Product packaging for N-Carbobenzoxy-DL-norleucine(Cat. No.:CAS No. 15027-13-1)

N-Carbobenzoxy-DL-norleucine

Cat. No.: B078778
CAS No.: 15027-13-1
M. Wt: 265.3 g/mol
InChI Key: NMYWMOZOCYAHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Carbobenzoxy-DL-norleucine (CAS 15027-13-1) is a derivative of the non-proteinogenic amino acid norleucine, protected at the N-terminus by a carbobenzoxy (Cbz) group. This configuration makes it a vital building block in solid-phase and solution-phase peptide synthesis, where the Cbz group serves as a robust protecting group for amines, readily removable under mild conditions by catalytic hydrogenation. Its primary research value lies in the study and incorporation of norleucine—a methionine analog—into synthetic peptides, facilitating investigations into protein structure, function, and stability without the risk of oxidation that methionine-containing peptides face. The racemic (DL-) form provides a versatile starting material for the development of diverse peptide libraries. This compound is characterized by its high purity of >98.0% (as confirmed by HPLC and neutralization titration) and a typical melting point range of 104.0 to 108.0 °C . It is supplied as a white to almost white powder and is intended strictly for research and development purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B078778 N-Carbobenzoxy-DL-norleucine CAS No. 15027-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYWMOZOCYAHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294762
Record name Z-DL-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15027-13-1
Record name 15027-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-DL-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of N-Carbobenzoxy-DL-norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Carbobenzoxy-DL-norleucine, a key building block in peptide synthesis and drug design. This document summarizes its known quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its synthesis workflow.

Core Physicochemical Data

This compound, also known as N-Cbz-DL-norleucine, is a synthetic derivative of the non-proteinogenic amino acid DL-norleucine. The introduction of the carbobenzoxy (Cbz) protecting group on the alpha-amino group is a critical modification that prevents unwanted side reactions during peptide bond formation.[1] The physicochemical properties of this compound are fundamental to its application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₉NO₄[2]
Molecular Weight 265.31 g/mol [2]
Appearance White to almost white powder or crystals[3][4]
Melting Point 104.0 - 108.0 °C[2][3]
Boiling Point Data not available
Solubility Soluble in organic solvents (e.g., DMF, DCM, MeOH); expected to have low solubility in water.[5][6][5][6]
pKa Data not available
logP Data not available

Experimental Protocols

Precise characterization of this compound requires standardized experimental protocols. Below are detailed methodologies for determining key physicochemical properties.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 100 °C).

  • When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.[7]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane). The presence of undissolved solid is essential to ensure a saturated solution.

  • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant. To remove any suspended solid particles, the sample should be centrifuged or filtered through a syringe filter (ensure the filter material does not adsorb the solute).

  • Quantify the concentration of this compound in the clear supernatant using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[5]

  • The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of pKa (Acid-Base Titration)

The pKa values of the ionizable groups (the carboxylic acid and the carbamate) can be determined by acid-base titration.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of deionized water. A co-solvent may be necessary if the solubility in water is too low.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • To determine the pKa of the carboxylic acid group, titrate the solution with the standardized NaOH solution. Record the pH value after each incremental addition of the base.

  • Continue the titration well past the expected equivalence point.

  • To determine the pKa of the N-H group of the carbamate (though less common for this functional group), the compound could first be protonated with a strong acid and then titrated with a strong base.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized.[8]

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or screw-capped tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)

Procedure:

  • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

  • Add a known volume of the stock solution to a separatory funnel or tube containing a known volume of the other phase.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Carefully sample a known volume from both the aqueous and the octanol phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[9][10]

Synthesis Workflow

This compound is typically synthesized by the protection of the amino group of DL-norleucine using benzyl chloroformate in a basic aqueous solution, a reaction commonly known as the Schotten-Baumann reaction.

Synthesis_Workflow DL_Norleucine DL-Norleucine Reaction_Vessel Reaction Mixture DL_Norleucine->Reaction_Vessel Dissolve Base_Solution Aqueous Base (e.g., NaOH) Base_Solution->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Add dropwise with stirring Precipitation Precipitation Reaction_Vessel->Precipitation Cool & Acidify Acidification Acidification (e.g., HCl) Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product N-Carbobenzoxy- DL-norleucine Drying->Final_Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of N-Carbobenzoxy-DL-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis, reaction mechanism, and experimental protocols for N-Carbobenzoxy-DL-norleucine, a key intermediate in peptide synthesis and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a protected form of the non-proteinogenic amino acid DL-norleucine. The carbobenzoxy (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. This allows for the sequential and controlled assembly of amino acids to form peptides. The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, a reliable method for the acylation of amines.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₄[1]
Molecular Weight 265.31 g/mol [1]
Melting Point 105 °C[1]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, ethyl acetate, chloroform, DMSO, and acetone.[2] Not miscible or difficult to mix in water.
Spectroscopic Data ¹H NMR, ¹³C NMR, and FTIR spectra are available.[1]

Synthesis Protocol

The synthesis of this compound is most commonly performed via the Schotten-Baumann reaction, which involves the N-acylation of DL-norleucine with benzyl chloroformate under basic aqueous conditions.

Materials and Reagents
  • DL-Norleucine (1.0 equivalent)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents)

  • Diethyl ether or other suitable organic solvent

  • Dilute hydrochloric acid (HCl)

  • Cold water

  • Ethanol/water or Ethyl acetate/hexane for recrystallization

Experimental Procedure
  • Dissolution of DL-Norleucine: Dissolve DL-norleucine in an aqueous solution of sodium carbonate or sodium bicarbonate. The base deprotonates the amino group, making it a more potent nucleophile.

  • Acylation Reaction: Cool the solution in an ice bath. While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl). The reaction is typically carried out in a biphasic system.[2][3]

  • Reaction Monitoring: Stir the reaction mixture for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, wash the reaction mixture with an organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other non-polar impurities.[2]

  • Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of approximately 2 with dilute hydrochloric acid. This step protonates the carboxylate group, causing the N-Cbz protected amino acid to precipitate out of the solution.[2]

  • Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water to remove any remaining salts.[2]

  • Drying and Purification: Dry the collected solid. For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[2]

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction known as the Schotten-Baumann reaction.[4] The key steps are outlined below:

  • Nucleophilic Attack: The deprotonated amino group of DL-norleucine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a tetrahedral intermediate.[4][5]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[5]

  • Deprotonation: The base present in the reaction mixture neutralizes the protonated amine, yielding the final this compound product and regenerating the nucleophilic amine for further reaction. The base also neutralizes the hydrochloric acid that is formed as a byproduct.[5]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products DL-Norleucine DL-Norleucine (H₂N-CH(R)-COOH) Benzyl_Chloroformate Benzyl Chloroformate (C₆H₅CH₂OCOCl) Tetrahedral_Intermediate Tetrahedral Intermediate Benzyl_Chloroformate->Tetrahedral_Intermediate Base Base (e.g., NaOH) Base->DL-Norleucine Deprotonates Amine N_Cbz_Norleucine This compound Tetrahedral_Intermediate->N_Cbz_Norleucine Elimination of Cl⁻ Byproducts HCl + Base-H⁺ Tetrahedral_Intermediate->Byproducts Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolution Dissolve DL-Norleucine in aqueous base start->dissolution reaction Add Benzyl Chloroformate (Schotten-Baumann Reaction) dissolution->reaction workup Wash with organic solvent to remove impurities reaction->workup precipitation Acidify with HCl to precipitate product workup->precipitation isolation Filter and wash the solid product precipitation->isolation purification Recrystallize from suitable solvent isolation->purification characterization Characterize the final product (Melting Point, NMR, IR) purification->characterization end End characterization->end

Caption: Experimental workflow for this compound synthesis.

References

Spectral Analysis of N-Carbobenzoxy-DL-norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for N-Carbobenzoxy-DL-norleucine (Z-DL-Nle-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is an N-protected form of the amino acid norleucine. The carbobenzoxy (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing the amine group from participating in unwanted side reactions. A thorough understanding of its spectral properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This guide presents a compilation of its spectral data and the methodologies for their acquisition.

Spectral Data

The following sections summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data

Chemical Shift (ppm)Assignment
177.89Carbonyl carbon (COOH)
157.53Carbonyl carbon (Cbz)
136.88Quaternary aromatic carbon (Cbz)
128.41Aromatic CH (Cbz)
127.81Aromatic CH (Cbz)
66.89Methylene carbon (CH₂-Ph)
57.53α-carbon (CH)
32.81Methylene carbon (CH₂)
29.10Methylene carbon (CH₂)
24.39Methylene carbon (CH₂)
15.69Methyl carbon (CH₃)

Solvent: Polysol; Reference: TMS[1]

¹H NMR Data

While a specific ¹H NMR spectrum for this compound was not found in the available resources, a representative spectrum can be inferred from the structure and data for similar compounds. The expected signals would include:

  • A multiplet around 7.3 ppm corresponding to the aromatic protons of the benzyl group.

  • A singlet around 5.1 ppm for the methylene protons of the benzyl group.

  • A multiplet around 4.3 ppm for the α-proton of the norleucine backbone.

  • Multiplets in the range of 0.8-1.8 ppm for the protons of the n-butyl side chain.

  • A broad singlet for the carboxylic acid proton.

  • A doublet for the amide proton, the position of which can be solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretch (carboxylic acid)
~3030C-H stretch (aromatic)
~2950, 2870C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1690C=O stretch (urethane)
~1530N-H bend and C-N stretch (amide II)
~1250C-O stretch (urethane)
~740, 700C-H out-of-plane bend (monosubstituted benzene)

Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. While a specific experimental mass spectrum for this compound was not located, the expected molecular ion peak and fragmentation pattern can be predicted.

Expected Mass Spectrometry Data

m/zAssignment
265.13[M]⁺ (Molecular Ion)
220.12[M - COOH]⁺
176.09[M - C₇H₇O₂]⁺
108.06[C₇H₈O]⁺ (tropylium ion rearrangement)
91.05[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Polysol).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty ATR crystal is collected first.

  • The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

Data Acquisition:

  • The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is operated in positive or negative ion mode. For this compound, positive ion mode is generally preferred to observe the protonated molecule [M+H]⁺.

  • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500) to identify the molecular ion.

  • Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which aids in structural confirmation.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid Sample Solid Sample (for IR) Sample->Solid Sample Dilute Solution Dilute Solution (for MS) Sample->Dilute Solution NMR NMR Dissolution->NMR NMR Tube IR IR Solid Sample->IR ATR Crystal MS MS Dilute Solution->MS ESI Source NMR_Data NMR Spectrum (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

The Strategic Integration of N-Carbobenzoxy-DL-norleucine in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle) is a protected, non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its unique structural features—the robust carbobenzoxy (Cbz) protecting group and the linear, aliphatic side chain of norleucine—offer strategic advantages in the synthesis of peptides with enhanced stability and tailored biological activity. This technical guide provides a comprehensive overview of the key applications of Cbz-DL-Nle, with a focus on its utilization in solid-phase peptide synthesis (SPPS), its role in structure-activity relationship (SAR) studies, and its application in the development of therapeutic peptides, particularly as modulators of the arginase-nitric oxide pathway. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective integration into research and drug development pipelines.

Introduction: The Rationale for Incorporating N-Cbz-DL-Norleucine into Peptides

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biomedical research. The incorporation of unnatural amino acids is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. This compound is a derivative of the non-proteinogenic amino acid norleucine, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.

Norleucine, an isomer of leucine, is of significant interest in drug development for several key reasons:

  • Methionine Substitution: Norleucine is isosteric to methionine but lacks the oxidizable sulfur atom. Replacing methionine with norleucine in a peptide sequence can prevent oxidation, thereby increasing the peptide's shelf-life and stability without significantly altering its biological activity.

  • Enhanced Proteolytic Stability: The incorporation of D-amino acids is a well-established strategy to confer resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. The DL-racemic mixture of Cbz-DL-Nle allows for the introduction of either stereoisomer, although this presents challenges in purification.

  • Modulation of Hydrophobicity and Conformation: The linear alkyl side chain of norleucine can influence the peptide's overall hydrophobicity and conformational properties, potentially impacting receptor binding and pharmacokinetic profiles.

The Cbz group, a classic amine protecting group, is stable to both the acidic conditions of Boc-based SPPS and the basic conditions of Fmoc-based SPPS, offering unique orthogonality in complex synthetic strategies.

Key Applications in Peptide Chemistry

The primary applications of N-Cbz-DL-norleucine in peptide chemistry revolve around its use as a building block in the synthesis of peptides with improved properties and specific biological functions.

Solid-Phase Peptide Synthesis (SPPS)

N-Cbz-DL-norleucine can be incorporated into peptide sequences using standard SPPS protocols. However, its use presents a unique challenge: as a racemic mixture, its incorporation leads to the synthesis of diastereomeric peptides. These diastereomers will have different physicochemical properties and may exhibit different biological activities, necessitating careful purification and characterization.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Start Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of N-Cbz-DL-Nle (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Deprotection2 Cbz Deprotection (e.g., H2/Pd/C or HF) Wash2->Deprotection2 Repeat for next amino acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Deprotection2->Cleavage Final step Purification HPLC Purification of Diastereomers Cleavage->Purification Analysis LC-MS/NMR Analysis Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a peptide incorporating N-Cbz-DL-norleucine.

Structure-Activity Relationship (SAR) Studies

The substitution of proteinogenic amino acids with norleucine is a valuable tool in SAR studies. By replacing methionine with norleucine, researchers can dissect the role of the sulfur atom in receptor binding and biological activity. Similarly, comparing the activity of the separated D- and L-norleucine-containing diastereomers can provide insights into the stereochemical requirements for activity.

Development of Therapeutic Peptides: Arginase Inhibition

Norleucine and its derivatives have been investigated as inhibitors of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, norleucine-containing peptides can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). This has therapeutic implications for conditions associated with endothelial dysfunction, such as cardiovascular diseases.

Arginase_NOS_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation & Other Physiological Effects NO_Citrulline->Vasodilation Nle_Peptide Norleucine-Containing Peptide Nle_Peptide->Arginase Inhibits

Caption: Inhibition of arginase by a norleucine-containing peptide enhances nitric oxide production.

Quantitative Data

While specific coupling efficiencies and yields for N-Cbz-DL-norleucine are highly sequence-dependent and not extensively reported, the following tables provide representative data for the synthesis and purification of peptides containing Cbz-protected and DL-amino acids.

Table 1: Representative Coupling Efficiency in SPPS

Amino Acid DerivativeCoupling ReagentCoupling Time (h)Representative Coupling Efficiency (%)
Cbz-L-Ala-OHHBTU/DIPEA2>99
Cbz-DL-Nle-OHHBTU/DIPEA2-495-99*
Boc-L-Nle-OHHBTU/DIPEA1>99

*Note: Coupling of Cbz-protected amino acids can sometimes be slower than their Boc or Fmoc counterparts. The use of a DL-mixture does not significantly impact the chemical coupling efficiency itself.

Table 2: Representative Yields for a Model Pentapeptide Synthesis and Purification

ParameterRepresentative ValueNotes
Crude Peptide Yield (post-cleavage)70-85%Based on initial resin loading.
Purity of Crude Peptide (by HPLC)50-70%Contains deletion sequences and diastereomers.
Yield of Purified Diastereomer 115-25%Relative to crude peptide.
Yield of Purified Diastereomer 215-25%Relative to crude peptide.
Overall Yield of a Single Diastereomer10-20%Highly dependent on the separation efficiency.

Detailed Experimental Protocols

Protocol for Solid-Phase Synthesis of a Norleucine-Containing Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., Ac-Ala-Nle-Gly-NH2) on a Rink Amide resin using Fmoc chemistry for the first two residues and N-Cbz-DL-Nle for the second position.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Ala-OH, N-Cbz-DL-Nle-OH

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU and DIPEA

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Anhydrous DMF, dichloromethane (DCM)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Acetic anhydride, DIPEA

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (First Residue): Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Gly-OH: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test. Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of N-Cbz-DL-Nle-OH: Activate N-Cbz-DL-Nle-OH (3 eq.) as in step 3 and couple to the resin for 2-4 hours. Wash the resin.

  • Coupling of Fmoc-Ala-OH: This step requires deprotection of the Cbz group. This is typically done after cleavage from the resin. For this example, we will cap the N-terminus with an acetyl group after the final amino acid is coupled.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminus of Alanine.

  • N-terminal Acetylation: To the deprotected peptide-resin, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes. Wash the resin.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours. Filter the resin and collect the filtrate.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile) and purify the diastereomers by reverse-phase HPLC.

  • Analysis: Characterize the purified peptides by LC-MS and NMR to confirm their identity and purity.

Protocol for Arginase Inhibition Assay

This protocol is for determining the inhibitory activity of a norleucine-containing peptide on arginase.

Materials:

  • Purified arginase I

  • L-arginine solution (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Norleucine-containing peptide inhibitor solution at various concentrations

  • Urea detection reagent (e.g., a colorimetric kit based on the diacetyl monoxime method)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified arginase I in the assay buffer to a working concentration.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: Assay buffer

    • Control (No Inhibitor): Arginase solution and assay buffer

    • Inhibitor: Arginase solution and the norleucine-containing peptide at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-arginine solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., an acidic solution, as specified by the urea detection kit).

  • Urea Detection: Add the urea detection reagent to all wells and incubate according to the manufacturer's instructions to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value of the peptide inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a versatile and strategically important building block in peptide chemistry. Its ability to enhance peptide stability through the prevention of methionine oxidation and its potential to modulate biological activity, particularly in the context of arginase inhibition, make it a valuable tool for researchers and drug developers. While the use of a racemic mixture introduces the complexity of diastereomer separation, the insights gained from studying the individual stereoisomers can be invaluable for structure-activity relationship studies. The protocols and data presented in this guide provide a framework for the successful incorporation of N-Cbz-DL-Nle into synthetic peptides, enabling the development of novel peptide-based therapeutics and research tools.

N-Carbobenzoxy-DL-norleucine: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle) is a synthetic derivative of the non-proteinogenic amino acid DL-norleucine. While its primary application has been as a protected amino acid in peptide synthesis, emerging research and structural analogy to other bioactive molecules suggest a potential for significant biological activity. This technical guide provides a comprehensive overview of the hypothesized biological functions of Cbz-DL-Nle, drawing upon the known activities of its constituent parts—the carbobenzoxy (Cbz) protecting group and the amino acid norleucine—as well as structurally similar compounds. This document outlines potential mechanisms of action, detailed experimental protocols for their investigation, and a framework for future research into its therapeutic potential. As direct experimental data on Cbz-DL-Nle is currently limited, this guide is intended to serve as a foundational resource to stimulate and direct future research endeavors.

Introduction

This compound is characterized by a DL-norleucine core, a straight-chain aliphatic amino acid, with its amino group protected by a carbobenzoxy group.[1] This Cbz group is a common protecting group in peptide chemistry, known for its stability and specific conditions for removal.[2] However, the addition of a Cbz group to an amino acid can also confer or modify its biological activity.

The biological potential of Cbz-DL-Nle can be conceptualized through two primary hypotheses:

  • Prodrug Hypothesis: Cbz-DL-Nle may act as a prodrug, releasing the bioactive DL-norleucine upon enzymatic or chemical cleavage of the Cbz group within a biological system. DL-norleucine is known to influence cellular signaling pathways, such as the mTOR pathway, and has been incorporated into enzyme inhibitors.[3][4]

  • Intact Molecule Activity: The intact Cbz-DL-Nle molecule may possess its own intrinsic biological activity. Studies on structurally similar N-Cbz-amino acids have demonstrated that they can act as receptor antagonists, for instance, at cholecystokinin (CCK) receptors.

This guide will explore these hypotheses in detail, providing the theoretical background and practical methodologies for their investigation.

Hypothesized Biological Activities and Functions

Modulation of the mTOR Signaling Pathway

The parent amino acid, DL-norleucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5] Acute administration of norleucine has been demonstrated to increase rates of protein synthesis in various tissues.[4] If Cbz-DL-Nle is metabolized to release norleucine, it could indirectly modulate this critical pathway.

Key Implications:

  • Metabolic Regulation: Potential applications in conditions characterized by muscle atrophy or where stimulation of protein synthesis is desired.

  • Cancer Research: The role of the mTOR pathway in cancer is complex, with both pro-tumorigenic and anti-cancer effects of leucine (an isomer of norleucine) being reported.[6] The effect of norleucine warrants further investigation in this context.

Enzyme Inhibition

Norleucine's structural similarity to other amino acids like leucine and methionine makes it a candidate for incorporation into enzyme inhibitors, particularly those targeting proteases.[3] The linear, unbranched side chain of norleucine can occupy hydrophobic pockets in the active sites of enzymes.[3] A well-known derivative of norleucine, 6-diazo-5-oxo-L-norleucine (DON), is a potent glutamine antagonist with established anti-cancer properties, highlighting the potential of norleucine scaffolds in enzyme inhibition.[7][8]

Furthermore, the structurally similar compound, N-Carbobenzoxy-DL-norvaline, is hypothesized to act as a prodrug for norvaline, a known inhibitor of arginase. Arginase is an enzyme that plays a role in the urea cycle and regulates the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). Inhibition of arginase can lead to increased nitric oxide production, which has implications for cardiovascular and immune responses. Given the structural similarity, Cbz-DL-Nle could potentially act as a prodrug for an arginase-inhibiting norleucine, although the arginase inhibitory activity of norleucine itself is not as well-established as that of norvaline.

Cholecystokinin (CCK) Receptor Antagonism

A number of N-carbobenzoxy-protected amino acids have been identified as competitive antagonists of cholecystokinin (CCK) receptors. The potency of this antagonism has been correlated with the hydrophobicity of the amino acid side chain. CCK is a peptide hormone and neurotransmitter involved in digestion, satiety, and anxiety. Antagonism of CCK receptors is a therapeutic strategy for various gastrointestinal and central nervous system disorders. It is plausible that the intact Cbz-DL-Nle molecule could exhibit antagonist activity at CCK receptors.

Quantitative Data

As of this review, there is no publicly available quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) specifically for the biological activity of this compound on any biological target. The following tables are presented to illustrate how such data would be structured and to provide context based on the activity of related compounds.

Table 1: Hypothetical Quantitative Data for this compound as an Enzyme Inhibitor

CompoundTarget EnzymeActivity MetricValue
This compoundArginase IIC₅₀To be determined
This compoundArginase IIIC₅₀To be determined
DL-norleucineArginase IIC₅₀To be determined
DL-norleucineArginase IIIC₅₀To be determined

Table 2: Hypothetical Quantitative Data for this compound as a Receptor Antagonist

CompoundReceptorActivity MetricValue
This compoundCCK₁ ReceptorKᵢTo be determined
This compoundCCK₂ ReceptorKᵢTo be determined

Experimental Protocols

To elucidate the biological activity of this compound, the following detailed experimental protocols are proposed.

Synthesis of this compound

This protocol describes a standard method for the N-protection of DL-norleucine using benzyl chloroformate.

  • Materials: DL-norleucine, sodium carbonate, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid, ethyl acetate, hexane.

  • Procedure:

    • Dissolve DL-norleucine in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath.

    • Slowly add benzyl chloroformate to the cooled solution with vigorous stirring.

    • Continue stirring for several hours, allowing the reaction to proceed.

    • Extract the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • For further purification, recrystallize the product from an ethyl acetate/hexane solvent system.[9]

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and HPLC.

Arginase Inhibition Assay

This colorimetric assay measures the amount of urea produced from the enzymatic reaction of arginase with L-arginine.

  • Materials: Purified human arginase I or II, L-arginine, manganese chloride (MnCl₂), Tris-HCl buffer, this compound (and DL-norleucine as a control), urea colorimetric detection reagents.

  • Procedure:

    • Enzyme Activation: Pre-incubate the arginase enzyme in a buffer containing MnCl₂, as manganese is essential for its activity.[10]

    • Inhibitor Preparation: Prepare serial dilutions of this compound and DL-norleucine in the assay buffer.

    • Reaction Initiation: In a 96-well plate, add the activated enzyme to wells containing the different concentrations of the test compounds. Initiate the reaction by adding L-arginine.[10]

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[11]

    • Reaction Termination: Stop the reaction by adding an acidic reagent.

    • Urea Detection: Add the colorimetric reagents that react with the urea produced to generate a colored product.

    • Data Analysis: Measure the absorbance of the colored product using a microplate reader. Plot the absorbance values against the inhibitor concentrations and use non-linear regression to calculate the IC₅₀ value.[10]

Cholecystokinin (CCK) Receptor Binding Assay

This competitive radioligand binding assay measures the ability of this compound to displace a radiolabeled ligand from CCK receptors.

  • Materials: Cell membranes prepared from cells expressing CCK₁ or CCK₂ receptors, a suitable radioligand (e.g., ¹²⁵I-labeled CCK-8), this compound, assay buffer, glass fiber filters.

  • Procedure:

    • Assay Setup: In a 96-well filter plate, add a constant concentration of the radioligand to each well.

    • Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells.

    • Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate to allow the binding to reach equilibrium.[12]

    • Separation: Separate the bound and free radioligand by rapid filtration through the glass fiber filters.

    • Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.[12]

    • Data Analysis: Plot the percentage of specific binding versus the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Kᵢ).[12]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_data Data Analysis synthesis Synthesis of N-Cbz-DL-norleucine purification Purification synthesis->purification characterization Structural Confirmation (NMR, MS, HPLC) purification->characterization arginase_assay Arginase Inhibition Assay characterization->arginase_assay cck_assay CCK Receptor Binding Assay characterization->cck_assay mTOR_assay mTOR Pathway Activation Assay characterization->mTOR_assay ic50_calc IC50 / Ki Calculation arginase_assay->ic50_calc cck_assay->ic50_calc pathway_analysis Western Blot for p-mTOR, p-S6K1 mTOR_assay->pathway_analysis arginase_inhibition_pathway cluster_prodrug Cellular Environment cluster_arginase Arginase Pathway cbz_nle N-Cbz-DL-norleucine (Prodrug) cleavage Enzymatic Cleavage cbz_nle->cleavage nle DL-norleucine (Active Inhibitor) cleavage->nle arginase Arginase nle->arginase Inhibits urea_ornithine Urea + L-Ornithine arginase->urea_ornithine Product l_arginine L-Arginine l_arginine->arginase Substrate nos Nitric Oxide Synthase (NOS) l_arginine->nos Substrate no Nitric Oxide (NO) nos->no cck_antagonism_pathway cluster_ligands Ligand Binding cck_receptor CCK Receptor g_protein G-Protein Activation cck_receptor->g_protein downstream_signaling Downstream Signaling (e.g., PLC, Ca2+) g_protein->downstream_signaling cck CCK (Agonist) cck->cck_receptor Binds & Activates cbz_nle N-Cbz-DL-norleucine (Antagonist) cbz_nle->cck_receptor Binds & Blocks

References

N-Carbobenzoxy-DL-norleucine: A Versatile Building Block for the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Carbobenzoxy-DL-norleucine (N-Cbz-DL-norleucine) is a protected form of the unnatural amino acid norleucine. Its unique structural features, particularly the linear four-carbon side chain, make it an invaluable starting material for the synthesis of a diverse array of other unnatural amino acids. The carbobenzoxy (Cbz) protecting group provides robust protection of the α-amino group, allowing for selective chemical modifications on the side chain. This guide provides a comprehensive overview of the chemical properties of N-Cbz-DL-norleucine and detailed methodologies for its use as a scaffold in the creation of novel amino acid derivatives for applications in drug discovery and peptide engineering.

Chemical and Physical Properties

N-Cbz-DL-norleucine is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1. The Cbz group can be reliably removed under various conditions, most commonly through catalytic hydrogenolysis, providing the free amino acid when desired.

PropertyValue
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 64-66 °C
Solubility Soluble in organic solvents (e.g., DMF, DCM, Ethyl Acetate), insoluble in water
Purity (typical) >98%

Synthesis of this compound

The foundational step for utilizing DL-norleucine as a building block is the protection of its α-amino group. The most common and well-established method is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate under basic conditions.

Experimental Protocol: N-Cbz Protection of DL-Norleucine

Materials:

  • DL-Norleucine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Diethyl Ether

  • Hydrochloric Acid (HCl, 1M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve DL-norleucine (1.0 eq) in a 1M solution of sodium carbonate in water.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • To this solution, add benzyl chloroformate (1.1 eq) and a small amount of dioxane to aid in solubility, dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 1M HCl at 0 °C. A white precipitate of N-Cbz-DL-norleucine will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Expected Yield: 85-95%

This compound as a Scaffold for Unnatural Amino Acids

The true utility of N-Cbz-DL-norleucine lies in the chemical accessibility of its n-butyl side chain. This aliphatic chain provides multiple sites for functionalization, enabling the synthesis of a wide range of novel amino acid structures. Key transformations include oxidation, halogenation, and other C-H functionalization reactions.

G Synthetic Pathways from N-Cbz-DL-norleucine A N-Cbz-DL-norleucine B γ-Hydroxy-N-Cbz-DL-norleucine A->B Site-selective Oxidation C δ-Hydroxy-N-Cbz-DL-norleucine A->C Site-selective Oxidation D ε-Hydroxy-N-Cbz-DL-norleucine A->D Site-selective Oxidation G γ-Halo-N-Cbz-DL-norleucine A->G Radical Halogenation H δ-Halo-N-Cbz-DL-norleucine A->H Radical Halogenation E γ-Keto-N-Cbz-DL-norleucine B->E Oxidation F δ-Keto-N-Cbz-DL-norleucine C->F Oxidation I Further Derivatization (e.g., Azides, Alkynes) G->I Nucleophilic Substitution H->I Nucleophilic Substitution

Caption: Synthetic pathways from N-Cbz-DL-norleucine.

Side-Chain Oxidation: Access to Hydroxy and Keto Derivatives

The aliphatic side chain of N-Cbz-DL-norleucine can be selectively oxidized to introduce hydroxyl or keto functionalities. These transformations open up avenues for creating amino acids with altered polarity and hydrogen bonding capabilities, which are highly valuable in peptide design and drug development.

This protocol is based on established methods for remote C-H hydroxylation and would require optimization for this specific substrate.

Materials:

  • N-Cbz-DL-norleucine

  • N-Hydroxyphthalimide (NHPI)

  • Cobalt(II) acetylacetonate [Co(acac)₂]

  • Acetonitrile

  • Oxygen (balloon)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of N-Cbz-DL-norleucine (1.0 eq) in acetonitrile, add N-hydroxyphthalimide (0.1 eq) and Co(acac)₂ (0.01 eq).

  • Stir the mixture under an oxygen atmosphere (balloon) at 60 °C.

  • Monitor the reaction by TLC or LC-MS for the formation of the hydroxylated product.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the γ-hydroxy derivative.

Expected Products and Potential Yields:

This reaction is expected to produce a mixture of regioisomers (γ, δ, and ε-hydroxylated products). The selectivity can be influenced by the choice of catalyst and reaction conditions.

ProductPotential Yield Range
γ-Hydroxy-N-Cbz-DL-norleucine20-40%
δ-Hydroxy-N-Cbz-DL-norleucine15-30%
ε-Hydroxy-N-Cbz-DL-norleucine10-20%
Unreacted Starting Material10-30%

Further oxidation of the hydroxylated derivatives using standard oxidizing agents (e.g., PCC, DMP) would yield the corresponding keto-amino acids.

Side-Chain Halogenation: A Gateway to Further Functionalization

The introduction of a halogen atom onto the side chain provides a versatile handle for subsequent nucleophilic substitution reactions, allowing for the incorporation of a wide variety of functional groups such as azides, alkynes, and thiols.

This protocol is based on radical halogenation reactions of aliphatic chains.

Materials:

  • N-Cbz-DL-norleucine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-Cbz-DL-norleucine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the brominated derivatives.

Expected Products and Potential Yields:

Similar to oxidation, radical halogenation will likely produce a mixture of regioisomers.

ProductPotential Yield Range
γ-Bromo-N-Cbz-DL-norleucine30-50%
δ-Bromo-N-Cbz-DL-norleucine20-35%
Other brominated isomers10-20%
Unreacted Starting Material5-15%

The resulting halogenated derivatives can then be used in subsequent reactions, for example, with sodium azide to introduce an azido group, which can then be utilized in "click" chemistry applications.

Workflow for Unnatural Amino Acid Synthesis

The overall process for creating novel unnatural amino acids from N-Cbz-DL-norleucine can be visualized as a multi-step workflow.

G Workflow for Unnatural Amino Acid Synthesis A DL-Norleucine B N-Cbz Protection A->B C N-Cbz-DL-norleucine B->C D Side-Chain Functionalization (e.g., Oxidation, Halogenation) C->D E Functionalized N-Cbz-UAA D->E F Optional Further Derivatization E->F H Cbz Deprotection (e.g., Hydrogenolysis) E->H G Novel Functionalized N-Cbz-UAA F->G G->H I Novel Unnatural Amino Acid (UAA) H->I

Caption: General workflow for synthesizing unnatural amino acids.

Conclusion

This compound serves as a highly adaptable and valuable building block in the field of medicinal chemistry and peptide science. Its readily modifiable side chain provides a platform for the rational design and synthesis of a vast array of novel unnatural amino acids. The methodologies outlined in this guide, based on established chemical principles, offer a strategic approach for researchers to expand their chemical toolbox and explore new frontiers in drug discovery and the development of next-generation peptide therapeutics. Further research into more selective C-H functionalization methods will undoubtedly enhance the utility of this versatile scaffold.

The Enduring Guardian: A Technical Guide to the Role of the Carbobenzoxy Group in N-Cbz-DL-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbobenzoxy (Cbz or Z) group, a stalwart in peptide chemistry, serves as a critical protecting group for the amine functionality of amino acids. This technical guide provides an in-depth analysis of the role of the Cbz group in the context of N-Cbz-DL-norleucine, a protected form of the non-proteinogenic amino acid norleucine. This document will elucidate the fundamental importance of the Cbz group in directing chemical reactions, detail experimental protocols for the synthesis and deprotection of N-Cbz-DL-norleucine, present relevant physicochemical and spectroscopic data, and explore its applications in synthetic chemistry and drug discovery. The strategic use of the Cbz group enables the controlled and stepwise synthesis of peptides and other complex molecules containing the unique hydrophobic side chain of norleucine.

The Core Function of the Carbobenzoxy (Cbz) Group

The primary role of the carbobenzoxy group is to act as a temporary shield for the nucleophilic and basic amino group of an amino acid.[1][2] This protection is paramount in multi-step syntheses, particularly in peptide bond formation, where the unprotected amine of one amino acid could lead to undesired side reactions with the activated carboxyl group of another.[2]

By reacting DL-norleucine with benzyl chloroformate, the amino group is converted into a significantly less reactive carbamate.[3] This transformation effectively "masks" the amine, allowing for subsequent chemical modifications at other parts of the molecule, such as the carboxyl group. The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including those that are basic and mildly acidic.[1] However, its true utility lies in its selective and facile removal under specific, mild conditions, most commonly through catalytic hydrogenolysis.[2][3]

Furthermore, the introduction of the Cbz group can enhance the crystallinity of the protected amino acid, which often simplifies purification by recrystallization.[4] Its aromatic nature can also improve the solubility of the protected amino acid in organic solvents commonly employed in synthesis.

Physicochemical and Spectroscopic Data

While specific data for the racemic N-Cbz-DL-norleucine is not extensively published, the properties can be inferred from its constituent enantiomers and the unprotected amino acid.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄[1]
Molar Mass 265.3 g/mol [1]
Melting Point 56-58 °C (for D-enantiomer)[1]
Density 1.160 ± 0.06 g/cm³ (Predicted)[1]
Appearance White to off-white powder[5]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of a Cbz-protected amino acid will prominently feature a strong carbonyl stretching vibration from the carbamate group, typically in the range of 1680-1720 cm⁻¹. Additionally, N-H stretching and bending vibrations will be present, alongside the characteristic absorptions of the aromatic benzyl group and the aliphatic norleucine side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the benzyl protons of the Cbz group (typically a multiplet around 7.3 ppm), a signal for the benzylic CH₂ protons (around 5.1 ppm), and signals corresponding to the protons of the norleucine backbone and side chain.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbamate carbonyl carbon (around 156 ppm), signals for the aromatic carbons of the benzyl group, and the aliphatic carbons of the norleucine moiety.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of N-Cbz-DL-norleucine (265.3 m/z). Common fragmentation patterns would involve the loss of the benzyl group or the entire Cbz moiety.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of N-Cbz protected amino acids and provide a reliable framework for the preparation and deprotection of N-Cbz-DL-norleucine.

Synthesis of N-Cbz-DL-Norleucine

This procedure is based on the Schotten-Baumann reaction, a widely used method for N-acylation.

Materials:

  • DL-Norleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of DL-Norleucine: In a flask equipped with a magnetic stirrer, dissolve DL-norleucine (1.0 equivalent) in an aqueous solution of sodium carbonate or sodium bicarbonate (2.0 equivalents). The use of a mixed buffer system of Na₂CO₃ and NaHCO₃ can effectively maintain the pH between 8 and 10.[2]

  • Reaction: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. The N-Cbz-DL-norleucine product will precipitate out of the solution.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum over a suitable desiccant.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 80-95%.

Deprotection of N-Cbz-DL-Norleucine (Catalytic Hydrogenolysis)

This is the most common and mildest method for the removal of the Cbz group.

Materials:

  • N-Cbz-DL-Norleucine

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen source (e.g., Hydrogen gas balloon, Parr hydrogenator)

  • Celite or another filtration aid

Procedure:

  • Reaction Setup: Dissolve N-Cbz-DL-norleucine (1.0 equivalent) in a suitable solvent in a reaction vessel equipped with a magnetic stirrer.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the reaction vessel or place it in a Parr hydrogenator. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected DL-norleucine.

Role in Synthetic Workflows and Drug Development

The primary application of N-Cbz-DL-norleucine is as a building block in peptide synthesis and the construction of more complex organic molecules.[6] Norleucine itself is a non-proteinogenic amino acid, an isomer of leucine, that has garnered interest in drug discovery.[7] Its linear, unbranched hydrophobic side chain can be used to probe the structure-activity relationships of peptides and to enhance their metabolic stability.[7]

The incorporation of D-amino acids, and by extension, racemic mixtures like DL-norleucine, is a key strategy to increase the resistance of peptide-based drugs to enzymatic degradation by proteases, thereby extending their in vivo half-life.[6]

While there are no specific signaling pathways directly attributed to N-Cbz-DL-norleucine, peptides synthesized using this building block may be designed to interact with a variety of biological targets. For instance, norleucine has been used as a substitute for methionine to study its role in the neurotoxic effects of Amyloid-β peptides in Alzheimer's disease research.[7]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core logical and experimental workflows involving the Cbz group in the context of N-Cbz-DL-norleucine.

Protection_Deprotection_Workflow cluster_protection Protection cluster_application Application cluster_deprotection Deprotection DL-Norleucine DL-Norleucine Reaction_P Schotten-Baumann Reaction DL-Norleucine->Reaction_P Cbz-Cl Cbz-Cl Cbz-Cl->Reaction_P Base Base Base->Reaction_P N-Cbz-DL-Norleucine_P N-Cbz-DL-Norleucine Reaction_P->N-Cbz-DL-Norleucine_P N-Cbz-DL-Norleucine_A N-Cbz-DL-Norleucine Peptide_Synthesis Peptide Synthesis / Organic Synthesis N-Cbz-DL-Norleucine_A->Peptide_Synthesis Cbz-Protected_Peptide Cbz-Protected Peptide Peptide_Synthesis->Cbz-Protected_Peptide Cbz-Protected_Molecule Cbz-Protected Molecule Reaction_D Catalytic Hydrogenolysis Cbz-Protected_Molecule->Reaction_D H2_PdC H₂ / Pd-C H2_PdC->Reaction_D Deprotected_Molecule Deprotected Molecule Reaction_D->Deprotected_Molecule

Figure 1: General workflow for the protection, application, and deprotection of DL-norleucine using the Cbz group.

Peptide_Synthesis_Logic Start Start: C-terminal amino acid on solid support (AA₁) Deprotect_N_term Deprotect N-terminus of AA₁ Start->Deprotect_N_term Couple Couple AA₁ and AA₂ Deprotect_N_term->Couple Activate_C_term Activate Carboxyl group of N-Cbz-DL-Norleucine (AA₂) Activate_C_term->Couple Wash Wash to remove excess reagents Couple->Wash Repeat Repeat cycle for subsequent amino acids? Wash->Repeat Repeat->Deprotect_N_term Yes Final_Deprotection Final Deprotection (e.g., Cbz removal via hydrogenolysis) Repeat->Final_Deprotection No Cleave Cleave peptide from resin Final_Deprotection->Cleave Purify Purify final peptide Cleave->Purify

Figure 2: Logical workflow for the incorporation of N-Cbz-DL-norleucine into a peptide chain via solid-phase peptide synthesis.

Conclusion

The carbobenzoxy group remains an indispensable tool in the arsenal of the synthetic chemist. In the context of N-Cbz-DL-norleucine, it provides a robust and reliable method for masking the reactive amino group, thereby enabling the controlled incorporation of the unique norleucine side chain into peptides and other complex molecules. The straightforward procedures for its introduction and removal, coupled with its stability, ensure its continued relevance in both academic research and the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of N-Cbz-DL-norleucine in a variety of synthetic applications.

References

A Technical Guide to the Racemic Nature of N-Carbobenzoxy-DL-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle) is a protected amino acid derivative critical in peptide synthesis and pharmaceutical development. Its designation as "DL" signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This technical guide provides an in-depth exploration of the racemic nature of Cbz-DL-Nle, detailing its synthesis, the stereochemical implications of the synthetic route, and methodologies for the resolution of its enantiomers. This document aims to equip researchers with the foundational knowledge required for the effective handling and application of this compound in stereospecific contexts.

The Origin of Racemic this compound

The racemic nature of this compound is a direct consequence of the stereochemistry of its starting materials and the reaction mechanism employed in its synthesis. The precursor, DL-norleucine, is a non-proteinogenic amino acid that is commercially available as a racemic mixture.

The standard and most widely used method for the N-protection of amino acids, including DL-norleucine, is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of the amino group with benzyl chloroformate (also known as carbobenzoxy chloride or Cbz-Cl) under basic conditions.[4] The mechanism of the Schotten-Baumann reaction is a nucleophilic acyl substitution, which does not affect the existing chiral center of the amino acid.[1] Therefore, if the starting amino acid is racemic, the resulting N-protected product will also be a racemic mixture.

The synthesis of enantiomerically pure N-Cbz-L-norleucine or N-Cbz-D-norleucine necessitates either starting with the corresponding pure enantiomer of norleucine or resolving the racemic mixture after the protection step.

Synthesis of this compound

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction.

Reaction Scheme

The overall reaction can be depicted as follows:

  • Starting Materials: DL-Norleucine, Benzyl Chloroformate (Cbz-Cl)

  • Reagents: A base (e.g., sodium hydroxide or sodium carbonate) and a suitable solvent system (typically a mixture of water and an organic solvent).

  • Product: this compound

Experimental Protocol: Schotten-Baumann Reaction

The following is a generalized protocol for the synthesis of this compound:

  • Dissolution of DL-Norleucine: DL-norleucine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding sodium salt. This step deprotonates the amino group, enhancing its nucleophilicity.

  • Cooling: The solution is cooled in an ice bath to control the exothermic reaction and minimize potential side reactions.

  • Addition of Benzyl Chloroformate: Benzyl chloroformate is added dropwise to the cooled solution with vigorous stirring. The base is concurrently added to neutralize the hydrochloric acid byproduct that is formed during the reaction, maintaining a basic pH.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.

  • Work-up and Isolation: The reaction mixture is typically washed with an organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate group, causing the N-Cbz-DL-norleucine to precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Physicochemical Properties of N-Carbobenzoxy-norleucine Enantiomers

While detailed comparative data for all physicochemical properties of the individual enantiomers and the racemic mixture are not extensively published in a single source, some key properties can be compiled from various suppliers and literature.

PropertyThis compoundN-Carbobenzoxy-D-norleucineN-Carbobenzoxy-L-norleucine
Molecular Formula C₁₄H₁₉NO₄C₁₄H₁₉NO₄C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol 265.31 g/mol 265.31 g/mol
Melting Point 104-108 °C56-58 °C[5]Data not readily available
Appearance White to off-white crystalline powderData not readily availableData not readily available
Optical Rotation 0° (racemic)Specific rotation value will be equal in magnitude but opposite in sign to the L-enantiomer.Specific rotation value will be non-zero.
Solubility Soluble in many organic solventsSoluble in many organic solventsSoluble in many organic solvents

Resolution of Racemic this compound

The separation of the D- and L-enantiomers from the racemic mixture of this compound is a crucial step for applications requiring stereochemical purity. Two primary strategies can be employed: enzymatic resolution and chemical resolution via diastereomeric salt formation.

Enzymatic Resolution

General Protocol Outline:

  • Enzyme Selection: An appropriate enzyme, such as an L-aminoacylase, is selected. This enzyme will selectively hydrolyze the N-Cbz group from the L-enantiomer, leaving the N-Cbz-D-enantiomer intact.

  • Reaction Conditions: The racemic N-Cbz-DL-norleucine is dissolved in a buffered aqueous solution at an optimal pH and temperature for the chosen enzyme.

  • Enzymatic Hydrolysis: The enzyme is added to the solution, and the reaction is allowed to proceed. The progress of the reaction can be monitored by techniques such as HPLC.

  • Separation: Upon completion, the reaction mixture will contain L-norleucine and unreacted N-Cbz-D-norleucine. These two compounds can be separated based on their different physical and chemical properties (e.g., solubility, charge).

  • Isolation of Enantiomers: The L-norleucine can be isolated and, if required, re-protected with the Cbz group. The N-Cbz-D-norleucine can be extracted and purified.

Chemical Resolution via Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Protocol Outline:

  • Selection of Resolving Agent: A chiral resolving agent, typically a chiral base (e.g., brucine, strychnine, or a chiral amine) or a chiral acid (e.g., tartaric acid derivatives), is chosen.[7] For the acidic N-Cbz-DL-norleucine, a chiral base would be appropriate.

  • Salt Formation: The racemic N-Cbz-DL-norleucine and the chiral resolving agent are dissolved in a suitable solvent to form the diastereomeric salts.

  • Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: The crystals of the less soluble diastereomer are collected by filtration. The more soluble diastereomer remains in the mother liquor.

  • Liberation of Enantiomers: Each separated diastereomeric salt is then treated with an acid or a base to break the salt and liberate the pure enantiomer of N-Cbz-norleucine and the resolving agent.

Visualizations

Synthesis of this compound

Synthesis_of_N_Cbz_DL_norleucine cluster_reactants Reactants DL_Norleucine DL-Norleucine Product This compound DL_Norleucine->Product Schotten-Baumann Reaction Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Product Base Base (e.g., NaOH) Base->Product Byproduct HCl Enantiomeric_Resolution_Workflow cluster_enzymatic Enzymatic Resolution cluster_chemical Chemical Resolution Start Racemic N-Cbz-DL-norleucine Enzyme Add L-aminoacylase Start->Enzyme Resolving_Agent Add Chiral Resolving Agent Start->Resolving_Agent Hydrolysis Selective Hydrolysis of N-Cbz-L-norleucine Enzyme->Hydrolysis Separation_Enzymatic Separation Hydrolysis->Separation_Enzymatic L_Nle L-Norleucine Separation_Enzymatic->L_Nle D_Cbz_Nle_Enzymatic N-Cbz-D-norleucine Separation_Enzymatic->D_Cbz_Nle_Enzymatic Salt_Formation Diastereomeric Salt Formation Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Diastereomer_Separation Separation of Diastereomers Crystallization->Diastereomer_Separation Liberation Liberation of Enantiomers Diastereomer_Separation->Liberation L_Cbz_Nle_Chemical N-Cbz-L-norleucine Liberation->L_Cbz_Nle_Chemical D_Cbz_Nle_Chemical N-Cbz-D-norleucine Liberation->D_Cbz_Nle_Chemical

References

N-Carbobenzoxy-DL-norleucine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-DL-norleucine is a synthetic amino acid derivative that serves as a crucial building block in the design and synthesis of novel peptide-based therapeutics. As a non-proteinogenic amino acid, norleucine, an isomer of leucine, offers unique structural properties that can be leveraged to enhance the pharmacological profiles of peptide drug candidates. The carbobenzoxy (Cbz or Z) protecting group on the amino terminus allows for controlled and stepwise peptide synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound in the field of drug discovery and development.

Physicochemical Properties

This compound is a white to almost white crystalline powder. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 15027-13-1[1]
Molecular Formula C14H19NO4[2]
Molecular Weight 265.3 g/mol [2]
Melting Point 104.0 to 108.0 °C[3]
Purity >98.0% (T)(HPLC)[3]
Appearance White to Almost white powder to crystal[3]
Synonyms N-Cbz-DL-norleucine, Z-DL-Nle-OH, N-Benzyloxycarbonyl-DL-norleucine

Role in Peptide Synthesis and Drug Design

The primary application of this compound is in peptide synthesis, where it serves as a protected amino acid building block.[4] The Cbz group provides robust protection for the amino group, preventing unwanted side reactions during peptide bond formation.[4] This protection is crucial for the controlled, stepwise assembly of peptide chains.[5] The Cbz group is stable under the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, offering orthogonality in complex synthesis strategies.

The incorporation of the unnatural amino acid norleucine into peptide sequences is a key strategy in modern drug design to overcome the limitations of native peptides, such as poor metabolic stability. Peptides containing D-amino acids or other non-canonical amino acids like norleucine often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.

Norleucine is structurally similar to leucine but lacks the methyl group, and it is also considered an isostere of methionine, lacking the sulfur atom.[6][7] This property allows it to be used as a substitute for methionine to probe the role of this amino acid in biological processes and to prevent oxidation, thereby increasing the stability and shelf-life of a peptide.[6] A notable application is in the study of Alzheimer's disease, where substituting methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects.[6][7]

Experimental Protocols

Synthesis of this compound

A general method for the N-carbobenzoxylation of an amino acid is the Schotten-Baumann reaction. This can be adapted for the synthesis of this compound.

Materials:

  • DL-norleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)

  • Diethyl ether or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve DL-norleucine in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salt.

  • Cool the solution in an ice bath to 0-5 °C.

  • While stirring vigorously, add benzyl chloroformate and a 4N NaOH solution dropwise and simultaneously over a period of 30-45 minutes. Maintain the pH of the reaction mixture between 9 and 10 and the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

  • Extract the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate and other impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol assumes the use of a standard resin (e.g., Merrifield or Rink Amide resin) and Fmoc-based chemistry for the other amino acids.

Materials:

  • Appropriate resin (e.g., Rink Amide resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection agent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection (for subsequent cycles): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Monitor completion with a Kaiser test (positive result indicates a free amine).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound (or Fmoc-amino acid for other cycles) by dissolving it in DMF with a coupling agent (e.g., HBTU) and a base (e.g., DIEA).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling using the Kaiser test (negative result indicates complete coupling).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the precipitate, and purify it using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (N-Cbz-DL-norleucine) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Biological Activity and Applications in Drug Discovery

The potency of this analogue was comparable to the native CCK8 in inducing smooth muscle contraction and amylase release, indicating that the incorporation of norleucine is well-tolerated and can maintain high biological activity.[8]

PeptideAssayEC50 (nM)Reference
CCK8 Guinea Pig Gallbladder Contraction0.29 ± 0.05[8]
Boc[Nle28, Nle31]CCK27-33 Guinea Pig Gallbladder Contraction0.31 ± 0.06[8]
CCK8 Guinea Pig Ileum Contraction0.51 ± 0.08[8]
Boc[Nle28, Nle31]CCK27-33 Guinea Pig Ileum Contraction0.58 ± 0.10[8]
CCK8 Rat Pancreas Amylase Release0.10 ± 0.02[8]
Boc[Nle28, Nle31]CCK27-33 Rat Pancreas Amylase Release0.11 ± 0.03[8]

This data suggests that peptides designed with this compound could be valuable in developing agonists or antagonists for G-protein coupled receptors like the CCK receptors, which are involved in various physiological processes including digestion and satiety.

Potential Signaling Pathway Involvement

Given the biological activity of the norleucine-containing CCK analogue, a relevant signaling pathway to consider is the one activated by CCK receptors. CCK receptors are G-protein coupled receptors that, upon activation, can lead to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

CCK_Signaling_Pathway cluster_cell Cell Membrane Nle_Peptide Norleucine-containing Peptide (Agonist) CCKR CCK Receptor Nle_Peptide->CCKR Binds to G_Protein Gq/11 CCKR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, enzyme secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

References

N-Carbobenzoxy-DL-norleucine: A Technical Guide to Commercial Sourcing, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle-OH), a key unnatural amino acid derivative used in peptide synthesis and drug development. The document details commercial suppliers, available purity specifications, and in-depth experimental protocols for its synthesis, analysis, and application.

Introduction to this compound

This compound is a synthetic derivative of DL-norleucine, a non-proteinogenic amino acid. The defining feature of this compound is the carbobenzoxy (Cbz or Z) group, which protects the α-amino group. This protection is crucial in peptide synthesis, as it prevents the amino group from engaging in unwanted side reactions during the formation of peptide bonds. The Cbz group is valued for its stability under various reaction conditions and its straightforward removal, typically via catalytic hydrogenolysis.[1][2] The incorporation of norleucine into peptides can enhance proteolytic stability and modulate biological activity, making Cbz-DL-norleucine a valuable building block in the design of novel peptidomimetics and therapeutics.[1][3]

Commercial Suppliers and Purity Specifications

The procurement of high-purity starting materials is critical for successful research and development. Several chemical suppliers offer this compound. The table below summarizes publicly available data from prominent vendors. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data.

Supplier Product Number CAS RN Purity Specification Analytical Method Physical Appearance
Tokyo Chemical Industry (TCI) C076015027-13-1>98.0%(T)(HPLC)White to Almost white powder to crystal
Starshine Chemical ICTC076015027-13-1>99.0%(T)Not Specified
CP Lab Safety (Distributor for TCI America) C076015027-13-1Not SpecifiedNot SpecifiedNot Specified

Note: (T) typically refers to Titration as an assay method. Data is compiled from supplier websites.[4][5][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from standard procedures for N-protected amino acids.[7]

Synthesis: N-Carbobenzoxylation of DL-norleucine (Schotten-Baumann Reaction)

This protocol describes a general method for protecting the amino group of DL-norleucine using benzyl chloroformate.

Materials:

  • DL-norleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl)

  • Ice bath, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve DL-norleucine in an aqueous solution of 1M NaOH to form the sodium salt. The solution should be cooled in an ice bath to 0-5 °C.

  • Reaction: While stirring vigorously, slowly and simultaneously add benzyl chloroformate and an additional equivalent of 1M NaOH solution. Maintain the temperature below 5 °C and the pH between 9-10.

  • Stirring: After the addition is complete, allow the mixture to stir for 2-3 hours at room temperature to ensure the reaction goes to completion.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 2M HCl to a pH of ~2. This compound will precipitate out as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Purification: Recrystallization

For higher purity, the crude product can be recrystallized.

Procedure:

  • Dissolve the dried crude product in a minimal amount of a hot solvent system, such as ethyl acetate/hexane or acetone-water.[7][8]

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of the cold solvent system, and dry under vacuum.[8]

start DL-norleucine + Benzyl Chloroformate reaction Schotten-Baumann Reaction (aq. NaOH, 0-5°C) start->reaction extraction Work-up: Diethyl Ether Extraction reaction->extraction acidification Acidification with HCl extraction->acidification filtration1 Filtration & Washing acidification->filtration1 crude Crude Cbz-DL-norleucine filtration1->crude recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) crude->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 final Pure this compound filtration2->final

Caption: Workflow for the synthesis and purification of Cbz-DL-norleucine.

Purity Analysis

A combination of analytical techniques is used to confirm the structure and assess the purity of the final product.[9]

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound.[4]

  • Column: A reverse-phase C18 column is typically employed.[7]

  • Mobile Phase: A gradient system of acetonitrile and water, often containing 0.1% trifluoroacetic acid (TFA), is common.[7]

  • Detection: UV detection at approximately 254 nm is effective due to the benzene ring in the Cbz group.[7]

  • Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a compatible solvent.

  • Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the molecule.

  • ¹H NMR: The proton NMR spectrum provides signals corresponding to the aromatic protons of the benzyl group, the protons of the norleucine side chain, and the α-proton.

  • ¹³C NMR: The carbon NMR spectrum shows signals for all unique carbon atoms in the molecule.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.[7]

  • Purity (qNMR): Quantitative NMR (qNMR) can be used for an accurate assay by comparing the integral of a characteristic analyte signal to that of a certified internal standard.[9]

sample Purified Cbz-DL-norleucine Sample hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr purity Purity Assay (% Area) hplc->purity identity Structural Confirmation nmr->identity coa Certificate of Analysis (CoA) purity->coa identity->coa

Caption: Analytical workflow for purity and identity confirmation.

Deprotection: Removal of the Cbz Group

The Cbz group is commonly removed by catalytic hydrogenolysis to liberate the free amine for subsequent reactions, such as peptide coupling.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Setup: Dissolve this compound in methanol in a round-bottom flask.

  • Catalyst: Carefully add the 10% Pd/C catalyst (typically 10 mol% relative to the starting material).

  • Hydrogenation: Purge the flask with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).[2]

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, DL-norleucine.

Potential Biological Activity and Signaling Pathways

While primarily a synthetic building block, the constituent parts of Cbz-DL-norleucine suggest potential biological relevance. Acute administration of norleucine (and its close analog, leucine) has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which stimulates protein synthesis in various tissues, including skeletal muscle and liver.[10] Chronic supplementation with norleucine has been observed to increase protein synthesis rates without causing adaptive downregulation of key mTOR pathway components.[10]

Furthermore, studies on related compounds suggest that N-carbobenzoxy-protected amino acids may act as competitive antagonists of cholecystokinin (CCK) receptors, which are involved in digestion and neurotransmission.[11]

Leucine Leucine / Norleucine mTORC1 mTORC1 (Complex 1) Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4E->Inhibition Inhibition->ProteinSynthesis Inhibits

Caption: Simplified mTORC1 signaling pathway activated by Leucine/Norleucine.

References

Methodological & Application

Application Notes and Protocols for N-Carbobenzoxy-DL-norleucine Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting group strategies dominate modern SPPS, the N-Carbobenzoxy (Z or Cbz) group, introduced by Bergmann and Zervas, remains relevant in specific applications, particularly in orthogonal protection schemes. The Z-group is stable to the mild basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal.[1]

These application notes provide a detailed protocol for the coupling of N-Carbobenzoxy-DL-norleucine in an SPPS workflow. It is critical to note two significant challenges associated with this building block:

  • Racemic Mixture : The use of a DL-norleucine will result in the synthesis of a complex mixture of diastereomeric peptides, which can be very difficult to separate and characterize.

  • Z-Group Deprotection : The removal of the Z-group requires conditions that are often incompatible with standard SPPS resins and side-chain protecting groups, making a repetitive Z-based SPPS cycle challenging.[1]

This protocol is therefore presented primarily for the incorporation of a single Z-protected residue.

Experimental Protocols

This section details the materials and methods for the successful coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
This compoundPeptide Synthesis GradeStandard Laboratory Supplier
Peptide-Resin (with free N-terminus)N/ASynthesized in-house
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeStandard Laboratory Supplier
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeStandard Laboratory Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Laboratory Supplier
Dichloromethane (DCM)Reagent GradeStandard Laboratory Supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Laboratory Supplier
PiperidineReagent GradeStandard Laboratory Supplier
Ninhydrin Test KitN/AStandard Laboratory Supplier
Protocol 1: Coupling of this compound

This protocol assumes a starting peptide-resin that has undergone a previous deprotection step (e.g., Fmoc removal) and has a free N-terminal amine.

1. Resin Preparation and Swelling: a. Place the peptide-resin (1.0 eq) in a suitable SPPS reaction vessel. b. Swell the resin in DMF (10-15 mL per gram of resin) for 30-60 minutes with gentle agitation.[2] c. Drain the DMF from the reaction vessel.

2. Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF. b. Add DIC (3.0 eq) to the amino acid solution. c. Allow the activation to proceed for 10-20 minutes at room temperature. The solution may become cloudy due to the formation of diisopropylurea.

3. Coupling Reaction: a. Add the activated this compound solution to the swollen peptide-resin. b. Add DIPEA (3.5-4.0 eq) to the reaction vessel.[2] c. Agitate the mixture at room temperature for 2-4 hours. Longer coupling times (up to 12 hours) may be necessary for difficult sequences.

4. Washing: a. After the coupling reaction, drain the reaction mixture. b. Wash the resin sequentially with:

  • DMF (3 times)
  • DCM (3 times)
  • DMF (3 times)

5. Monitoring the Coupling Reaction: a. Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads to check for the presence of free primary amines. b. A negative result (e.g., colorless or yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

6. Capping (Optional): a. If the coupling reaction is incomplete after a second attempt, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Protocol 2: N-Carbobenzoxy (Z) Group Deprotection

The deprotection of the Z-group on the solid phase is a significant challenge. The following methods can be attempted, but their compatibility with the chosen resin and other protecting groups must be carefully considered.

Method A: Catalytic Hydrogenolysis This method is not suitable for peptides containing Met, Cys, or Trp residues. a. After coupling, wash the peptide-resin with DCM and then with the reaction solvent (e.g., DMF). b. Suspend the peptide-resin in a suitable solvent such as DMF. c. Add a palladium catalyst, such as 10% Palladium on charcoal (Pd/C), in a catalytic amount.[1] d. Securely seal the reaction vessel, purge with hydrogen gas (H₂), and maintain a positive pressure of H₂ (e.g., with a balloon).[1] e. Stir the suspension vigorously for 2-24 hours at room temperature.[1] f. Safety Note: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood. g. After the reaction, carefully vent the hydrogen and purge with an inert gas (e.g., nitrogen). h. Wash the resin thoroughly to remove the catalyst and byproducts before proceeding to the next coupling step or cleavage.

Method B: Acidolysis (Harsh Conditions) This method will likely cleave the peptide from standard acid-labile resins (e.g., Wang, Rink Amide). a. Treatment with strong acids like HBr in acetic acid can remove the Z-group. b. This approach is generally reserved for final deprotection in solution phase after cleavage from the resin.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the coupling reaction of this compound in SPPS.

ParameterValueNotes
Reagent Equivalents
This compound3.0 eqAn excess is used to drive the reaction to completion.
Coupling Reagent (DIC)3.0 eq
Additive (HOBt)3.0 eqHelps to suppress racemization and improve efficiency.
Base (DIPEA)3.5 - 4.0 eqA slight excess is used to ensure the free amine form of the peptide-resin.[2]
Reaction Conditions
SolventDMFEnsures good swelling of the resin and solubility of reagents.
TemperatureRoom Temperature
Coupling Time2 - 4 hoursMay be extended for difficult couplings.
Monitoring
MethodNinhydrin TestQualitative test for free primary amines.
Expected ResultNegative (Colorless/Yellow)Indicates >99% coupling efficiency.

Workflow and Pathway Diagrams

SPPS_Coupling_Workflow cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_monitoring Quality Control cluster_next Next Step Resin Peptide-Resin (Free N-Terminus) Swell Swell Resin in DMF Resin->Swell Coupling Add Activated AA to Resin Agitate for 2-4 hours Swell->Coupling AA Z-DL-Norleucine (3 eq) Activate Pre-activate for 10-20 min AA->Activate Reagents DIC (3 eq) + HOBt (3 eq) in DMF Reagents->Activate Activate->Coupling Wash_DMF Wash with DMF Coupling->Wash_DMF 3x each Wash_DCM Wash with DCM Wash_DMF->Wash_DCM 3x each Ninhydrin Ninhydrin Test Wash_DMF->Ninhydrin Wash_DCM->Wash_DMF 3x each Complete Complete? Ninhydrin->Complete Recouple Recouple or Cap Complete->Recouple No Deprotection Z-Group Deprotection (e.g., Hydrogenolysis) Complete->Deprotection Yes Recouple->Coupling Next_Cycle Proceed to Next Coupling Cycle Deprotection->Next_Cycle

Caption: Experimental workflow for the coupling of this compound in SPPS.

Concluding Remarks

The coupling of this compound can be achieved using standard carbodiimide activation methods. However, researchers and drug development professionals must remain cognizant of the significant downstream challenges. The use of a racemic mixture necessitates extensive purification of the final peptide product to isolate the desired diastereomer. Furthermore, the robust nature of the Z-protecting group complicates its removal in a standard iterative SPPS protocol. The methods for Z-group deprotection are harsh and may not be compatible with all resins or peptide sequences. Therefore, the use of Z-protected amino acids in modern SPPS is typically reserved for specific strategic applications rather than for the routine assembly of peptide chains.

References

Application Notes and Protocols: Catalytic Hydrogenolysis for Deprotection of N-Cbz-DL-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its removal is a critical step, and catalytic hydrogenolysis stands out as one of the most efficient and clean methods for this transformation. This method involves the cleavage of the C-O bond of the carbamate functionality in the presence of a metal catalyst and a hydrogen source, yielding the free amine, toluene, and carbon dioxide as the sole byproducts. This application note provides detailed protocols and quantitative data for the deprotection of N-Cbz-DL-norleucine via catalytic hydrogenolysis, a key step in the synthesis of molecules incorporating the non-proteinogenic amino acid DL-norleucine.

Reaction Principle

The deprotection of N-Cbz-DL-norleucine proceeds via catalytic hydrogenolysis, where the Cbz group is cleaved by hydrogen gas or a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature and atmospheric or slightly elevated pressure. The mechanism involves the reduction of the benzyl ester portion of the carbamate, leading to an unstable carbamic acid intermediate that spontaneously decarboxylates to afford the free amine.[1]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the catalytic hydrogenolysis of N-Cbz protected aliphatic amines, which are directly applicable to N-Cbz-DL-norleucine.

Table 1: Comparison of Catalytic Hydrogenolysis Methods

MethodHydrogen SourceCatalystSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
Catalytic HydrogenationHydrogen Gas (H₂)10% Pd/CMethanolRoom Temperature1 - 4 hours>95
Transfer HydrogenolysisAmmonium Formate10% Pd/CMethanolReflux0.5 - 2 hours>90
Transfer HydrogenolysisSodium Borohydride10% Pd/CMethanolRoom Temperature5 - 15 minutes93 - 98[1]

Table 2: Quantitative Parameters for Catalytic Hydrogenation of N-Cbz-DL-norleucine

ParameterValueNotes
SubstrateN-Cbz-DL-norleucine-
Catalyst10% Palladium on Carbon (wet)5-10 wt% relative to the substrate.[1][2]
Hydrogen SourceHydrogen Gas (balloon)Atmospheric pressure.
SolventMethanolSufficient to dissolve the substrate.
TemperatureRoom TemperatureTypically 20-25 °C.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for completion.
Expected Yield>95%Isolated yield of DL-norleucine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the standard procedure for the deprotection of N-Cbz-DL-norleucine using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • N-Cbz-DL-norleucine

  • 10% Palladium on Carbon (Pd/C, ~50% wet with water)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Cbz-DL-norleucine (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure the reaction atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DL-norleucine. The product can be further purified by recrystallization if necessary.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.

Materials:

  • N-Cbz-DL-norleucine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCO₂NH₄)

  • Methanol (MeOH), reagent grade

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of N-Cbz-DL-norleucine (1.0 eq) in methanol in a round-bottom flask, add 10% Pd/C (10 wt% of the substrate).

  • Reagent Addition: Add ammonium formate (3-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol. The filtrate is then concentrated under reduced pressure to yield the product.

Visualizations

cluster_workflow Experimental Workflow setup Reaction Setup: Dissolve N-Cbz-DL-norleucine in MeOH Add 10% Pd/C hydrogenation Hydrogenation: Introduce H₂ atmosphere Stir vigorously at RT setup->hydrogenation 1-4 hours monitoring Monitoring: TLC / LC-MS hydrogenation->monitoring workup Work-up: Filter through Celite® Wash with MeOH monitoring->workup Reaction Complete isolation Isolation: Concentrate filtrate Purify if necessary workup->isolation

Caption: General experimental workflow for catalytic hydrogenolysis.

cluster_mechanism Reaction Mechanism start N-Cbz-DL-norleucine intermediate Carbamic Acid Intermediate (unstable) start->intermediate + H₂ / Pd/C toluene Toluene start->toluene product DL-norleucine intermediate->product co2 CO₂ intermediate->co2 Decarboxylation catalyst Pd/C h2 H₂

Caption: Simplified mechanism of Cbz deprotection by hydrogenolysis.

References

Methods for Incorporating N-Carbobenzoxy-DL-norleucine into Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of N-Carbobenzoxy-DL-norleucine (N-Cbz-DL-norleucine) into peptidomimetic structures. These methodologies are crucial for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors. The protocols cover both solid-phase and solution-phase synthesis strategies, along with purification and characterization techniques.

Introduction to this compound in Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[1] The incorporation of non-natural amino acids like norleucine is a key strategy in peptidomimetic design. Norleucine, an isomer of leucine, possesses a linear four-carbon side chain, which can influence the hydrophobicity and conformational properties of the resulting peptidomimetic.

The N-terminal Carbobenzoxy (Cbz or Z) protecting group is a well-established amine protecting group in peptide synthesis. Its stability to both the acidic conditions used for tert-butoxycarbonyl (Boc) removal and the basic conditions for 9-fluorenylmethoxycarbonyl (Fmoc) removal makes it a valuable tool for orthogonal protection strategies in the synthesis of complex peptides.

Data Presentation: Synthesis and Purity of Peptidomimetics

The successful incorporation of N-Cbz-DL-norleucine into a peptide sequence is dependent on the chosen synthetic strategy and coupling conditions. The following tables summarize representative quantitative data for peptide synthesis, which can be expected when incorporating N-Cbz-DL-norleucine under optimized protocols.

Table 1: Representative Yields for Solid-Phase Peptide Synthesis (SPPS) of a Model Norleucine-Containing Peptide.

Synthesis MethodCrude Yield (%)Purity (%)Peptide Specific Yield (%)
Manual Synthesis (Reactor)758564
Microwave-Assisted Synthesis609054
Tea-Bag Synthesis458036

Data adapted from representative peptide syntheses and may vary based on the specific sequence and coupling efficiency.[2]

Table 2: Physicochemical Properties of this compound.

PropertyValue
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.30 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents (DMF, DCM, THF)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating N-Cbz-DL-norleucine

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model tripeptide (e.g., Ala-Phe-Nle) with N-terminal Cbz protection on the final norleucine residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH)

  • N-Cbz-DL-norleucine

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (e.g., Fmoc-Phe-OH):

    • Pre-activate Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (e.g., Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection and coupling steps with Fmoc-Ala-OH.

  • N-Cbz-DL-norleucine Coupling:

    • After the final Fmoc deprotection, couple N-Cbz-DL-norleucine using the same activation and coupling procedure as for the Fmoc-amino acids.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Solution-Phase Synthesis of a Dipeptide with N-Cbz-DL-norleucine

This protocol describes the synthesis of a dipeptide (e.g., Cbz-Nle-Ala-OMe) in solution.

Materials:

  • N-Cbz-DL-norleucine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous solutions for work-up: 1M HCl, saturated NaHCO₃, brine

Procedure:

  • Reaction Setup: Dissolve N-Cbz-DL-norleucine (1 eq.) and H-Ala-OMe·HCl (1 eq.) in DCM.

  • Neutralization: Add TEA or DIPEA (1.1 eq.) to neutralize the hydrochloride salt.

  • Coupling: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq.) and stir the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Preparative or semi-preparative C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample: Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.[3][4]

  • Detection: Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak of the desired peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[5]

Protocol 4: Characterization by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Infusion/Injection: Introduce the sample into the ESI-MS.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Determine the molecular weight of the peptide from the mass-to-charge ratio (m/z) of the observed ions. The expected mass of a peptide incorporating an N-Cbz-DL-norleucine residue will be increased by 247.12 Da (the mass of the Cbz-norleucinyl residue minus the mass of water).

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA1 Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-AA2 Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 CouplingNle Couple N-Cbz-DL-Norleucine Deprotection3->CouplingNle Cleavage Cleavage & Deprotection CouplingNle->Cleavage CrudePeptide Crude Peptidomimetic Cleavage->CrudePeptide HPLC RP-HPLC Purification CrudePeptide->HPLC PurePeptide Pure Peptidomimetic HPLC->PurePeptide MS Mass Spectrometry PurePeptide->MS FinalProduct Characterized Product MS->FinalProduct

Caption: Workflow for SPPS incorporation of N-Cbz-DL-norleucine.

Caption: Competitive inhibition of a protease by a peptidomimetic.

References

Application Notes and Protocols for the Activation of N-Cbz-DL-norleucine with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. The use of coupling reagents is essential to activate the carboxylic acid moiety of an amino acid, facilitating its reaction with an amine. This document provides detailed application notes and protocols for the activation of N-Cbz-DL-norleucine using the highly effective aminium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with the additive HOBt (1-Hydroxybenzotriazole). This combination is widely recognized for its rapid reaction times, high coupling efficiencies, and potent suppression of racemization, a critical factor in maintaining the stereochemical integrity of the final product.[1][2]

N-Cbz-DL-norleucine, a non-proteinogenic amino acid derivative, is a valuable building block in the synthesis of novel peptides and peptidomimetics. The carbobenzyloxy (Cbz) protecting group on the amine provides robust protection, enabling controlled peptide bond formation. These protocols are designed to be applicable in both solution-phase and solid-phase peptide synthesis (SPPS).

Principle of Activation

The activation of N-Cbz-DL-norleucine with HBTU/HOBt proceeds through a well-established mechanism. In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of N-Cbz-DL-norleucine is deprotonated. HBTU then reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to a more stable and less racemization-prone HOBt active ester.[1] This active ester is then susceptible to nucleophilic attack by the amino group of the coupling partner, leading to the formation of the desired amide bond. The inclusion of HOBt is crucial as it accelerates the reaction and acts as a racemization scavenger.[1][2]

Data Presentation

Table 1: Typical Reagent Stoichiometry for N-Cbz-DL-norleucine Activation and Coupling

ReagentEquivalents (relative to the limiting amine component)Purpose
N-Cbz-DL-norleucine1.0 - 2.0Carboxylic acid component
HBTU0.95 - 1.9Coupling reagent for activation
HOBt1.0 - 2.0Additive to suppress racemization and enhance efficiency
DIPEA2.0 - 4.0Base to facilitate deprotonation of the carboxylic acid

Note: The optimal stoichiometry may vary depending on the specific substrates and reaction conditions. It is recommended to start with the lower end of the range and optimize as needed.

Table 2: Recommended Solvents and Reaction Conditions

ParameterRecommended ConditionNotes
Solvent DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone)High-purity, anhydrous (peptide synthesis grade) solvent is crucial.[3]
Temperature Room temperature (20-25°C)Exothermic reactions may require initial cooling.
Pre-activation Time 2 - 5 minutesThe N-Cbz-DL-norleucine, HBTU, HOBt, and DIPEA are mixed before addition to the amine component.[1]
Coupling Reaction Time 1 - 4 hoursReaction progress should be monitored. For sterically hindered couplings, longer reaction times may be necessary.

Experimental Protocols

Protocol 1: Solution-Phase Activation and Coupling of N-Cbz-DL-norleucine

This protocol describes the coupling of N-Cbz-DL-norleucine to a free amine component in solution.

Materials:

  • N-Cbz-DL-norleucine

  • Amine component (e.g., an amino acid ester hydrochloride)

  • HBTU

  • HOBt

  • DIPEA

  • Anhydrous DMF or NMP

  • Anhydrous dichloromethane (DCM) for workup

  • 1M HCl (aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Cbz-DL-norleucine (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.

  • Pre-activation: To the stirred solution, add HBTU (0.95 eq) followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 2-5 minutes. The solution may change color, indicating activation.[1]

  • Coupling: In a separate flask, dissolve the amine component (1.0 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add 1.0 eq of DIPEA to liberate the free amine and stir for 5-10 minutes.

  • Reaction: Add the pre-activated N-Cbz-DL-norleucine solution dropwise to the solution of the amine component.

  • Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Solid-Phase Activation and Coupling of N-Cbz-DL-norleucine (SPPS)

This protocol is for the coupling of N-Cbz-DL-norleucine to a resin-bound peptide with a free N-terminal amine.

Materials:

  • N-Cbz-DL-norleucine

  • Peptide-resin with a free amine

  • HBTU

  • HOBt

  • DIPEA

  • Anhydrous DMF or NMP

  • DCM (for washing)

  • Reagents for monitoring the coupling reaction (e.g., Kaiser test reagents)[4]

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 15-30 minutes. If the N-terminal protecting group (e.g., Fmoc) has just been removed, ensure the resin is thoroughly washed with DMF to remove any residual deprotection reagent.[1]

  • Pre-activation of Amino Acid:

    • In a separate vial, dissolve N-Cbz-DL-norleucine (2-5 eq), HBTU (1.9-4 eq), and HOBt (2-5.5 eq) in a minimal amount of anhydrous DMF.[1]

    • Add DIPEA (4-8 eq) to the mixture and allow it to pre-activate for 2-5 minutes.[1]

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated N-Cbz-DL-norleucine solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[4]

    • A negative Kaiser test (beads remain colorless or yellowish) indicates a complete coupling reaction.

    • If the test is positive, continue the coupling for an additional 1-2 hours or perform a "double coupling" by repeating steps 3 and 4.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.

Mandatory Visualizations

G cluster_activation Activation of N-Cbz-DL-norleucine cluster_coupling Coupling Reaction N-Cbz-DL-norleucine N-Cbz-DL-norleucine Active Ester Active Ester N-Cbz-DL-norleucine->Active Ester + HBTU/HOBt, DIPEA DIPEA DIPEA DIPEA->Active Ester HBTU HBTU HBTU->Active Ester HOBt HOBt HOBt->Active Ester Peptide Bond Formation Peptide Bond Formation Active Ester->Peptide Bond Formation Amine Component Amine Component Amine Component->Peptide Bond Formation G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Pre-activate N-Cbz-DL-norleucine Pre-activate N-Cbz-DL-norleucine Prepare Reagents->Pre-activate N-Cbz-DL-norleucine Add to Amine Add to Amine Pre-activate N-Cbz-DL-norleucine->Add to Amine Monitor Reaction Monitor Reaction Add to Amine->Monitor Reaction Monitor Reaction->Add to Amine Incomplete Workup/Wash Workup/Wash Monitor Reaction->Workup/Wash Complete Purify Product Purify Product Workup/Wash->Purify Product End End Purify Product->End G Low Yield Low Yield Incomplete Activation Incomplete Activation Low Yield->Incomplete Activation Check Reagent Quality & Stoichiometry Poor Solubility Poor Solubility Low Yield->Poor Solubility Use NMP or add co-solvent (e.g., DCM) Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Increase Reaction Time & Temperature Side Reactions Side Reactions Racemization Racemization Side Reactions->Racemization Ensure sufficient HOBt is present Guanidinylation Guanidinylation Side Reactions->Guanidinylation Use HBTU:Acid ratio < 1:1 Pre-activate acid

References

Monitoring the Deprotection of N-Carbobenzoxy-DL-norleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the progress of the deprotection reaction of N-Carbobenzoxy-DL-norleucine to yield DL-norleucine. The primary method discussed is catalytic hydrogenolysis, a widely used and robust method for the removal of the Carbobenzoxy (Cbz or Z) protecting group.[1][2] This deprotection is a critical step in various synthetic pathways, particularly in peptide synthesis and the development of novel pharmaceutical agents.

Introduction

The Carbobenzoxy (Cbz) group is a foundational amine protecting group in organic synthesis, valued for its stability across a range of chemical conditions and its straightforward removal via catalytic hydrogenolysis.[1][2][3] The successful cleavage of the Cbz group from this compound is essential for liberating the free amine of DL-norleucine, enabling its participation in subsequent reactions such as peptide coupling.[1] Effective monitoring of this deprotection reaction is crucial to ensure complete conversion of the starting material, minimize side reactions, and optimize reaction time, thereby maximizing yield and purity of the final product.

This guide will detail the common analytical techniques used to monitor the reaction, provide experimental protocols, and present data in a clear, comparative format.

Reaction Monitoring Techniques

Several analytical methods can be employed to monitor the progress of the this compound deprotection. The choice of technique often depends on the available instrumentation, the desired level of detail, and the stage of the reaction.

1. Thin-Layer Chromatography (TLC): A rapid and qualitative method to track the disappearance of the starting material and the appearance of the product.[4] The Cbz-protected starting material is significantly less polar than the resulting free amino acid. This difference in polarity allows for easy separation on a TLC plate.

2. High-Performance Liquid Chromatography (HPLC): A quantitative technique that provides detailed information about the reaction mixture, including the percentage of starting material, product, and any impurities.[4]

3. Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for the confirmation of the product's molecular weight and the identification of any byproducts.[1]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the Cbz group (e.g., the benzylic protons and aromatic protons) and the appearance of new signals for the deprotected product.[4]

Data Presentation: Monitoring Reaction Progress

The following tables summarize the expected data from TLC and HPLC analysis for monitoring the deprotection of this compound.

Table 1: Thin-Layer Chromatography (TLC) Parameters and Expected Results

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2 v/v) can be used. The polarity can be adjusted for optimal separation.[4]
Visualization 1. UV light (254 nm) to visualize the Cbz-protected starting material.[4] 2. Staining with a ninhydrin solution followed by gentle heating to visualize the free amine of the DL-norleucine product (appears as a colored spot).[4]
Expected Rf Values The Rf of N-Cbz-DL-norleucine will be higher (travels further up the plate) than that of DL-norleucine due to its lower polarity.[4]

Table 2: High-Performance Liquid Chromatography (HPLC) Method and Data Interpretation

ParameterDescription
Column C18 reverse-phase column.
Mobile Phase A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is commonly used.
Detection UV detection at 214 nm and 254 nm. The aromatic Cbz group absorbs strongly at 254 nm.[4]
Data Analysis The retention time of N-Cbz-DL-norleucine will be longer than that of DL-norleucine. The progress of the reaction is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product. Purity is determined by the relative peak areas.

Experimental Protocols

The following are detailed protocols for the deprotection of this compound via catalytic hydrogenolysis and the subsequent monitoring by TLC.

Protocol 1: Catalytic Hydrogenolysis of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)[2][3]

  • Methanol (MeOH) or Ethanol (EtOH) as solvent[2][3]

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)[2][3]

  • Celite® or another filtration aid[1][3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.[2]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.[2]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).[2] For safety, it is recommended to evacuate the flask and backfill with hydrogen three times.

  • Reaction: Stir the mixture vigorously at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC (as described in Protocol 2) or LC-MS until the starting material is completely consumed, which typically takes 2-4 hours.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1]

  • Isolation: Wash the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure to yield the crude DL-norleucine.[1]

Protocol 2: TLC Monitoring of the Deprotection Reaction

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., 9:1 DCM:MeOH)

  • Capillary tubes for spotting

  • UV lamp

  • Ninhydrin stain solution

  • Heat gun or hot plate

Procedure:

  • Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spotting: On a TLC plate, spot the initial reaction mixture (t=0) as a reference, and then spot the aliquots taken at different time points.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate from the chamber and allow the solvent to evaporate.

    • Visualize the plate under a UV lamp (254 nm). The spot corresponding to the N-Cbz-DL-norleucine should be visible.

    • Dip the plate in a ninhydrin solution and gently heat it. A new, lower Rf spot will appear for the deprotected DL-norleucine.

  • Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible under UV light, and the ninhydrin-stained spot for the product shows maximum intensity.

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for monitoring the deprotection reaction.

G cluster_reaction Chemical Transformation N-Cbz-DL-norleucine N-Cbz-DL-norleucine DL-norleucine DL-norleucine N-Cbz-DL-norleucine->DL-norleucine H₂, Pd/C Toluene + CO₂

Caption: Chemical transformation of N-Cbz-DL-norleucine to DL-norleucine.

G cluster_workflow Experimental Workflow Start Start Setup_Reaction Set up Deprotection Reaction Start->Setup_Reaction Monitor_Progress Monitor by TLC/HPLC/LC-MS Setup_Reaction->Monitor_Progress Reaction_Complete Is Reaction Complete? Monitor_Progress->Reaction_Complete Reaction_Complete->Monitor_Progress No Workup Reaction Work-up and Filtration Reaction_Complete->Workup Yes Isolation Product Isolation Workup->Isolation Characterization Characterize Final Product (NMR, MS, HPLC) Isolation->Characterization End End Characterization->End

Caption: General workflow for monitoring the deprotection reaction.

References

Application Notes and Protocols for N-Carbobenzoxy-DL-norleucine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Carbobenzoxy-DL-norleucine (Z-DL-Nle) in solution-phase peptide synthesis (SPPS). This document details the rationale for its use, its inherent challenges, and provides generalized experimental protocols for its incorporation into peptide chains.

Introduction

This compound is a derivative of the non-proteinogenic amino acid norleucine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group. The Cbz group has historically been a cornerstone in classical solution-phase peptide synthesis.[1] Norleucine, an isomer of leucine, is often used as a substitute for methionine to create more stable peptide analogs, as it is not susceptible to oxidation.[2]

The use of a DL-racemic mixture, however, presents significant challenges, primarily the formation of diastereomeric peptides which can be difficult to separate.[3] Consequently, the application of N-Cbz-DL-norleucine is generally limited to specific research contexts where a mixture of stereoisomers is desired or for foundational studies in peptide chemistry.

Data Presentation

While specific quantitative data for coupling reactions involving this compound is not extensively available in recent literature, the following table summarizes the key characteristics and expected outcomes based on the known chemistry of the Cbz group and the use of racemic amino acids in solution-phase peptide synthesis.[1][3]

ParameterDescriptionExpected Outcome & Considerations
Protecting Group N-terminal Carbobenzoxy (Cbz or Z) group.Provides robust protection of the amino group.
Cleavage Conditions Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr in acetic acid).[1]The Cbz group is stable to the mildly acidic or basic conditions often used for the removal of other protecting groups, allowing for orthogonal protection strategies.[4]
Stereochemistry Racemic (DL) mixture of norleucine.Results in the formation of a mixture of diastereomeric peptides upon coupling to a chiral amino acid. This complicates purification and characterization.[3]
Coupling Efficiency Dependent on the coupling reagent and reaction conditions.Generally high, but the resulting product is a mixture.
Solubility Expected to be soluble in common organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).[4]Good solubility facilitates its use in solution-phase synthesis.
Application Primarily in solution-phase synthesis for creating peptide analogs with enhanced stability or for research purposes.[1][2]The incorporation of norleucine can increase the shelf-life and in vivo stability of peptides by replacing oxidizable methionine residues.[2]

Experimental Protocols

The following are generalized protocols for the use of this compound in solution-phase peptide synthesis. These protocols are based on standard solution-phase peptide synthesis methodologies.[5]

Protocol 1: Activation and Coupling of N-Cbz-DL-norleucine

This protocol describes the coupling of N-Cbz-DL-norleucine to the free amino group of a C-terminally protected amino acid or peptide (e.g., H-AA₂-OR).

Materials:

  • This compound (Z-DL-Nle)

  • C-terminally protected amino acid or peptide (H-AA₂-OR)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (if starting from a salt of H-AA₂-OR)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stirring bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Cbz-DL-norleucine (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq.) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve the C-terminally protected amino acid or peptide (H-AA₂-OR) (1.0 eq.) in anhydrous DCM or DMF. If it is in the form of a salt (e.g., hydrochloride), add TEA or DIEA (1.0 eq.) to neutralize it.

  • Add the solution of the C-terminally protected amino acid to the activated N-Cbz-DL-norleucine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Z-DL-Nle-AA₂-OR).

  • Purification: The crude product, which is a mixture of diastereomers, can be purified by column chromatography on silica gel. However, complete separation of diastereomers can be challenging.

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the N-terminal Cbz group to allow for further peptide chain elongation.

Materials:

  • Cbz-protected peptide (Z-DL-Nle-...)

  • Palladium on charcoal (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Place the flask under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide with a free N-terminus.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection cluster_elongation Step 4: Further Elongation A DL-Norleucine C N-Cbz-DL-Norleucine A->C Protection B Cbz-Cl B->C C_c N-Cbz-DL-Norleucine E Protected Dipeptide (Z-DL-Nle-AA₂-OR) C_c->E Activation (DCC/HOBt) D Amino Acid Ester (H-AA₂-OR) D->E E_d Protected Dipeptide F Dipeptide Ester (H-DL-Nle-AA₂-OR) E_d->F Deprotection (H₂/Pd-C) F_e Dipeptide Ester G Repeat Coupling & Deprotection F_e->G Norleucine_as_Methionine_Substitute cluster_problem Problem with Methionine cluster_solution Solution cluster_rationale Rationale Met Methionine (Met) Oxidation Oxidation of Thioether Met->Oxidation Susceptible to Similarity Structural & Steric Similarity Met->Similarity Bioactivity Retention of Biological Activity Oxidation->Bioactivity Can decrease Nle Norleucine (Nle) Stability Increased Stability Nle->Stability Leads to Nle->Similarity Stability->Bioactivity Maintains Similarity->Bioactivity

References

Application Notes and Protocols for Cell-Based Assays with N-Cbz-DL-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-DL-norleucine is a synthetic derivative of the amino acid norleucine, an isomer of leucine. The presence of the N-carbobenzoxy (Cbz) protecting group can enhance the compound's stability and cell permeability, making it a valuable tool for cell-based research. Norleucine and its derivatives have been investigated for their potential roles in various cellular processes, including the modulation of signaling pathways and enzymatic activities. These application notes provide a comprehensive experimental workflow for characterizing the effects of N-Cbz-DL-norleucine in cell-based assays, from initial viability screening to more detailed mechanistic studies.

Hypothesized Mechanism of Action

The biological activities of N-Cbz-DL-norleucine are hypothesized to stem from the actions of its parent molecule, norleucine, following the potential intracellular cleavage of the Cbz group. Two primary mechanisms are of interest:

  • Arginase Inhibition: Norleucine and its structural analog norvaline are known to be inhibitors of arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, N-Cbz-DL-norleucine may increase the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. This can have significant implications in cancer biology and immunology, as NO can have both pro- and anti-tumorigenic effects depending on its concentration and the cellular context.

  • mTOR Signaling Pathway Modulation: As an isomer of leucine, norleucine may influence the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and it is frequently dysregulated in cancer. Leucine is a potent activator of mTORC1, and it is plausible that norleucine could have similar or competitive effects on this pathway.

Experimental Workflow

A tiered approach is recommended to efficiently characterize the cellular effects of N-Cbz-DL-norleucine. The workflow begins with broad-spectrum cytotoxicity screening, followed by more focused assays to elucidate the mechanism of action.

Experimental_Workflow Experimental Workflow for N-Cbz-DL-norleucine cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_target Phase 3: Target Validation A Cell Viability/Cytotoxicity Assay (MTT) B Determine IC50 Values A->B C Apoptosis Assays (Annexin V, Caspase-3 Activity) B->C If cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) B->D If cytostatic E Arginase Inhibition Assay C->E F Western Blot for mTOR Pathway Proteins D->F

Caption: A tiered experimental workflow for characterizing N-Cbz-DL-norleucine.

Data Presentation

The following tables provide illustrative quantitative data for compounds related to N-Cbz-DL-norleucine. This data should be used as a reference for expected outcomes and for comparison with experimental results.

Table 1: Cytotoxicity of Norleucine Derivatives in Cancer Cell Lines

Cell LineCompoundIC50 (µM)Assay
U251 (Glioblastoma)6-Diazo-5-oxo-L-norleucine (DON)~10Cell Viability
P493B (Lymphoma)DON prodrug~0.5Cell Viability
HCT116 (Colon Cancer)Oleoyl-quercetin hybrid22.4Crystal Violet
HTB-26 (Breast Cancer)Oleoyl-quercetin hybrid10-50Crystal Violet

Note: Data for DON and its prodrug are presented to illustrate the potential cytotoxic effects of norleucine derivatives.[1][2] Data for the oleoyl-quercetin hybrid is included to show a range of IC50 values in common cancer cell lines.

Table 2: Arginase Inhibition

CompoundArginase IsoformIC50 (µM)
DL-NorvalineUnspecified~50% inhibition at high concentrations
Arginase inhibitor 1Human Arginase I/II0.223 / 0.509
BEC hydrochlorideHuman Arginase II0.31 (pH 7.5)

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of N-Cbz-DL-norleucine on cell viability by measuring the metabolic activity of cells.

Materials:

  • N-Cbz-DL-norleucine

  • Cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-Cbz-DL-norleucine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with N-Cbz-DL-norleucine as described above.

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Enzymatic Reaction:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume with lysis buffer.

    • Add the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).

    • The caspase-3 activity is proportional to the signal intensity.

Arginase Inhibition Assay

This in vitro assay determines the direct inhibitory effect of N-Cbz-DL-norleucine on arginase activity.

Materials:

  • Purified arginase I or II

  • L-arginine solution

  • N-Cbz-DL-norleucine

  • Urea standard solution

  • Reagents for urea detection (e.g., α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation:

    • Pre-incubate the arginase enzyme with a cofactor (e.g., MnCl2) in a suitable buffer.

  • Inhibitor Incubation:

    • In a 96-well plate, add the activated arginase enzyme to wells containing serial dilutions of N-Cbz-DL-norleucine or a known inhibitor (positive control).

    • Include a control with no inhibitor.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding L-arginine to all wells.

    • Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong acid).

  • Urea Detection:

    • Add the urea detection reagents to all wells.

    • Incubate as required for color development.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

    • Generate a standard curve with the urea standards.

    • Calculate the amount of urea produced in each well.

    • Determine the percentage of inhibition for each concentration of N-Cbz-DL-norleucine and calculate the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways affected by N-Cbz-DL-norleucine.

Arginase_Inhibition_Pathway Hypothesized Arginase Inhibition by N-Cbz-DL-norleucine NCbz N-Cbz-DL-norleucine Norleucine DL-Norleucine NCbz->Norleucine Intracellular Cleavage Arginase Arginase Norleucine->Arginase Inhibition Ornithine L-Ornithine + Urea Arginase->Ornithine L_Arginine L-Arginine L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO CellularEffects Cellular Effects (e.g., Apoptosis, Vasodilation) NO->CellularEffects mTOR_Signaling_Pathway Potential Modulation of mTOR Pathway by Norleucine AminoAcids Amino Acids (Leucine, Norleucine) mTORC1 mTORC1 AminoAcids->mTORC1 Activation? / Competition? GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

References

Application Notes and Protocols for the Cleavage of N-Carbobenzoxy-DL-norleucine from Resin Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase synthesis, the efficient cleavage of a target molecule from its resin support is a critical final step that significantly impacts the overall yield and purity of the product. This document provides detailed application notes and protocols for the cleavage of N-Carbobenzoxy-DL-norleucine (Cbz-DL-norleucine) from two commonly used resin supports: Merrifield resin and Wang resin. The protocols described herein detail both strong acid cleavage methods and a milder catalytic transfer hydrogenation approach, offering flexibility depending on the available laboratory equipment and the sensitivity of the target molecule.

The Carbobenzoxy (Cbz or Z) protecting group is a widely used amine protecting group in organic synthesis due to its stability under various conditions. Its removal is typically achieved through strong acidic conditions or catalytic hydrogenation. The choice of cleavage method depends on the type of resin used for synthesis. Merrifield resins, with a benzyl ester linkage, necessitate strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for efficient cleavage.[1][2] In contrast, the more acid-labile linker of Wang resin allows for cleavage under milder acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] An alternative strategy, particularly when avoiding harsh acids is desirable, involves cleavage of the Cbz group via catalytic transfer hydrogenation, which can be performed while the amino acid is still attached to the resin or after its release.[5][6]

These notes provide a comparative overview of different cleavage cocktails and conditions, detailed step-by-step experimental protocols, and expected outcomes to guide researchers in selecting the optimal strategy for their specific needs.

Data Presentation: Comparison of Cleavage Methods

The selection of a cleavage method is a critical determinant of the final yield and purity of the desired product. The following table summarizes expected quantitative data for the cleavage of N-Cbz-DL-norleucine from Merrifield and Wang resins using various methods. These values are based on typical outcomes reported in the literature for similar systems and are intended to serve as a guideline. Actual results may vary depending on experimental conditions, scale, and analytical methods.

Resin SupportCleavage MethodCleavage CocktailTypical Yield (%)Crude Purity (%) (by HPLC)Key Considerations
Merrifield Resin Strong Acid CleavageAnhydrous Hydrogen Fluoride (HF) / Anisole (9:1)85 - 95> 90Highly effective but requires specialized, corrosion-resistant apparatus due to the toxicity and corrosiveness of HF.[7][8]
Strong Acid CleavageTrifluoromethanesulfonic acid (TFMSA) / TFA / Thioanisole80 - 90> 85A viable alternative to HF that does not require specialized equipment, though TFMSA is also highly corrosive.[9][10]
Wang Resin Acid CleavageTrifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) (95:2.5:2.5)90 - 98> 95Milder conditions compared to HF or TFMSA; suitable for acid-labile linkers.[3][11] The Cbz group is generally stable to TFA.[4]
Merrifield/Wang Resin Catalytic Transfer Hydrogenation (for Cbz removal)10% Pd/C, Ammonium Formate in Methanol> 95 (for Cbz removal)> 98 (for Cbz removal)A mild and efficient method for Cbz group removal, avoiding strong acids. Can be performed on the resin-bound or cleaved amino acid.[5][12]

Experimental Protocols

Detailed methodologies for the key cleavage experiments are provided below. It is crucial to perform all manipulations in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), especially when handling strong acids.

Protocol 1: Strong Acid Cleavage of N-Cbz-DL-norleucine from Merrifield Resin using Anhydrous Hydrogen Fluoride (HF)

This protocol describes a standard high-HF cleavage procedure.

Materials:

  • N-Cbz-DL-norleucine-loaded Merrifield resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Teflon HF cleavage apparatus

  • Reaction vessel with a magnetic stir bar

  • Cold diethyl ether (-20 °C)

  • Filtration apparatus (sintered glass funnel)

  • Nitrogen gas line

Procedure:

  • Resin Preparation: Place the dried N-Cbz-DL-norleucine-loaded Merrifield resin (e.g., 1.0 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.

  • Scavenger Addition: Add anisole (1.0 mL per gram of resin) to the reaction vessel.

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous HF (e.g., 9.0 mL per gram of resin) into the reaction vessel according to the specific instructions for your HF apparatus.

  • Cleavage Reaction: Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours at this temperature.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.

  • Product Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude N-Cbz-DL-norleucine.

  • Isolation and Washing: Collect the precipitate by filtration through a sintered glass funnel. Wash the solid product thoroughly with several portions of cold diethyl ether to remove the scavenger and other soluble impurities.

  • Drying: Dry the final product under vacuum to a constant weight.

Protocol 2: Strong Acid Cleavage of N-Cbz-DL-norleucine from Merrifield Resin using Trifluoromethanesulfonic Acid (TFMSA)

This protocol provides an alternative to HF cleavage that does not require a specialized apparatus.

Materials:

  • N-Cbz-DL-norleucine-loaded Merrifield resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Cold diethyl ether (-20 °C)

  • Filtration apparatus (sintered glass funnel)

Procedure:

  • Resin Preparation: Place the dried N-Cbz-DL-norleucine-loaded Merrifield resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.

  • Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail by combining TFA (e.g., 2.5 mL), thioanisole (e.g., 250 µL), and TFMSA (e.g., 250 µL). Cool the cocktail in an ice bath.

  • Cleavage Reaction: Add the pre-cooled cleavage cocktail to the resin. Stir the mixture at 0-5 °C for 15 minutes and then at room temperature for 1.5-2 hours.

  • Resin Filtration: Filter the resin using a sintered glass funnel and wash it with a small amount of fresh TFA.

  • Product Precipitation: Combine the filtrates and add the solution dropwise to a stirred flask containing cold diethyl ether (8-10 times the volume of the filtrate) to precipitate the product.

  • Isolation and Washing: Collect the precipitate by filtration, wash it with several portions of cold diethyl ether, and dry it under vacuum.

Protocol 3: Acid Cleavage of N-Cbz-DL-norleucine from Wang Resin using Trifluoroacetic Acid (TFA)

This protocol is suitable for the acid-labile Wang resin and keeps the Cbz group intact.

Materials:

  • N-Cbz-DL-norleucine-loaded Wang resin

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS, scavenger)

  • Reaction vessel with a shaker

  • Cold diethyl ether (-20 °C)

  • Filtration apparatus (sintered glass funnel)

Procedure:

  • Resin Swelling: Swell the N-Cbz-DL-norleucine-loaded Wang resin in dichloromethane (DCM) for 30 minutes, then drain the solvent.

  • Cleavage Cocktail Addition: Prepare the cleavage cocktail of TFA/Water/TIS (95:2.5:2.5, v/v/v). Add the cocktail to the resin (e.g., 10 mL per gram of resin).

  • Cleavage Reaction: Gently agitate the mixture at room temperature for 1-2 hours.

  • Resin Filtration: Filter the resin and collect the filtrate. Wash the resin with small portions of TFA.

  • Product Precipitation: Combine the filtrates and add the solution to cold diethyl ether to precipitate the N-Cbz-DL-norleucine.

  • Isolation and Washing: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 4: Catalytic Transfer Hydrogenation for Cbz Deprotection

This protocol can be used to remove the Cbz group from N-Cbz-DL-norleucine either after cleavage from the resin or while it is still attached to a suitable resin support.

Materials:

  • N-Cbz-DL-norleucine (cleaved) or N-Cbz-DL-norleucine-loaded resin

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Reaction flask with a magnetic stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: Dissolve the N-Cbz-DL-norleucine (1 equivalent) in methanol. To this solution, add 10% Pd/C (5-10 mol %) followed by ammonium formate (3-5 equivalents).[5]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Work-up: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude DL-norleucine can be further purified if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the cleavage of N-Cbz-DL-norleucine from a resin support.

Cleavage_Workflow start Start: N-Cbz-DL-norleucine on Resin resin_prep Resin Preparation (Swelling/Drying) start->resin_prep cleavage Cleavage Reaction (Addition of Cleavage Cocktail) resin_prep->cleavage filtration Filtration (Separate Resin from Filtrate) cleavage->filtration precipitation Precipitation (Addition of Cold Ether) filtration->precipitation Filtrate Resin Waste Resin Waste filtration->Resin Waste isolation Isolation & Washing precipitation->isolation drying Drying isolation->drying end_product Final Product: N-Cbz-DL-norleucine drying->end_product

Caption: General workflow for resin cleavage.

Signaling Pathway and Logical Relationships

The cleavage of N-Cbz-DL-norleucine from a resin support is a direct chemical transformation rather than a biological signaling pathway. The logical relationship between the components of the cleavage process is illustrated in the workflow diagram above. The core logic involves the sequential steps of preparing the resin-bound substrate, reacting it with a specific cleavage cocktail to break the linker bond, separating the cleaved product from the solid support, and then isolating and purifying the final compound. The choice of the specific cleavage cocktail (strong acid vs. milder acid) is dictated by the type of resin linker, which represents a critical decision point in the overall process.

References

Synthesis of N-Cbz-DL-Norleucine Analogs and Homologs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-Carbobenzyloxy-DL-norleucine (N-Cbz-DL-norleucine) and its analogs and homologs. The methodologies described herein are foundational for the preparation of modified amino acids used in peptide synthesis, drug discovery, and medicinal chemistry.

Introduction

The protection of the α-amino group of amino acids is a critical step in peptide synthesis and the development of peptidomimetics. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. Norleucine, an isomer of leucine, and its derivatives are of significant interest in medicinal chemistry for their potential to modulate the biological activity and metabolic stability of peptides. This document outlines the synthesis of N-Cbz-DL-norleucine and provides protocols for the preparation of its analogs with functionalized side chains and homologs with varying carbon chain lengths.

General Synthesis of N-Cbz-Amino Acids via Schotten-Baumann Reaction

The most common method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate in a biphasic system under basic conditions. The base, typically sodium carbonate or sodium bicarbonate, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3]

A general workflow for this process is outlined below:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Amino Acid in Aqueous Base B Cool to 0-5 °C A->B C Slowly Add Benzyl Chloroformate B->C D Stir at Room Temperature C->D E Wash with Organic Solvent D->E F Acidify Aqueous Layer E->F G Filter Precipitate F->G H Dry the Product G->H

Figure 1: General workflow for N-Cbz protection of amino acids.

Experimental Protocols

Synthesis of N-Cbz-DL-norleucine

This protocol describes the synthesis of N-Cbz-DL-norleucine from DL-norleucine and benzyl chloroformate.

Materials:

  • DL-Norleucine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl Ether

  • Hydrochloric Acid (HCl, 2M)

  • Deionized Water

Procedure:

  • In a 250 mL beaker, dissolve 10.0 g of DL-norleucine in 100 mL of 1 M aqueous sodium carbonate solution.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 15.0 mL of benzyl chloroformate dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove unreacted benzyl chloroformate.

  • Separate the aqueous layer and cool it in an ice bath.

  • Carefully acidify the aqueous layer to a pH of 2-3 by the slow addition of 2 M HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield N-Cbz-DL-norleucine.

Synthesis of N-Cbz-DL-norleucine Analogs

The synthesis of analogs with functionalized side chains can be achieved by starting with the corresponding functionalized DL-amino acid and following the general N-Cbz protection protocol described above.

Example Analogs:

  • N-Cbz-DL-allylglycine: Starting from DL-allylglycine, this analog introduces an alkene functionality for further modification via reactions like olefin metathesis or hydrohalogenation.[4][5][6]

  • N-Cbz-DL-propargylglycine: Starting from DL-propargylglycine, this analog provides a terminal alkyne for "click chemistry" applications, such as conjugation to other molecules.[7][8]

  • N-Cbz-DL-2-amino-7-bromoheptanoic acid: This halo-analog can be synthesized from a suitable bromo-substituted amino acid and can serve as a precursor for further functionalization through nucleophilic substitution reactions.

The general synthetic scheme for these analogs is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A DL-Norleucine Analog (e.g., DL-Allylglycine) B 1. Na2CO3, H2O 2. Cbz-Cl, 0-5 °C to RT A->B Schotten-Baumann C N-Cbz-DL-Norleucine Analog B->C

Figure 2: Synthetic pathway for N-Cbz-DL-norleucine analogs.
Synthesis of N-Cbz-DL-norleucine Homologs

Homologs of N-Cbz-DL-norleucine, with shorter or longer alkyl side chains, can be synthesized from the corresponding DL-amino acid.

Example Homologs:

  • N-Cbz-DL-norvaline: A shorter homolog synthesized from DL-norvaline.[9][10]

  • N-Cbz-DL-2-aminoheptanoic acid (Homonorleucine): A longer homolog synthesized from DL-2-aminoheptanoic acid.

The synthetic approach is identical to that of N-Cbz-DL-norleucine, simply substituting the appropriate starting amino acid.

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the synthesis of N-Cbz-DL-norleucine and its analogs and homologs. Please note that yields are dependent on reaction scale and purification efficiency.

Table 1: Synthesis of N-Cbz-DL-norleucine

ParameterValueReference
Starting MaterialDL-Norleucine[11]
Key ReagentsBenzyl Chloroformate, Na₂CO₃[1][2]
SolventWater[12]
Reaction Time2-4 hours[12]
Typical Yield80-95%[13][14]
Purity>98% (after recrystallization)[13]

Table 2: Synthesis of N-Cbz-DL-norleucine Analogs and Homologs (Representative Examples)

ProductStarting Amino AcidFunctional GroupExpected Yield RangeKey Considerations
N-Cbz-DL-allylglycineDL-AllylglycineAlkene75-90%The alkene is stable to Schotten-Baumann conditions.[4]
N-Cbz-DL-propargylglycineDL-PropargylglycineAlkyne70-85%The alkyne is stable to Schotten-Baumann conditions.[7]
N-Cbz-DL-norvalineDL-Norvalinen-propyl80-95%Shorter alkyl chain, similar reactivity to norleucine.[9]
N-Cbz-DL-2-aminoheptanoic acidDL-2-aminoheptanoic acidn-pentyl80-95%Longer alkyl chain, similar reactivity to norleucine.

Mandatory Visualizations

The logical relationship for the synthesis of analogs and homologs from a common precursor type is illustrated below.

G A DL-Amino Acid Precursor B N-Cbz Protection (Schotten-Baumann) F N-Cbz-DL-Allylglycine B->F G N-Cbz-DL-Propargylglycine B->G K N-Cbz-DL-Norvaline B->K L N-Cbz-DL-Norleucine B->L M N-Cbz-DL-2-Aminoheptanoic Acid B->M C N-Cbz Protected Product D DL-Allylglycine D->B E DL-Propargylglycine E->B H DL-Norvaline (C5) H->B I DL-Norleucine (C6) I->B J DL-2-Aminoheptanoic Acid (C7) J->B

Caption: Synthetic logic for N-Cbz analogs and homologs.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis of N-Cbz-DL-norleucine and a variety of its analogs and homologs. The Schotten-Baumann reaction is a robust and high-yielding method for the N-Cbz protection of these non-standard amino acids. The resulting compounds are valuable building blocks for the synthesis of modified peptides and other biologically active molecules, enabling further research and development in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Cbz-DL-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids and protecting groups into peptide structures is a critical strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, modulate biological activity, and optimize pharmacokinetic profiles. N-Carbobenzyloxy-DL-norleucine (N-Cbz-DL-norleucine) is one such building block, combining the benzyloxycarbonyl (Cbz or Z) protecting group with the non-proteinogenic amino acid norleucine. The Cbz group is a well-established amine protecting group, crucial during peptide synthesis, while norleucine, an isomer of leucine, can be used to probe steric and hydrophobic interactions.[1][2]

Accurate analytical characterization of peptides containing N-Cbz-DL-norleucine is paramount for ensuring purity, confirming identity, and understanding structural attributes.[3] This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of these modified peptides.

Overall Analytical Workflow

A multi-faceted analytical approach is essential for the comprehensive characterization of synthetic peptides containing modified residues.[3][4][5] The general workflow involves an initial assessment of purity and molecular weight, followed by more detailed structural elucidation and quantitative analysis.

Analytical_Workflow cluster_0 Peptide Synthesis & Purification cluster_1 Primary Characterization cluster_2 Detailed Structural Analysis cluster_3 Final Product Synthesis Solid-Phase or Solution-Phase Synthesis Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Purification Preparative RP-HPLC Cleavage->Crude_Purification RP_HPLC Analytical RP-HPLC (Purity Assessment) Crude_Purification->RP_HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Crude_Purification->MS NMR NMR Spectroscopy (3D Structure & Conformation) RP_HPLC->NMR AAA Amino Acid Analysis (Composition & Quantification) RP_HPLC->AAA MS_MS Tandem MS (MS/MS) (Sequence Verification) MS->MS_MS Final_Product Characterized Peptide MS_MS->Final_Product NMR->Final_Product AAA->Final_Product

Caption: Overall workflow for the characterization of N-Cbz-DL-norleucine peptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for assessing the purity of synthetic peptides by separating the target peptide from impurities based on hydrophobicity.[3][6] The presence of the hydrophobic Cbz group and the n-butyl side chain of norleucine will significantly increase the peptide's retention time compared to its unprotected or leucine-containing counterparts.[3][7]

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a peptide containing N-Cbz-DL-norleucine.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]

  • Sample Preparation: Dissolve the peptide in a mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the prepared peptide sample.

  • Elute the peptide using a linear gradient of Mobile Phase B, typically from 5% to 95% over 30 minutes.

  • Monitor the elution profile using a UV detector at 214 nm and 280 nm. The Cbz group also provides some absorbance around 254 nm.

  • Integrate the peak areas in the resulting chromatogram.

Data Presentation:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Gradient 5-95% Acetonitrile (with 0.1% TFA) over 30 min
Retention Time (Example) Varies based on sequence, but expect a significant increase due to N-Cbz-DL-norleucine
Purity Calculation (Area of Main Peak / Total Area of All Peaks) x 100%

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthetic peptide.[8][9] For peptides containing N-Cbz-DL-norleucine, it is crucial to account for the mass of both the Cbz group and the norleucine residue.

  • Mass of Norleucine residue: 113.16 g/mol

  • Mass of Cbz (benzyloxycarbonyl) group: 134.13 g/mol

Experimental Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight of the N-Cbz-DL-norleucine containing peptide.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), such as a Q-TOF or Orbitrap.[10]

Materials:

  • Sample Solvent: 50% acetonitrile/water with 0.1% formic acid.[10]

  • Sample Preparation: Dilute the peptide sample in the sample solvent to a concentration of 1-10 pmol/µL.[10]

Procedure:

  • Infuse the prepared sample into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire a full MS scan in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.

  • Observe the resulting spectrum for the [M+H]⁺, [M+2H]²⁺, and other charged states of the peptide.

  • Deconvolute the spectrum to determine the experimental molecular weight.

Data Presentation:

Peptide Sequence (Example)Theoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Mass Error (ppm)
Cbz-Nle-Ala-Gly435.2318436.2391< 5 ppm

Tandem Mass Spectrometry (MS/MS) for Sequencing

Tandem MS (MS/MS) is used to verify the amino acid sequence of the peptide.[8][11] The peptide ion is selected and fragmented, and the resulting fragment ions (typically b- and y-ions) are analyzed to deduce the sequence. The N-terminal Cbz group will modify the mass of the b-ions.

MSMS_Fragmentation cluster_b b-ions cluster_y y-ions Peptide Cbz-Nle-Ala-Gly-OH b1 b1 Cbz-Nle⁺ b2 b2 Cbz-Nle-Ala⁺ y1 y1 Gly-OH⁺ y2 y2 Ala-Gly-OH⁺

Caption: Expected b- and y-ion fragmentation for a Cbz-Nle-Ala-Gly peptide.

Experimental Protocol: MS/MS Analysis

Objective: To verify the amino acid sequence of the peptide.

Procedure:

  • Perform an initial MS1 scan to identify the precursor ion of the peptide.

  • Select the desired precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺) for collision-induced dissociation (CID).[10]

  • Acquire the MS/MS spectrum of the fragment ions.

  • Analyze the spectrum to identify the series of b- and y-ions. The mass of the first b-ion (b₁) will correspond to the mass of Cbz-norleucine.

  • Confirm that the mass differences between consecutive b- or y-ions correspond to the residue masses of the amino acids in the sequence.

Data Presentation:

Fragment IonTheoretical m/zObserved m/zAmino Acid
b₁248.1287248.1285Cbz-Nle
b₂319.1658319.1656Ala
y₁76.039076.0389Gly
y₂147.0761147.0759Ala

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[9][12] 1D ¹H NMR can confirm the presence of the Cbz group (aromatic protons ~7.3 ppm) and the aliphatic side chain of norleucine. 2D NMR experiments like COSY, TOCSY, and NOESY are required for complete resonance assignment and structural determination.[12][13][14]

Experimental Protocol: NMR Analysis

Objective: To confirm the presence of N-Cbz-DL-norleucine and assess the peptide's conformation.

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

Materials:

  • Solvent: Deuterated solvent such as DMSO-d₆ or CD₃OH.[12]

  • Sample Preparation: Dissolve the peptide in the deuterated solvent to a concentration of 1-5 mM.[12]

Procedure:

  • Acquire a 1D ¹H NMR spectrum to identify characteristic proton signals.

  • Perform 2D NMR experiments (COSY, TOCSY, NOESY) for resonance assignment.

  • Assign the spin systems for each amino acid residue.

  • Use NOESY cross-peaks to identify through-space proton proximities, which provide distance restraints for 3D structure calculation.[12]

Data Presentation:

ProtonTypical Chemical Shift (δ) in DMSO-d₆Notes
Cbz-CH₂~5.0 ppmSinglet
Cbz-Aromatic~7.3 ppmMultiplet
Norleucine α-H~4.1-4.3 ppm
Norleucine β,γ,δ-CH₂~1.2-1.7 ppmComplex multiplets
Norleucine ε-CH₃~0.8 ppmTriplet

Amino Acid Analysis (AAA)

Amino acid analysis is used to determine the amino acid composition and concentration of a peptide sample. After acid hydrolysis to break the peptide bonds, the constituent amino acids are separated and quantified. Standard AAA will not detect the N-Cbz group as it is labile to acid hydrolysis. Norleucine, being an isomer of leucine and isoleucine, requires a chromatographic method that can resolve these isomers.[15]

Experimental Protocol: Amino Acid Analysis

Objective: To confirm the amino acid composition and quantify the peptide.

Procedure:

  • Hydrolysis: Hydrolyze a known amount of the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the resulting free amino acids, for example, with phenyl isothiocyanate (PITC) or o-phthalaldehyde (OPA).[15]

  • Chromatography: Separate the derivatized amino acids using RP-HPLC.

  • Detection and Quantification: Detect the eluted amino acids (e.g., by UV or fluorescence) and quantify them by comparing their peak areas to those of a standard amino acid mixture.

Data Presentation:

Amino AcidExpected RatioObserved Ratio
Norleucine1.00.98
Alanine1.01.01
Glycine1.01.03

Conclusion

The characterization of peptides containing N-Cbz-DL-norleucine requires a combination of orthogonal analytical techniques. RP-HPLC provides crucial information on purity, while mass spectrometry confirms the molecular weight and sequence. NMR spectroscopy offers insights into the three-dimensional structure, and amino acid analysis verifies the composition. By employing these methods systematically, researchers can ensure the quality and integrity of their synthetic peptides, which is essential for reliable downstream applications in research and drug development.

References

Troubleshooting & Optimization

How to improve the solubility of N-Carbobenzoxy-DL-norleucine in solvents?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Carbobenzoxy-DL-norleucine in various solvents.

Troubleshooting Guide: Enhancing Solubility

Users often encounter difficulties in dissolving this compound, a derivative of the hydrophobic amino acid norleucine. The bulky, non-polar N-carbobenzoxy protecting group further reduces its affinity for aqueous and some polar solvents. This guide offers a systematic approach to overcoming common solubility challenges.

Problem: this compound is poorly soluble in my chosen solvent.

This is a common issue due to the compound's chemical nature. The following steps provide a logical workflow to address this problem.

G start Start: Solubility Issue with This compound solvent_check Is the solvent appropriate? (Refer to Estimated Solubility Table) start->solvent_check cosolvent Action: Introduce a Co-solvent (e.g., DMF, DMSO, Dioxane) solvent_check->cosolvent No ph_adjustment Action: Adjust pH (for aqueous/alcoholic systems) solvent_check->ph_adjustment Yes, but still problematic cosolvent->ph_adjustment failure Result: Solubility Not Improved Consider alternative strategies or solvent systems cosolvent->failure temp_change Action: Modify Temperature ph_adjustment->temp_change ph_adjustment->failure salt_formation Action: Form a Salt (e.g., with NaOH, KOH, or an amine base) temp_change->salt_formation temp_change->failure sonication Action: Apply Sonication salt_formation->sonication salt_formation->failure success Result: Solubility Improved sonication->success sonication->failure

Caption: A troubleshooting workflow for improving the solubility of this compound.

Estimated Solubility Profile

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolGood to ModerateThe alcohol portion can interact with the polar carboxyl and carbamate groups, while the alkyl chain can solvate the non-polar regions. Solubility is expected to decrease as the alcohol chain length increases.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl AcetateGood to ModerateThese solvents are effective at solvating both polar and non-polar moieties present in the molecule. DMF and DMSO are often excellent solvents for protected amino acids.[2]
Non-Polar Hexanes, Toluene, Dichloromethane (DCM)Low to ModerateDCM may show some solubility due to its ability to interact with a range of solutes. Hexanes and Toluene are expected to be poor solvents.
Aqueous Water, BuffersVery LowThe molecule's significant hydrophobic character, from both the Cbz group and the norleucine side chain, leads to poor solubility in water at neutral pH.

Note: This table provides estimations and experimental verification is crucial.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance solubility.

Co-solvent Systems

The use of a mixture of solvents can significantly improve solubility by balancing the polarity of the medium.

Objective: To dissolve this compound using a co-solvent system.

Methodology:

  • Add the solid this compound to a vial.

  • Start by adding a small amount of a solvent in which the compound is expected to be highly soluble (e.g., DMF or DMSO).

  • Agitate the mixture to dissolve the compound completely.

  • Gradually add the second solvent (the primary solvent for the intended experiment, e.g., water or a buffer) to the concentrated solution while stirring.

  • Observe for any precipitation. If the solution remains clear, the co-solvent system is successful.

  • It is often beneficial to dissolve the peptide in pure DMSO first and then dilute it with another solvent like DMF.[2]

pH Adjustment

For aqueous or alcoholic solutions, altering the pH can convert the carboxylic acid into a more soluble salt form.

Objective: To increase the aqueous/alcoholic solubility of this compound by pH modification.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph R-COOH (Protonated, Less Soluble in Water) high_ph R-COO⁻ + Na⁺ (Deprotonated Salt, More Soluble in Water) low_ph->high_ph + NaOH high_ph->low_ph + HCl

Caption: The effect of pH on the ionization and aqueous solubility of this compound.

Methodology:

  • Suspend the this compound in the desired aqueous or alcoholic solvent.

  • While stirring, add a base (e.g., 1M NaOH or a non-nucleophilic organic base like triethylamine) dropwise.

  • Monitor the mixture. As the pH increases, the carboxylic acid will be deprotonated to form a carboxylate salt, which should lead to dissolution.

  • Continue adding the base until the solid is fully dissolved. Be mindful of the final pH, as it may affect subsequent experimental steps.

Salt Formation Prior to Solubilization

For applications where the free acid is not required, converting it to a stable salt can be an effective strategy.

Objective: To prepare a more soluble salt of this compound.

Methodology:

  • Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide in a minimal amount of water or alcohol).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid will be the salt of this compound, which is typically more soluble in aqueous solutions than the parent carboxylic acid.

Temperature Modification

Solubility is often dependent on temperature. For many compounds, solubility increases with temperature.

Objective: To improve solubility by heating the solvent.

Methodology:

  • Suspend this compound in the desired solvent.

  • Gently warm the mixture while stirring. A water bath is a suitable method for controlled heating.

  • Increase the temperature incrementally, observing for dissolution.

  • Caution: Be aware of the compound's stability at elevated temperatures. Do not exceed the solvent's boiling point. Once dissolved, the compound may remain in solution upon cooling, or it might precipitate. If it precipitates, the solution was supersaturated at the lower temperature.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A1: this compound has two main structural features that contribute to its low water solubility. First, the norleucine side chain is a non-polar butyl group, which is hydrophobic. Second, the carbobenzoxy (Cbz) protecting group contains a benzene ring, which is also large and hydrophobic. These non-polar parts of the molecule are not well-solvated by water, leading to poor solubility.

Q2: I am using this compound in a peptide synthesis reaction in DMF. Should I expect any solubility issues?

A2: Generally, N-protected amino acids have good solubility in DMF.[3] However, during solid-phase peptide synthesis, the growing peptide chain attached to the resin can sometimes aggregate, especially with hydrophobic residues, which can limit the access of reagents. While the initial protected amino acid should dissolve well in the coupling solution, ensuring complete dissolution before adding it to the reaction vessel is always good practice. For difficult couplings, a mixture of DMF and DMSO can be even more effective at solubilizing all components.[2]

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, sonication is a useful technique to accelerate the dissolution process. The high-frequency sound waves can help break up solid aggregates and increase the interaction between the solute and the solvent. It is often used in conjunction with the other methods described above, such as co-solvent systems or gentle heating.

Q4: Will adjusting the pH affect the stability of the Cbz protecting group?

A4: The Cbz (Z) group is generally stable to mildly basic and acidic conditions used for pH adjustment. It is cleaved by strong acids or through catalytic hydrogenation. Therefore, adjusting the pH with common bases like sodium hydroxide or triethylamine to improve solubility is unlikely to remove the Cbz group.

Q5: My experiment requires a non-polar solvent, but the compound won't dissolve. What can I do?

A5: This is a challenging scenario. You could try a more polar non-polar solvent like dichloromethane (DCM). If that fails, you might need to find a co-solvent that is miscible with your primary non-polar solvent and can also dissolve the this compound. For example, adding a small amount of THF or dioxane to a solvent like toluene might improve solubility. However, extensive experimentation may be required to find a suitable solvent system that does not interfere with your reaction.

References

Common side reactions with N-Carbobenzoxy-DL-norleucine in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of N-Carbobenzoxy-DL-norleucine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in peptide synthesis?

The two main challenges stem directly from its name:

  • DL-norleucine : As a racemic mixture, it contains both the D and L enantiomers. Its use in synthesizing a peptide with other chiral amino acids will result in a mixture of diastereomers.[1] These diastereomers often have very similar physical properties, making them difficult to separate by standard chromatographic techniques.[1]

  • N-Carbobenzoxy (Cbz or Z group) : While a historically significant protecting group, its cleavage conditions are not always compatible with modern solid-phase peptide synthesis (SPPS) strategies.[1][2] Specifically, its lability to strong acids makes it non-orthogonal with the side-chain protecting groups typically used in Boc-based synthesis, and it is incompatible with the base-labile Fmoc/tBu approach.[1]

Q2: I see a complex mixture of peaks in my HPLC analysis after synthesis. What is the likely cause?

The most probable cause is the formation of diastereomeric peptides due to the use of DL-norleucine.[1] For a peptide containing a single DL-norleucine residue, two diastereomers will be formed. This number increases exponentially with the incorporation of more racemic amino acids.[1]

Q3: Can I use N-Cbz-DL-norleucine in my standard automated Fmoc-SPPS protocol?

This is generally not recommended. The Fmoc group is removed by a base (commonly piperidine), while the Cbz group is typically removed by catalytic hydrogenolysis or strong acids like HBr.[3][4] The conditions for removing the final Cbz group are not compatible with the acid-labile side-chain protecting groups and resin linkers used in the standard Fmoc/tBu strategy.[1] This lack of orthogonality complicates the synthesis process significantly.[4]

Q4: What are common side reactions during the coupling step of N-Cbz-DL-norleucine?

Besides the issue of diastereomer formation, you may encounter common peptide coupling side reactions:

  • Racemization : The activation of the carboxylic acid group can lead to the racemization of the L- or D-norleucine enantiomer through the formation of an oxazolone intermediate, especially in the presence of a base.[5][6] While you start with a racemic mixture, this can alter the final ratio of diastereomers. Additives like 1-Hydroxybenzotriazole (HOBt) are often used to suppress this side reaction.[7][8]

  • N-acylurea Formation : If using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further, thus terminating the chain.[6][9]

  • Dehydration of Side Chains : While norleucine does not have a reactive side chain, if coupling to Asparagine (Asn) or Glutamine (Gln), the carbodiimide reagent can cause dehydration of the side-chain amide to a nitrile.[7]

Q5: What issues can arise during the deprotection of the Cbz group?

Deprotection of the Cbz group, typically via catalytic hydrogenolysis (H₂/Pd/C), is generally clean.[3] However, potential issues include:

  • Incomplete Deprotection : The catalyst can become poisoned or deactivated, leading to an incomplete reaction.

  • Side Reactions with Other Residues : If the peptide contains other reducible functional groups, they may be affected by the hydrogenation conditions. For example, the indole ring of Tryptophan (Trp) can be partially reduced.

  • Acid-Catalyzed Side Reactions : If using strong acidic conditions (e.g., HBr in acetic acid) for deprotection, sensitive side chains (like those of Asp and Glu) can undergo side reactions.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide
Possible Cause How to Investigate Recommended Solution(s)
Incomplete Coupling Perform a qualitative test (e.g., Kaiser test) after the coupling step to check for free primary amines.[10] A positive test indicates incomplete reaction.• Extend the coupling reaction time.[10]• Use a higher concentration of the amino acid and coupling reagents.[11]• Consider a different, more effective coupling reagent or additive (e.g., HBTU/HOBt).[7]
Incomplete Cbz Deprotection Analyze a small sample of the cleaved product by mass spectrometry. The presence of a mass corresponding to the Cbz-protected peptide indicates incomplete deprotection.• Ensure the palladium catalyst is fresh and active for hydrogenolysis.[12]• Increase reaction time or hydrogen pressure.• If using acidic cleavage, ensure sufficient time and reagent concentration.
Peptide Aggregation The resin may fail to swell properly, and both coupling and deprotection reactions may be sluggish.[13] This is more common in hydrophobic sequences.• Switch to a solvent known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or add DMSO.[13][14]• Perform the coupling at a higher temperature.[13]
Issue 2: Product Purity - Complex Chromatogram
Possible Cause How to Investigate Recommended Solution(s)
Diastereomer Formation Mass spectrometry will show the correct mass for the target peptide, but HPLC will show multiple, often poorly resolved, peaks.• The most effective solution is to use an enantiomerically pure starting material (e.g., N-Cbz-L-norleucine or N-Cbz-D-norleucine) if the specific stereochemistry is critical for the application.[1]• If using the DL form is unavoidable, specialized chiral chromatography may be required for separation, which is often challenging and costly.
Racemization during Activation The ratio of diastereomeric peaks may differ from the expected 1:1.• Add a racemization-suppressing agent like HOBt or HOAt to the coupling reaction.[7][15]• Avoid excessive pre-activation times and strong bases.[12]
Formation of Deletion Sequences Mass spectrometry will reveal peaks corresponding to the mass of the target peptide minus one or more amino acid residues.This is caused by incomplete coupling or deprotection at a previous cycle. Refer to the troubleshooting guide for Low Yield to improve reaction efficiency at each step.[10]

Data Summary

Table 1: Comparison of Common Nα-Protecting Groups
FeatureN-Carbobenzoxy (Cbz/Z)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Conditions Catalytic Hydrogenolysis (H₂/Pd); Strong Acids (HBr, HF)[3][16]Moderate to Strong Acids (TFA, HCl)[4][16]Base (e.g., 20% Piperidine in DMF)[4]
Stability Stable to mild acids and bases.[16]Labile to acid; Stable to base and hydrogenolysis.[16]Labile to base; Stable to acid and hydrogenolysis.[16]
Orthogonality Orthogonal to Fmoc. Not fully orthogonal with many side-chain protecting groups in Boc-SPPS.[1][4]Orthogonal to Fmoc. Requires acid-labile side-chain protecting groups (Bzl-based).[4]Orthogonal to Boc. Requires acid-labile side-chain protecting groups (tBu-based).[4]
Racemization Risk Moderate risk during activation, suppressible with additives.[17]Low risk during standard coupling protocols.[17]Higher risk, especially for sensitive residues like Cys and His, due to base-catalyzed mechanisms.[17]

Experimental Protocols

Protocol 1: Coupling of N-Cbz-DL-norleucine to Wang Resin

This protocol describes a standard method for attaching the first amino acid to a hydroxyl-functionalized resin like Wang resin.

  • Resin Swelling : Swell the Wang resin (1.0 eq) in anhydrous Dichloromethane (DCM) (10-15 mL per gram of resin) for 1-2 hours in a reaction vessel.[18]

  • Activation Mixture : In a separate flask, dissolve N-Cbz-DL-norleucine (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF. Cool the solution to 0°C.

  • Coupling Reagent Addition : Slowly add DIC (3.0 eq) to the activation mixture and stir at 0°C for 20 minutes.

  • Coupling Reaction : Drain the DCM from the swollen resin. Add the activation mixture to the resin. Add a catalytic amount of DMAP (0.1 eq). Agitate the mixture at room temperature for 2-4 hours.[18]

  • Monitoring : Take a small sample of resin beads and perform a Kaiser test. The test should be negative (yellow beads), indicating the consumption of free hydroxyl groups.

  • Capping (Optional) : To block any unreacted hydroxyl groups, wash the resin with DMF and treat it with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.

  • Washing : Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying : Dry the resin under a vacuum to a constant weight.[18]

Protocol 2: Deprotection of the Cbz Group by Catalytic Hydrogenolysis

This protocol is suitable for removing the Cbz group in solution phase or from the resin after synthesis is complete, provided the peptide is attached via a hydrogenolysis-stable linker.

  • Resin Suspension : Suspend the Cbz-protected peptide-resin in a suitable solvent like Methanol (MeOH) or Tetrahydrofuran (THF).[12]

  • Catalyst Addition : Carefully add Palladium on carbon (10% Pd/C) catalyst. The typical loading is 10-20% by weight relative to the peptide-resin.[12]

  • Hydrogenation : Secure a balloon filled with hydrogen gas (H₂) to the reaction vessel or use a laboratory hydrogenator apparatus. Ensure the system is properly purged.

  • Reaction : Stir the suspension vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by TLC (for solution phase) or by taking small resin samples for test cleavage and MS analysis. Reactions are typically complete within 2-24 hours.

  • Filtration : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Product Isolation : Wash the resin or Celite pad with the reaction solvent. For solution-phase synthesis, the deprotected peptide is in the filtrate, which can be concentrated under reduced pressure. For SPPS, the deprotected peptide remains on the resin, ready for the next step or final cleavage.

Visualizations

TroubleshootingWorkflow start Start: Unexpected HPLC/MS Profile ms_check Check MS Data for Expected Mass start->ms_check mass_ok Mass is Correct ms_check->mass_ok Yes mass_wrong Mass is Incorrect ms_check->mass_wrong No hplc_check Analyze HPLC Peak Pattern peaks_multiple Multiple, Poorly Resolved Peaks hplc_check->peaks_multiple Pattern A peaks_extra Distinct Extra Peaks hplc_check->peaks_extra Pattern B mass_ok->hplc_check cause_deletion Root Cause: Deletion or Truncated Sequences mass_wrong->cause_deletion cause_diastereomers Root Cause: Diastereomers (from DL-Norleucine) peaks_multiple->cause_diastereomers cause_side_reaction Root Cause: Coupling Side Reaction (e.g., N-acylurea) peaks_extra->cause_side_reaction

Caption: Troubleshooting workflow for unexpected analytical results.

RacemizationPathway cluster_activation Activation Step cluster_pathways Reaction Pathways Cbz_Nle N-Cbz-DL-Norleucine (R-COOH) Activated Activated Intermediate (O-Acylisourea or Active Ester) Cbz_Nle->Activated + Coupling Reagent (e.g., DIC) Peptide Desired Peptide Bond Formation (No Racemization) Activated->Peptide + Peptide-Resin (R'-NH2) (Desired Path) Oxazolone Oxazolone Intermediate Activated->Oxazolone - Base-catalyzed (Side Reaction) Racemized Racemized Product Oxazolone->Racemized + Amine Attack

Caption: Competing pathways during the amino acid coupling step.

Caption: Orthogonality relationships between common protecting groups.

References

Technical Support Center: Optimizing Coupling Efficiency of N-Carbobenzoxy-DL-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of N-Carbobenzoxy-DL-norleucine (Z-DL-norleucine). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of N-Cbz-DL-norleucine sometimes challenging?

A1: The coupling of N-Cbz-DL-norleucine can present challenges due to the steric hindrance imparted by the bulky carbobenzoxy (Cbz or Z) protecting group on the α-amino group. This bulkiness can impede the approach of the activated carboxyl group to the amine of the coupling partner, potentially leading to slower reaction rates and incomplete coupling.

Q2: What are the most common issues encountered when coupling N-Cbz-DL-norleucine?

A2: Researchers may encounter several issues, including:

  • Low Coupling Yields: Resulting in the incomplete formation of the desired peptide bond.

  • Slow Reaction Kinetics: Requiring extended reaction times, which can increase the risk of side reactions.

  • Racemization: The chiral center of the amino acid can be susceptible to epimerization under certain activation conditions, particularly with prolonged exposure to base.[1]

  • Side Reactions: Formation of byproducts such as N-acylurea when using carbodiimide reagents without additives.[2]

Q3: Which coupling reagents are recommended for N-Cbz-DL-norleucine?

A3: For efficient coupling of N-Cbz-DL-norleucine, a range of modern coupling reagents can be employed. The choice often depends on whether the synthesis is performed in solution or on a solid phase.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are classical coupling reagents. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used, though DCC is more suitable for solution-phase synthesis as the dicyclohexylurea byproduct is largely insoluble.[1] For aqueous reactions, the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred.[3] The use of additives like 1-hydroxybenzotriazole (HOBt) is highly recommended to improve efficiency and suppress racemization.[1][2]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are known for their high efficiency and rapid reaction times, making them excellent choices for overcoming steric hindrance.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to its ability to form a highly reactive OAt-active ester, which minimizes racemization.[4][5]

Q4: How can I monitor the progress of the coupling reaction?

A4: In solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[4] A positive result (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests the reaction is complete. For solution-phase synthesis, Thin-Layer Chromatography (TLC) can be used to monitor the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Coupling Yield 1. Insufficient reagent activity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance of the Cbz group. 2. Incomplete activation: The pre-activation time for the carboxylic acid may be too short. 3. Steric hindrance: The bulky nature of N-Cbz-DL-norleucine can slow down the reaction.[6] 4. Aggregation (SPPS): The growing peptide chain on the solid support may aggregate, blocking reactive sites.1. Switch to a more powerful coupling reagent: Use an onium salt like HATU, HBTU, or PyBOP.[4] 2. Optimize activation: Increase the pre-activation time (typically 1-5 minutes for HATU) before adding the amine component.[4] 3. Increase reagent excess and reaction time: Use a higher excess of the amino acid and coupling reagent (e.g., 2-3 equivalents) and extend the coupling time (e.g., 2-4 hours or overnight). 4. Improve solvation: In SPPS, ensure adequate swelling of the resin. Consider switching to a solvent known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP).
Presence of Side Products 1. Racemization: The chiral integrity of the norleucine residue is compromised. 2. N-acylurea formation: A common side reaction with carbodiimide reagents where the activated intermediate rearranges.[2] 3. Guanidinylation (with HBTU/HATU): The free amine can react with the coupling reagent to form a guanidinium group.1. Add racemization suppressants: Always use additives like HOBt or HOAt, especially with carbodiimide reagents.[2] HOAt is generally more effective than HOBt.[4] Use a less hindered base like N-methylmorpholine (NMM) instead of DIPEA. 2. Use an additive: The addition of HOBt traps the O-acylisourea intermediate, converting it to an active ester and preventing rearrangement.[2] 3. Optimize reagent addition: Pre-activate the carboxylic acid with the onium salt before introducing the amine component. Avoid a large excess of the coupling reagent.
Positive Kaiser Test (in SPPS) 1. Incomplete coupling: The reaction has not gone to completion. 2. Sterically hindered coupling site: The N-terminus of the peptide on the resin is difficult to access.1. Perform a double coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated N-Cbz-DL-norleucine.[6] 2. Increase reaction temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can help overcome the activation energy barrier, but should be done cautiously to avoid racemization.

Data Presentation

The following table provides an illustrative comparison of common coupling reagents for the coupling of N-Cbz protected amino acids. The exact yields and reaction times can vary based on the specific substrates and reaction conditions.

Coupling ReagentAdditiveTypical Molar Ratio (Amino Acid:Reagent:Additive:Base)Typical Reaction TimeEstimated Yield RangeKey Considerations
DCC HOBt1 : 1.1 : 1.1 : -2-12 h70-90%Insoluble DCU byproduct makes it ideal for solution-phase.[1]
DIC HOBt1 : 1.1 : 1.1 : -2-12 h70-90%Soluble DIU byproduct is suitable for SPPS.[1]
EDC HOBt1 : 1.2 : 1.1 : -1-6 h75-95%Water-soluble reagents and byproduct, ideal for aqueous media.[3]
HBTU -1 : 1.1 : - : 215-60 minFast and efficient, but can cause guanidinylation of the amine.[1]
HATU -1 : 1.1 : - : 215-60 minHighly efficient with low racemization due to the HOAt moiety.[4][5]
PyBOP -1 : 1.1 : - : 230-120 minPhosphonium-based reagent, good for sterically hindered couplings.

Experimental Protocols

Protocol 1: Solution-Phase Coupling using DCC/HOBt

This protocol describes a general procedure for coupling N-Cbz-DL-norleucine to an amino acid ester in solution.

Materials:

  • N-Cbz-DL-norleucine (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Cbz-DL-norleucine and HOBt in anhydrous DCM or DMF.

  • Add the amino acid ester hydrochloride and NMM/TEA to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC in DCM or DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Solid-Phase Coupling using HATU

This protocol outlines the coupling of N-Cbz-DL-norleucine to a resin-bound peptide in Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • N-Cbz-DL-norleucine (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve N-Cbz-DL-norleucine and HATU in DMF.

  • Add DIPEA to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Perform a Kaiser test to check for the presence of free amines.

  • If the Kaiser test is negative (reaction complete), drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • If the Kaiser test is positive, a second coupling may be required.

Visualizations

General Workflow for Peptide Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up / Purification A N-Cbz-DL-norleucine (Carboxylic Acid) B Coupling Reagent (e.g., HATU, DCC) C Activated Intermediate (e.g., OAt-ester, O-acylisourea) A->C + Reagent (B) + Base (if needed) E Coupled Peptide C->E + Amine (D) D Amine Component (e.g., Amino Acid Ester, Peptide-Resin) F Crude Product E->F Reaction Quench & Byproduct Removal G Purified Peptide F->G Chromatography or Recrystallization

Caption: General workflow for the activation and coupling of N-Cbz-DL-norleucine.

Troubleshooting Logic for Low Coupling Yield

G Start Low Coupling Yield Observed CheckReagent Is the coupling reagent potent enough (e.g., HATU)? Start->CheckReagent SwitchReagent Switch to a more potent reagent like HATU or PyAOP. CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions OptimizeConditions Increase reagent excess, extend reaction time, or gently increase temperature. CheckConditions->OptimizeConditions No CheckAggregation Is peptide aggregation (SPPS) a possibility? CheckConditions->CheckAggregation Yes OptimizeConditions->CheckAggregation ChangeSolvent Switch to NMP or use aggregation-disrupting additives. CheckAggregation->ChangeSolvent Yes DoubleCouple Perform a double coupling. CheckAggregation->DoubleCouple No ChangeSolvent->DoubleCouple End Yield Improved DoubleCouple->End

Caption: Decision tree for troubleshooting low coupling yields.

References

Technical Support Center: Peptide Coupling & Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the coupling of N-protected amino acids, with a focus on N-Carbobenzoxy-DL-norleucine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during peptide coupling?

A1: The most common cause of racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone ring allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is the direct abstraction of the alpha-proton by a base, leading to a planar enolate intermediate, which can also result in racemization.[2][3]

Q2: Which amino acids are most susceptible to racemization?

A2: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[1][4] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[1]

Q3: How does the N-protecting group influence racemization?

A3: The nature of the N-protecting group plays a crucial role. Urethane-based protecting groups, such as Carbobenzoxy (Cbz) and Fmoc, are generally effective at suppressing racemization. This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the alpha-proton less acidic and reducing the tendency for oxazolone formation. In contrast, N-acyl protecting groups (like acetyl or benzoyl) significantly increase the susceptibility to racemization.

Q4: What is the impact of the coupling reagent on racemization?

A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used alone.[1] However, their tendency to cause racemization is greatly reduced when used in conjunction with additives.[5][6] Uronium/aminium and phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) are generally more efficient and lead to less racemization, especially for challenging couplings.[6]

Troubleshooting Guide

Issue: Significant racemization detected in the final peptide product.

This guide will walk you through a systematic approach to identify and resolve the source of racemization in your peptide coupling reaction.

G start Racemization Detected reagent Step 1: Evaluate Coupling Reagents & Additives start->reagent conditions Step 2: Assess Reaction Conditions reagent->conditions If racemization persists sub_reagent1 Using carbodiimide (DCC, DIC) alone? reagent->sub_reagent1 protocol Step 3: Review Activation Protocol conditions->protocol If racemization persists sub_conditions1 High reaction temperature? conditions->sub_conditions1 base Step 4: Examine Base Usage protocol->base If racemization persists sub_protocol1 Prolonged activation time? protocol->sub_protocol1 end Racemization Minimized base->end sub_base1 Using a strong, unhindered base (e.g., TEA)? base->sub_base1 sub_reagent2 Solution: Add HOBt, HOAt, or Oxyma. sub_reagent1->sub_reagent2 sub_conditions2 Solution: Perform coupling at 0°C. sub_conditions1->sub_conditions2 sub_protocol2 Solution: Use pre-activation for a short duration (1-5 min) before adding the amine component. sub_protocol1->sub_protocol2 sub_base2 Solution: Switch to a bulkier, weaker base like DIPEA or NMM. sub_base1->sub_base2

Caption: Troubleshooting workflow for minimizing racemization.

Step 1: Evaluate Your Coupling Reagents and Additives

  • Problem: Certain coupling reagents, especially carbodiimides like DCC and DIC, can cause significant racemization when used without additives.[1]

  • Solution: Always use carbodiimide coupling reagents with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][5] These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated intermediate. For particularly sensitive amino acids, consider using phosphonium or aminium/uronium reagents.[1] The addition of copper (II) chloride (CuCl2) with HOBt has also been shown to be effective in suppressing racemization.[4]

Step 2: Assess Your Reaction Conditions

  • Problem: Higher temperatures and the use of polar solvents can increase the rate of racemization.

  • Solution: Conduct the coupling reaction at a lower temperature, for instance, 0°C.[1] If the solubility of your reagents permits, using a less polar solvent can also help to reduce the rate of racemization.[1]

Step 3: Review Your Activation Protocol

  • Problem: Prolonged exposure of the N-protected amino acid to the coupling reagent before the addition of the amine component can increase the risk of racemization.

  • Solution: Employ a pre-activation strategy where the protected amino acid is mixed with the coupling reagent and any additives for a short period (e.g., 1-5 minutes) immediately before adding it to the peptide-resin or amine component.[1]

Step 4: Examine the Base Used in the Reaction

  • Problem: The presence of a strong base can directly abstract the alpha-proton, leading to racemization. The basicity and steric hindrance of organic bases significantly influence the extent of racemization.[7]

  • Solution: If a base is required, for example with uronium/aminium reagents, use a sterically hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of less hindered bases like triethylamine (TEA).[7] For very sensitive couplings, the even weaker base 2,4,6-collidine may be beneficial.[5][7]

Data on Racemization Suppression Strategies

The following table summarizes the relative effectiveness of common strategies to minimize racemization during peptide coupling.

StrategyRelative EffectivenessKey Considerations
Addition of HOBt/HOAt/Oxyma HighCommonly used with carbodiimides to suppress oxazolone formation. HOAt and Oxyma are generally more effective than HOBt.[1][5]
Use of Copper (II) Chloride HighHas been shown to be effective, particularly in solution-phase synthesis.[1][4]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling and the side reaction of racemization.[1]
Choice of Coupling Reagent Moderate to HighUronium/aminium and phosphonium reagents are generally preferred over standalone carbodiimides.
Use of Less Polar Solvents ModerateThe choice of solvent is often limited by the solubility of reagents and, in SPPS, resin swelling.[1]
Choice of Base ModerateSterically hindered, weaker bases like DIPEA or NMM are preferable to stronger, less hindered bases.[7]

Experimental Protocols

Protocol 1: Standard Peptide Coupling with Racemization Suppression (Solid-Phase)

This protocol outlines a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-Cbz-norleucine in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma Pure).[1]

    • Add 3-5 equivalents of a coupling reagent (e.g., DIC).[1]

    • Allow the mixture to pre-activate for 1-5 minutes.[1]

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0°C for sensitive amino acids.[1]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

Protocol 2: Solution-Phase Coupling using a Carbodiimide and Additive

This protocol provides a general method for solution-phase peptide bond formation while minimizing racemization.

  • Reactant Preparation:

    • Dissolve 1.0 equivalent of N-Cbz-norleucine in a suitable solvent (e.g., DMF or DCM).

    • Add 1.05 equivalents of a racemization-suppressing additive (e.g., HOBt).

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add 1.05 equivalents of a carbodiimide coupling reagent (e.g., DIC) to the cooled solution.

    • Stir the mixture at 0°C for 5-10 minutes.

  • Coupling:

    • In a separate flask, dissolve 1.0 equivalent of the amine component (e.g., an amino acid ester hydrochloride) and 1.0 equivalent of a non-nucleophilic base (e.g., NMM or DIPEA) in the same solvent.

    • Add the amine solution to the pre-activated N-Cbz-norleucine solution at 0°C.

    • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Follow standard procedures for aqueous work-up to remove the urea byproduct and excess reagents.

    • Purify the resulting dipeptide using column chromatography or recrystallization.

G cluster_activation Activation Step (0°C) cluster_coupling Coupling Step Cbz_AA N-Cbz-Norleucine Active_Ester Activated Ester (Less prone to racemization) Cbz_AA->Active_Ester Oxazolone Oxazolone Formation (Racemization risk) Cbz_AA->Oxazolone Additive Additive (e.g., HOBt) Additive->Active_Ester Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->Active_Ester Carbodiimide->Oxazolone without additive Dipeptide Protected Dipeptide Active_Ester->Dipeptide Amine Amine Component (e.g., H-AA-OR) Amine->Dipeptide

Caption: Reaction pathway for coupling with racemization suppression.

References

Incomplete deprotection of the Cbz group from norleucine and how to resolve it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the Carboxybenzyl (Cbz or Z) group from norleucine residues in their synthetic pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during the Cbz deprotection of norleucine, presented in a question-and-answer format.

Question 1: My catalytic hydrogenation for Cbz-norleucine deprotection is slow or incomplete. What are the potential causes and how can I resolve this?

Answer:

Incomplete or sluggish catalytic hydrogenation of Cbz-norleucine is a common challenge, often influenced by the hydrophobic nature of the norleucine side chain. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions for Incomplete Catalytic Hydrogenation:

Potential Cause Explanation Recommended Solutions
Poor Solubility Cbz-norleucine, with its long alkyl side chain, may have limited solubility in common hydrogenation solvents like methanol or ethanol, hindering its access to the catalyst surface.- Use a co-solvent system to increase solubility, such as methanol/THF or ethanol/ethyl acetate.- Consider a more polar solvent in which the starting material is sufficiently soluble, like isopropanol or acetic acid (if compatible with other functional groups).- Gently warm the reaction mixture (e.g., to 40-50 °C) to improve solubility.
Catalyst Poisoning The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., residual thiols from previous steps) or other impurities.- Ensure the Cbz-norleucine starting material is of high purity.- If sulfur-containing reagents were used previously, perform a thorough purification before hydrogenation.- If the substrate must contain sulfur, consider an alternative deprotection method.
Poor Catalyst Activity The activity of Palladium on Carbon (Pd/C) can vary between batches and degrade over time.- Use a fresh batch of high-quality Pd/C (typically 10% w/w).- Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%).- Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active for stubborn deprotections.
Insufficient Hydrogen Atmospheric pressure of hydrogen may be insufficient, especially for a sterically hindered or poorly soluble substrate.- Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus (e.g., to 50 psi).- Ensure efficient gas-liquid mixing through vigorous stirring.
Product Inhibition The newly formed free amine of norleucine can coordinate to the palladium catalyst, inhibiting its activity.- Add a small amount of a weak acid, such as acetic acid (1-2 equivalents), to the reaction mixture. This protonates the product amine, preventing it from binding to the catalyst.

Question 2: I am observing side reactions during the acid-mediated deprotection of Cbz-norleucine with HBr in acetic acid. What are these side products and how can I avoid them?

Answer:

While effective, deprotection with HBr in acetic acid can lead to side reactions, particularly with substrates containing sensitive functional groups.

Common Side Reactions and Mitigation Strategies with HBr/AcOH:

Side Reaction Explanation Mitigation Strategies
N-Acetylation If the reaction is heated or exposed to acetic acid for an extended period after deprotection, the free amine of norleucine can be acetylated by the solvent.- Perform the reaction at room temperature.- Minimize the reaction time by using a higher concentration of HBr (e.g., 33% in AcOH).- Upon completion, immediately quench the reaction and work up to remove the acetic acid.
Alkylation The benzyl cation formed during cleavage can potentially alkylate other nucleophilic sites in the molecule, although this is less common with a simple alkyl side chain like norleucine's.- Use a scavenger, such as anisole or thioanisole, in the reaction mixture to trap the benzyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for Cbz deprotection of norleucine?

A1: Catalytic hydrogenation is generally the most reliable and cleanest method, provided that potential issues like poor solubility and catalyst inhibition are addressed. For substrates sensitive to reduction, transfer hydrogenation or acidolysis are viable alternatives.

Q2: How does the hydrophobicity of the norleucine side chain affect deprotection?

A2: The primary effect is reduced solubility of the Cbz-protected amino acid in polar protic solvents commonly used for hydrogenation (e.g., methanol, ethanol). This can lead to slower reaction rates. Strategies to improve solubility, such as using co-solvents or gentle heating, are often necessary.

Q3: Can I use transfer hydrogenation for Cbz-norleucine deprotection?

A3: Yes, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid with a palladium catalyst is an excellent alternative to using hydrogen gas.[1] It is often effective for substrates with poor solubility and can sometimes proceed more rapidly.

Q4: What are the safest alternatives if I want to avoid both hydrogen gas and strong acids?

A4: Transfer hydrogenation is a safer alternative to pressurized hydrogen gas. For avoiding strong acids, milder Lewis acid conditions, such as AlCl₃ in a fluorinated solvent, can be effective.[2] Nucleophilic cleavage using reagents like 2-mercaptoethanol is also an option for highly sensitive substrates.[2]

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods for Amino Acids (General Data)

Deprotection MethodReagents/CatalystTypical SolventTemperature (°C)Typical Reaction TimeReported Yield (%)Key Considerations
Catalytic Hydrogenation H₂ (1 atm - 50 psi), 10% Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temp1 - 24 h>90Prone to catalyst poisoning; may be slow for poorly soluble substrates.
Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanol, EthanolReflux0.5 - 3 h>90Avoids the use of hydrogen gas; often faster.[1]
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temp1 - 4 hHighCan cause side reactions (e.g., N-acetylation); not suitable for acid-sensitive groups.
Lewis Acid Cleavage AlCl₃Hexafluoroisopropanol (HFIP)Room Temp2 - 16 h~92Milder than HBr/AcOH; good functional group tolerance.[2]

Note: Yields are highly substrate-dependent. The data presented are general ranges observed for various amino acids and may not be specific to norleucine.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Cbz-Norleucine

  • Dissolution: Dissolve Cbz-norleucine (1.0 eq) in a suitable solvent (e.g., methanol, or a methanol/THF mixture for improved solubility) in a flask equipped with a magnetic stirrer.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

  • Hydrogenation: Secure a hydrogen balloon to the flask or place the vessel in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm or higher).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude norleucine, which can be further purified if necessary.

Protocol 2: Transfer Hydrogenation of Cbz-Norleucine using Ammonium Formate

  • Setup: In a round-bottom flask, dissolve Cbz-norleucine (1.0 eq) in methanol or ethanol.

  • Reagent Addition: Add 10% Pd/C (10 mol% Pd) followed by ammonium formate (3-5 eq).

  • Reaction: Stir the mixture at room temperature or gently reflux. The reaction is often complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1.

Protocol 3: Acidolysis of Cbz-Norleucine using HBr in Acetic Acid

  • Dissolution: Dissolve Cbz-norleucine (1.0 eq) in 33% HBr in acetic acid at room temperature.

  • Reaction: Stir the solution at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated norleucine hydrobromide salt by filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

Deprotection_Workflow cluster_start Start cluster_methods Deprotection Methods cluster_product Product start Cbz-Norleucine method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Transfer Hydrogenation (HCOONH₄, Pd/C) start->method2 method3 Acidolysis (HBr/AcOH) start->method3 product Norleucine method1->product method2->product method3->product

Caption: General workflow for Cbz deprotection of norleucine.

Troubleshooting_Hydrogenation start Incomplete Hydrogenation of Cbz-Norleucine cause1 Poor Solubility? start->cause1 cause2 Catalyst Poisoned? start->cause2 cause3 Low Catalyst Activity? start->cause3 cause4 Insufficient H₂? start->cause4 cause5 Product Inhibition? start->cause5 solution1 Use Co-solvent (e.g., THF) or Gentle Heating cause1->solution1 Yes solution2 Purify Starting Material or Use Alternative Method cause2->solution2 Yes solution3 Use Fresh/More Catalyst or Pearlman's Catalyst cause3->solution3 Yes solution4 Increase H₂ Pressure & Improve Stirring cause4->solution4 Yes solution5 Add Acetic Acid cause5->solution5 Yes

Caption: Troubleshooting decision tree for incomplete catalytic hydrogenation.

References

Technical Support Center: HPLC Purification of Peptides Containing N-Carbobenzoxy-DL-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of synthetic peptides containing N-Carbobenzoxy-DL-norleucine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound difficult to purify and handle? A1: The difficulty arises from several factors. The N-Carbobenzoxy (Cbz or Z) group is bulky and hydrophobic, which significantly increases the peptide's overall hydrophobicity.[1] Norleucine itself is a hydrophobic amino acid.[1] This combination can lead to poor solubility in aqueous solutions and strong retention on reversed-phase (RP) HPLC columns. Furthermore, the use of "DL"-norleucine means you are working with a racemic mixture, resulting in diastereomeric peptides upon synthesis, which can be challenging to separate.[2][3]

Q2: What is the best type of HPLC column for purifying my Cbz-DL-norleucine peptide? A2: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[4] For peptides containing hydrophobic protecting groups, a C8 or C18 column is typically used.[4][5]

  • C18 (Octadecyl): Offers the highest hydrophobicity and is a good starting point for most peptides.[6]

  • C8 (Octyl): Is slightly less hydrophobic and can be a better choice if your peptide is too strongly retained on a C18 column, leading to very long run times or the need for high concentrations of organic solvent to elute.[7]

  • Wide-Pore Columns (300 Å): These are generally recommended for peptides and proteins to ensure the molecule can access the entire surface area of the stationary phase for optimal interaction and separation.[5][8]

Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase? Are there alternatives? A3: TFA is a strong ion-pairing agent used at low concentrations (typically 0.1%) in the mobile phase (both water and acetonitrile).[] It serves two main purposes:

  • Acidifies the Mobile Phase: At a low pH (~2), it protonates acidic residues and suppresses the ionization of silica-based column silanol groups, which minimizes unwanted secondary interactions and reduces peak tailing.[10][11]

  • Forms Ion Pairs: It forms ion pairs with positively charged residues on the peptide, which masks their charge, increases the peptide's overall hydrophobicity, and enhances retention and peak shape.[11]

Alternatives to TFA include formic acid (FA), especially for LC-MS applications where TFA can cause ion suppression, or other ion-pairing agents like difluoroacetic acid (DFA).[12] However, TFA generally provides the best peak shapes for UV detection.

Q4: I see two or more closely eluting peaks for my peptide. What are they? A4: Since your starting material is N-Carbobenzoxy-DL -norleucine, your synthesis has produced diastereomers. These are stereoisomers that are not mirror images and have different physicochemical properties, allowing them to be separated by achiral RP-HPLC.[2] The two major, closely eluting peaks are likely the two diastereomeric forms of your target peptide. Optimizing the HPLC method, such as adjusting the gradient slope or temperature, can improve their resolution.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification process.

Problem: Poor Peptide Solubility

Q: My Cbz-DL-norleucine peptide won't dissolve in the aqueous mobile phase for injection. What should I do? A: This is a common issue due to the high hydrophobicity of the Cbz group and norleucine.[1]

  • Initial Dissolution: First, try dissolving the peptide in a small amount of organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Dilution: Once dissolved, slowly add your aqueous mobile phase (e.g., Water with 0.1% TFA) dropwise while vortexing to prevent the peptide from precipitating.[1]

  • Injection Solvent: If possible, dissolve the sample in a solution that is as close as possible to the initial HPLC gradient conditions. Injecting a sample dissolved in a much stronger solvent (like high percentage acetonitrile) than the starting mobile phase can cause peak distortion and poor separation.[14]

Problem: Poor Chromatographic Resolution

Q: My target peptide peak is broad or tailing. A: Peak broadening or tailing can be caused by several factors:

  • Secondary Interactions: Interactions between basic residues in your peptide and free silanol groups on the silica-based column can cause tailing. Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions.[11]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks. Try reducing the sample load.[10]

  • Low Organic Solvent Concentration: Peptides can exhibit broad peaks if the gradient elution is not optimized. They tend to elute with sharp peaks once the critical concentration of organic solvent is reached.[5] An isocratic elution is seldom useful for peptides.[5]

Q: I cannot separate the two main diastereomeric peaks. A: Separating diastereomers can be challenging as they often have very similar hydrophobicities.[13]

  • Shallow Gradient: Use a very shallow gradient around the elution point of your peaks. A gradient of 0.5% or even 0.1% acetonitrile increase per minute can significantly improve resolution.[13]

  • Change Temperature: Temperature can affect the peptide's secondary structure and its interaction with the stationary phase. Try running the purification at different temperatures (e.g., 30°C vs. 65°C) as this can alter the selectivity and improve separation.[13]

  • Change Stationary Phase: If a C18 column doesn't provide separation, try a C8 or a Phenyl-based column. Different stationary phases interact with peptides in subtly different ways, which can alter selectivity.[6]

Q: My peptide elutes very early (in the void volume) or very late. A: This relates to the interaction between your peptide and the column.

  • Elutes Too Early: This is unlikely for a hydrophobic Cbz-protected peptide but could indicate the peptide has precipitated and is not interacting with the column. Ensure your peptide is fully dissolved.

  • Elutes Too Late: The peptide is too hydrophobic for the current conditions.

    • Switch to a less retentive column (e.g., from C18 to C8).[7]

    • Increase the starting percentage of your organic mobile phase (e.g., start the gradient at 30% acetonitrile instead of 5%).

    • Consider using a stronger organic solvent like isopropanol in the mobile phase, which can help elute very hydrophobic peptides.[11]

Workflow & Troubleshooting Diagrams

G cluster_prep Sample & System Preparation cluster_dev Method Development & Analysis cluster_purify Preparative Purification cluster_post Post-Purification Prep_Peptide Dissolve Crude Peptide (e.g., minimal DMSO, then dilute with Mobile Phase A) Analytical_Run Inject Small Sample for Analytical Run (Scouting Gradient) Prep_Peptide->Analytical_Run Prep_Mobile Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Prep_System Equilibrate HPLC System & C18/C8 Column with Initial Gradient Conditions Prep_Mobile->Prep_System Prep_System->Analytical_Run Identify_Peaks Identify Target Diastereomer Peaks & Impurities via UV (220 nm) Analytical_Run->Identify_Peaks Optimize Optimize Gradient (Shallow gradient around target peaks) Identify_Peaks->Optimize Prep_Run Perform Preparative Run with Optimized Gradient Optimize->Prep_Run Collect Collect Fractions Corresponding to Target Peaks Prep_Run->Collect Analyze_Fractions Analyze Fraction Purity by Analytical HPLC Collect->Analyze_Fractions Pool Pool Pure Fractions Analyze_Fractions->Pool Lyophilize Lyophilize to Obtain Pure Peptide Powder Pool->Lyophilize Confirm Confirm Identity (e.g., Mass Spectrometry) Lyophilize->Confirm

Caption: Experimental workflow for HPLC purification of peptides.

Troubleshooting Start Identify Chromatographic Problem Prob_Broad Broad or Tailing Peaks Start->Prob_Broad Prob_NoSep Poor/No Separation of Diastereomers Start->Prob_NoSep Prob_Ret Incorrect Retention Time (Too Early/Late) Start->Prob_Ret Sol_Broad1 Check for Column Overload (Reduce Sample Amount) Prob_Broad->Sol_Broad1 Sol_Broad2 Ensure 0.1% TFA is in Mobile Phase Prob_Broad->Sol_Broad2 Sol_Broad3 Optimize Gradient Slope Prob_Broad->Sol_Broad3 Sol_NoSep1 Use a Shallower Gradient (e.g., 0.1-0.5% B/min) Prob_NoSep->Sol_NoSep1 Sol_NoSep2 Change Column Temperature Prob_NoSep->Sol_NoSep2 Sol_NoSep3 Try a Different Column (C8 or Phenyl) Prob_NoSep->Sol_NoSep3 Ret_Early Elutes Too Early? Prob_Ret->Ret_Early Ret_Late Elutes Too Late? Prob_Ret->Ret_Late Sol_Early Check Peptide Solubility & Sample Prep Ret_Early->Sol_Early Sol_Late1 Increase Initial %B Ret_Late->Sol_Late1 Sol_Late2 Switch to Less Retentive Column (e.g., C8) Ret_Late->Sol_Late2

Caption: Troubleshooting decision tree for common HPLC issues.

Quantitative Data & Method Parameters

The tables below summarize typical parameters and their effects on the purification of hydrophobic, protected peptides.

Table 1: Comparison of Mobile Phase Additives

Additive Typical Conc. pH (approx.) UV Detection MS Detection Peak Shape/Resolution
TFA 0.1% < 2.0 Excellent Poor (Ion Suppression) Generally sharpest peaks, good resolution.[12]
Formic Acid 0.1% 2.7 Good Excellent Can result in broader peaks than TFA.[10]

| DFA | 0.1% | ~2.0 | Good | Good | A good compromise between TFA and FA. |

Table 2: Influence of HPLC Parameters on Diastereomer Separation

Parameter Condition 1 Condition 2 Expected Outcome
Column C18, 5 µm, 300 Å C8, 5 µm, 300 Å C8 may reduce retention time; selectivity may change, potentially improving resolution.[6]
Gradient Slope 1.0% B / min 0.2% B / min A shallower gradient (0.2%/min) significantly increases the chance of resolving closely eluting peaks.[5]
Temperature 25 °C 60 °C Increased temperature can alter selectivity and improve peak shape, aiding separation.[13]

| Flow Rate | 1.0 mL/min | 0.5 mL/min | Lowering the flow rate can sometimes improve resolution, especially with a shallow gradient.[13] |

Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development

Objective: To determine the retention time of the Cbz-DL-norleucine peptide and to develop a gradient for optimal separation of diastereomers and impurities.[3]

  • Instrumentation & Materials:

    • HPLC system with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 300 Å).[15]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[3]

  • Sample Preparation:

    • Prepare a stock solution of the crude peptide at ~1 mg/mL. If solubility is an issue, dissolve in a minimal volume of DMSO first, then dilute with Mobile Phase A.

  • Scouting Gradient:

    • Equilibrate the column with 95% A / 5% B.

    • Inject 10-20 µL of the sample solution.

    • Run a fast linear gradient to identify the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).

    • Monitor at 220 nm (for the peptide bond).[4]

  • Optimizing Gradient:

    • Based on the scouting run, determine the %B at which your peptide elutes.

    • Design a new, shallower gradient around this point. For example, if the peptide elutes at 45% B, a new gradient could be 35% to 55% B over 30 minutes. This slower rate of change in organic modifier concentration improves resolution.[5]

Protocol 2: Preparative RP-HPLC Purification

Objective: To purify the target peptide diastereomers from synthetic impurities.[13]

  • Instrumentation & Materials:

    • Preparative HPLC system with a fraction collector.

    • Column: Semi-preparative or preparative C18 or C8 column (e.g., 21.2 x 250 mm).

    • Mobile Phases: As prepared for the analytical method.

  • System Preparation:

    • Equilibrate the preparative column with the initial conditions of your optimized analytical gradient.

  • Sample Loading:

    • Dissolve the crude peptide in the minimum amount of solvent (e.g., DMSO/Water).

    • Inject the solution onto the column. The amount to load depends on the column dimensions and peptide solubility but should not exceed the column's capacity.[11]

  • Purification Run:

    • Run the optimized shallow gradient developed in the analytical stage.

    • Collect fractions throughout the elution of your target peaks.

  • Post-Purification Analysis:

    • Analyze each collected fraction using the analytical HPLC method to assess its purity.

    • Confirm the identity of the pure fractions using mass spectrometry.

    • Pool all fractions that meet the desired purity level.

    • Lyophilize (freeze-dry) the pooled solution to obtain the final purified peptide as a white powder.[4]

References

Technical Support Center: Navigating the Challenges of DL-Racemic Mixtures in Peptide Purification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered when working with DL-racemic mixtures of peptides. The presence of enantiomers can significantly impact purification efficiency, analytical accuracy, and ultimately, the therapeutic efficacy and safety of peptide-based drugs.

Frequently Asked Questions (FAQs)

Q1: What is a DL-racemic mixture and why is it a concern in peptide analysis?

A DL-racemic mixture contains equal amounts of a peptide and its mirror image, the D-enantiomer. While chemically identical in terms of mass and elemental composition, these stereoisomers can have vastly different biological activities. The presence of the undesired D-isomer can lead to reduced therapeutic effect, unpredictable pharmacology, or even adverse reactions. Therefore, accurately separating and quantifying the enantiomeric purity of a peptide is critical for drug development and quality control.[1][2]

Q2: Can standard Reverse-Phase HPLC (RP-HPLC) separate peptide enantiomers?

Typically, standard RP-HPLC is not capable of separating enantiomers because the stationary phases used (like C18) are achiral and interact with both D- and L-enantiomers in the same way. This results in co-elution, where both enantiomers appear as a single peak, making it impossible to determine the chiral purity of the sample. To separate enantiomers, a chiral stationary phase (CSP) or a chiral additive to the mobile phase is required.

Q3: How does a Chiral Stationary Phase (CSP) work to separate peptide enantiomers?

Chiral Stationary Phases are designed with a chiral selector molecule that is immobilized on the surface of the chromatography support material. These chiral selectors create a stereospecific environment within the column. As the racemic mixture passes through the column, the D- and L-enantiomers will have different interactions with the chiral selector, leading to different retention times and, consequently, their separation into two distinct peaks.[3] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP.

Q4: Can Mass Spectrometry (MS) alone be used to differentiate between D- and L-peptide enantiomers?

No, mass spectrometry alone cannot distinguish between enantiomers.[4] Since D- and L-peptides have the identical mass-to-charge ratio (m/z), they will produce the same signal in a mass spectrometer. Therefore, MS must be coupled with a separation technique that can resolve the enantiomers, such as chiral HPLC, before they enter the mass spectrometer. This combination, often referred to as chiral HPLC-MS, allows for the separation and subsequent identification and quantification of each enantiomer.[1][5]

Q5: What are the common sources of racemization in peptide synthesis?

Racemization, the conversion of an L-amino acid to a D-amino acid, can occur at various stages of solid-phase peptide synthesis (SPPS). Key factors include the type of coupling reagents used, the activation method, reaction temperature, and the specific amino acid being coupled. Histidine and cysteine are particularly susceptible to racemization.[6] Using racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) can help minimize this issue.[6]

Troubleshooting Guides

Issue 1: Unexpected Peak Splitting or Broadening in Chiral HPLC

Q: I am observing peak splitting or significant broadening for my peptide on a chiral column. What are the potential causes and how can I troubleshoot this?

A: Peak splitting or broadening in chiral HPLC can be caused by several factors. A systematic approach is necessary to identify and resolve the issue.

Possible Causes & Solutions:

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., higher organic content) than the initial mobile phase can cause poor peak shape.

    • Solution: Dissolve your peptide in the initial mobile phase or a weaker solvent. If solubility is an issue, minimize the injection volume.[7][8]

  • Column Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of performance.[9]

    • Solution: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, consider replacing the column.[9]

  • Inappropriate Mobile Phase Conditions: The choice of mobile phase, additives, and pH can significantly impact the separation.

    • Solution: Systematically vary the mobile phase composition, such as the organic modifier, buffer concentration, and pH, to optimize the peak shape and resolution.

  • Secondary Interactions: Unwanted interactions between the peptide and the silica support of the column can lead to peak tailing.

    • Solution: Additives like trifluoroacetic acid (TFA) can help to minimize these interactions.

Here is a logical workflow for troubleshooting peak splitting:

G Start Peak Splitting Observed CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent ReduceVolume Dissolve in mobile phase or reduce injection volume CheckSolvent->ReduceVolume Yes CheckLoad Is the column overloaded? CheckSolvent->CheckLoad No Resolved Peak Shape Improved ReduceVolume->Resolved ReduceLoad Reduce sample concentration or injection volume CheckLoad->ReduceLoad Yes CheckColumn Is the column old or showing performance loss? CheckLoad->CheckColumn No ReduceLoad->Resolved FlushColumn Flush or replace column CheckColumn->FlushColumn Yes CheckMobilePhase Are mobile phase conditions optimal? CheckColumn->CheckMobilePhase No FlushColumn->Resolved OptimizeMobilePhase Vary mobile phase composition CheckMobilePhase->OptimizeMobilePhase No OptimizeMobilePhase->Resolved

Caption: Troubleshooting workflow for chiral HPLC peak splitting.

Issue 2: Poor or No Separation of Enantiomers

Q: My chiral HPLC method is not separating the D and L enantiomers of my peptide. What steps can I take to achieve separation?

A: Achieving chiral separation can be challenging and often requires empirical method development.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selectivity of a CSP is highly dependent on the structure of the analyte. The chosen CSP may not be suitable for your specific peptide.

    • Solution: Screen a variety of CSPs with different chiral selectors. See the table below for a comparison of common CSPs.

  • Suboptimal Mobile Phase: The composition of the mobile phase plays a crucial role in chiral recognition.

    • Solution:

      • Vary the Organic Modifier: Try different organic solvents like acetonitrile, methanol, or ethanol.

      • Adjust the pH: Small changes in pH can significantly alter the ionization state of the peptide and the CSP, affecting their interaction.

      • Use Additives: Basic or acidic additives can improve peak shape and selectivity.

  • Temperature Effects: Column temperature can influence the kinetics of the chiral recognition process.

    • Solution: Experiment with different column temperatures (e.g., 25°C, 40°C, 60°C) to see if it improves resolution.

  • Low Efficiency: A low theoretical plate count can result in poor resolution.

    • Solution: Ensure the column is packed efficiently and that there are no issues with the HPLC system causing band broadening. Using a longer column or one with smaller particles can also increase efficiency.

Data Presentation: Chiral Stationary Phases for Peptide Analysis

The selection of the appropriate chiral stationary phase is a critical first step in developing a separation method for peptide enantiomers. The table below summarizes some commonly used CSPs and their characteristics.

Chiral Stationary Phase (CSP) TypeChiral SelectorCommon Applications & Characteristics
Macrocyclic Glycopeptides Teicoplanin, VancomycinBroad selectivity for amino acids and small peptides. Can be used in reversed-phase, normal-phase, and polar organic modes. Compatible with LC-MS.[3]
Cinchona Alkaloid-Based Quinine, QuinidineEffective for the separation of acidic compounds, including N-protected amino acids. Often used in ion-exchange mode.[3]
Cyclodextrin-Based α-, β-, γ-cyclodextrin derivativesVersatile for a wide range of chiral compounds. Separation is based on inclusion complexation.[10]
Crown Ether-Based Chiral crown ethersPrimarily used for the separation of primary amines, including free amino acids.[10]
Pirkle-Type (Brush-Type) e.g., (R,R)-Whelk-O 1Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Effective for a wide range of compounds.

Experimental Protocols

Protocol 1: General Workflow for Chiral Peptide Analysis by HPLC-MS

This protocol outlines the general steps for the analysis of peptide enantiomers.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC-MS Analysis cluster_data Data Analysis Hydrolysis Peptide Hydrolysis (Optional, for amino acid analysis) Derivatization Derivatization (Optional, indirect method) Hydrolysis->Derivatization Dissolution Dissolve in Initial Mobile Phase Derivatization->Dissolution Injection Inject Sample onto Chiral Column Dissolution->Injection Separation Enantiomeric Separation (Gradient or Isocratic Elution) Injection->Separation Detection_UV UV Detection Separation->Detection_UV Detection_MS Mass Spectrometry Detection (ESI-MS) Separation->Detection_MS Integration Peak Integration Detection_UV->Integration Confirmation Mass Confirmation Detection_MS->Confirmation Quantification Quantification of Enantiomeric Ratio Integration->Quantification Confirmation->Quantification

Caption: General experimental workflow for chiral peptide analysis.

Methodology:

  • Sample Preparation:

    • For intact peptide analysis, dissolve the crude peptide mixture in the initial mobile phase to a known concentration.

    • For amino acid analysis, hydrolyze the peptide to its constituent amino acids using an appropriate method (e.g., acid hydrolysis).[1] Consider derivatization with a chiral reagent for indirect analysis if necessary.[10]

  • Chromatographic Conditions:

    • Column: Select an appropriate chiral stationary phase (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).

    • Mobile Phase B: Organic modifier (e.g., 0.1% formic acid in acetonitrile).

    • Gradient: Develop a suitable gradient to elute and separate the enantiomers (e.g., a linear gradient from 5% to 50% B over 30 minutes).

    • Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.

    • Column Temperature: Maintain a constant temperature (e.g., 40°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for peptides.

    • Scan Mode: Full scan mode to identify the m/z of the peptide enantiomers.

    • Data Analysis: Use the chromatographic data to determine the retention times of the D- and L-enantiomers and integrate the peak areas to calculate the enantiomeric excess (%ee) or the ratio of the two. Use the mass spectrometry data to confirm the identity of the peaks.[4]

Protocol 2: Quantitative Analysis of Peptide Enantiomers

Objective: To accurately determine the percentage of the D-enantiomer impurity in a synthesized L-peptide sample.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the pure L-peptide standard of known concentration.

    • Prepare a stock solution of the pure D-peptide standard of known concentration.

    • Create a series of calibration standards by mixing the L- and D-peptide stock solutions to obtain different known ratios (e.g., 99.9:0.1, 99.5:0.5, 99:1, 95:5 L:D).

  • Sample Preparation:

    • Prepare the test sample of the synthesized peptide at a concentration that falls within the range of the calibration standards.

  • Chiral HPLC Analysis:

    • Analyze the calibration standards and the test sample using the optimized chiral HPLC method.

  • Data Analysis:

    • For each calibration standard, calculate the peak area ratio of the D-enantiomer to the L-enantiomer.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration ratio of the D-enantiomer.

    • Determine the peak area ratio for the test sample and use the calibration curve to calculate the percentage of the D-enantiomer impurity. A reporting limit of 0.1% for D-isomer impurities is often achievable.[1]

References

Avoiding unwanted modifications on N-Carbobenzoxy-DL-norleucine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Carbobenzoxy-DL-norleucine. Our goal is to help you anticipate and resolve common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the N-Carbobenzoxy (Cbz) group in N-Cbz-DL-norleucine?

The primary role of the Cbz group is to act as a protecting group for the α-amino group of DL-norleucine.[] This protection prevents the highly reactive amino group from participating in unwanted side reactions, particularly during peptide bond formation.[2] The Cbz group is stable under various conditions but can be selectively removed when needed.[2]

Q2: What are the most common methods for removing the Cbz protecting group?

The two most common methods for Cbz deprotection are catalytic hydrogenolysis and acidolysis.[2] Catalytic hydrogenolysis typically involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[3] Acidolysis involves treating the compound with a strong acid, such as hydrogen bromide in acetic acid (HBr/AcOH).[2]

Q3: Is N-Cbz-DL-norleucine prone to racemization?

Yes, like other N-protected amino acids, the chiral center of N-Cbz-DL-norleucine can be susceptible to racemization, especially during peptide coupling reactions.[4][5] The activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which can easily lose its stereochemical integrity.[6] The extent of racemization is influenced by factors such as the coupling reagents, temperature, and the base used.[4][5]

Q4: Are there any known side reactions specific to the norleucine side chain?

The n-butyl side chain of norleucine is generally considered to be chemically inert under most standard peptide synthesis conditions. However, in solid-phase peptide synthesis, there is a possibility of N-alkylation of the amino groups by residual chloromethyl groups on the resin, which could potentially involve the norleucine residue.[7]

Troubleshooting Guides

Issue 1: Incomplete or Slow Cbz Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • Low yield of the deprotected product.

Possible Causes & Solutions:

CauseRecommended Action
Catalytic Hydrogenolysis:
Catalyst poisoningEnsure the starting material and solvents are free of sulfur-containing compounds or other catalyst poisons. Consider pre-treating the substrate with a scavenger resin if impurities are suspected.
Poor catalyst activityUse a fresh batch of high-quality palladium catalyst. For difficult reactions, increasing the catalyst loading may be beneficial.
Insufficient hydrogen pressureWhile atmospheric pressure is often sufficient, some reactions may require higher pressure (e.g., 50 psi) to proceed efficiently.
Acidolysis (e.g., HBr/AcOH):
Insufficient acid strength or concentrationUse a fresh solution of HBr in acetic acid. Ensure that the reagent has not degraded over time.
Presence of acid-sensitive groupsIf the molecule contains other acid-labile functionalities, consider a different deprotection method like catalytic hydrogenolysis.
Issue 2: Racemization during Peptide Coupling

Symptoms:

  • Diastereomeric impurities are observed in the final product by chiral HPLC or NMR analysis.

  • The biological activity of the synthesized peptide is lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Formation of oxazolone intermediateMinimize the activation time of the carboxylic acid. Add the coupling partner to the reaction mixture as soon as the activation is complete.
Use of a strong baseUse a sterically hindered and weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, instead of stronger bases like triethylamine.
High reaction temperaturePerform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.
Inappropriate coupling reagentChoose coupling reagents known to suppress racemization, such as those that form active esters with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
  • Preparation: Dissolve N-Cbz-DL-norleucine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction vessel.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Securely seal the reaction vessel and purge it with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected DL-norleucine.

Protocol 2: General Procedure for Cbz Deprotection by Acidolysis with HBr in Acetic Acid
  • Reaction Setup: Dissolve N-Cbz-DL-norleucine in a 33% solution of hydrogen bromide in acetic acid at room temperature.

  • Reaction: Stir the solution at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Precipitation: Upon completion, add the reaction mixture to a large volume of cold diethyl ether to precipitate the hydrobromide salt of DL-norleucine.

  • Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum.

Stability Data (Illustrative)

Disclaimer: The following data is illustrative and based on the general stability of the Cbz protecting group. Actual stability may vary depending on the specific experimental conditions.

Table 1: Illustrative pH Stability of N-Cbz-DL-norleucine in Aqueous Solutions at 25°C

pHConditionEstimated Stability (t½)Potential Unwanted Modification
1-2Strongly AcidicHours to DaysSlow hydrolysis of the carbamate
4-8Mildly Acidic to Mildly BasicWeeks to MonthsGenerally stable
> 10Strongly BasicDays to WeeksPotential for hydrolysis and racemization

Table 2: Illustrative Thermal Stability of N-Cbz-DL-norleucine (Solid State)

TemperatureDurationObservation
25°C> 1 yearStable
50°CMonthsGenerally stable, potential for slow decomposition over extended periods
> 100°CHoursDecomposition may occur

Visual Guides

Troubleshooting_Cbz_Deprotection cluster_H2 Catalytic Hydrogenolysis cluster_acid Acidolysis start Problem: Incomplete Cbz Deprotection method Identify Deprotection Method start->method H2_cause1 Catalyst Poisoning? method->H2_cause1 H2/Pd-C acid_cause1 Weak/Old Acid Reagent? method->acid_cause1 Acid H2_cause2 Low Catalyst Activity? H2_sol1 Purify Substrate (Remove Sulfur) H2_cause1->H2_sol1 H2_cause3 Insufficient H2 Pressure? H2_sol2 Use Fresh/More Catalyst H2_cause2->H2_sol2 H2_sol3 Increase H2 Pressure H2_cause3->H2_sol3 acid_cause2 Acid-Sensitive Groups Present? acid_sol1 Use Fresh Acid Solution acid_cause1->acid_sol1 acid_sol2 Consider Alternative Method acid_cause2->acid_sol2

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Racemization_Mechanism start N-Cbz-DL-norleucine activation Carboxyl Activation (Coupling Reagent) start->activation oxazolone 5(4H)-Oxazolone Formation (Cyclization) activation->oxazolone enolate Enolate Formation (Base abstracts α-H) oxazolone->enolate racemic_oxazolone Achiral/Racemic Oxazolone enolate->racemic_oxazolone coupling Nucleophilic Attack by Amino Group racemic_oxazolone->coupling product Peptide Bond Formation coupling->product Desired Path racemized_product Racemized Peptide (Diastereomer) coupling->racemized_product Unwanted Path

Caption: Mechanism of racemization via oxazolone formation.

References

Strategies to minimize byproducts in N-Cbz-DL-norleucine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in N-Cbz-DL-norleucine reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-Cbz-DL-norleucine, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction yield is low, and a significant amount of starting material (DL-norleucine) remains unreacted. What could be the cause?

Potential Causes and Solutions:

This issue often stems from incomplete reaction due to several factors related to the reaction conditions, particularly in a Schotten-Baumann setup.[1][2][3]

Potential CauseRecommended Solution
Insufficient Base The reaction of benzyl chloroformate (Cbz-Cl) with the amine releases one equivalent of HCl. This acid reacts with the unreacted DL-norleucine to form a non-nucleophilic ammonium salt, halting the reaction.[3] Ensure at least two equivalents of base (e.g., NaHCO₃, Na₂CO₃) are used: one to neutralize the HCl produced and one to maintain basic conditions for the reaction.
Poor pH Control If the pH of the aqueous layer drops below ~8, the reaction rate will significantly decrease. Monitor the pH throughout the addition of Cbz-Cl and add more base as needed to maintain a pH between 9 and 10.
Low Temperature While the reaction is typically run at 0°C to control side reactions, if the temperature is too low, the reaction rate can be very slow. If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an extended period (e.g., overnight).[2]
Poor Mixing In a biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases where the reactants are located.[4] Increase the stirring speed to improve interfacial contact.
Hydrolysis of Cbz-Cl Benzyl chloroformate can hydrolyze in the presence of water, especially at higher pH and temperature. Ensure the Cbz-Cl is added dropwise to the cold reaction mixture to minimize the time it is exposed to aqueous base before reacting with the amino acid.[2]

Question 2: After workup, my product is an oil or a sticky solid that is difficult to purify. What are the likely impurities and how can I remove them?

Potential Causes and Solutions:

The presence of oily byproducts often indicates impurities such as benzyl alcohol or unreacted benzyl chloroformate.

Potential CauseRecommended Solution
Excess Benzyl Chloroformate Unreacted Cbz-Cl can contaminate the product. During the workup, after the reaction is complete, wash the organic layer with a mild base (e.g., 5% NaHCO₃ solution) to quench and remove any remaining Cbz-Cl.[2]
Benzyl Alcohol Benzyl alcohol can form from the hydrolysis of Cbz-Cl. Washing the organic layer with water can help remove some of this impurity. For more persistent contamination, purification by silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexane.[1]
Di-Cbz Protected Norleucine Although less common for the primary amine, over-acylation is a theoretical possibility. Careful control of stoichiometry (using a slight excess of Cbz-Cl, e.g., 1.1-1.2 equivalents) can minimize this.
Incomplete Protonation During the acidic workup to precipitate the product, if the pH is not low enough (target pH ~2), the carboxylate salt may not fully protonate, leading to an oily or partially soluble product.[2] Ensure the aqueous layer is acidified to a pH of 2 with a suitable acid like dilute HCl.

Question 3: My NMR spectrum shows unexpected peaks, suggesting the presence of byproducts. What are the common side reactions?

Potential Causes and Solutions:

Side reactions can introduce various impurities. Understanding these can aid in their identification and prevention.

Potential ByproductFormation MechanismPrevention and Removal
Benzyl Alcohol Hydrolysis of benzyl chloroformate in the aqueous basic medium.Add Cbz-Cl slowly at low temperatures (0°C). Remove by aqueous washes during workup or by column chromatography.
Dibenzyl Carbonate Reaction of benzyl alcohol (formed from hydrolysis) with benzyl chloroformate.Minimize Cbz-Cl hydrolysis. Can be removed by column chromatography.
N-Benzyl-DL-norleucine This can occur during certain deprotection methods (catalytic hydrogenolysis) if the hydrogen source is insufficient, but is not a typical byproduct of the protection step itself.[5]Not applicable to the protection step.

Frequently Asked Questions (FAQs)

Q1: What are the standard Schotten-Baumann conditions for the N-Cbz protection of DL-norleucine?

A typical procedure involves dissolving DL-norleucine in an aqueous solution of a base like sodium bicarbonate or sodium hydroxide at 0°C.[1][2] Benzyl chloroformate (Cbz-Cl), often dissolved in an organic solvent like THF or diethyl ether, is then added dropwise with vigorous stirring. The reaction is usually stirred for several hours at 0°C and then allowed to warm to room temperature.[2]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method. A sample of the reaction mixture can be spotted on a TLC plate. The product, N-Cbz-DL-norleucine, is more non-polar than the starting material, DL-norleucine, and will have a higher Rf value. A stain such as ninhydrin can be used to visualize the amino acid (DL-norleucine will stain, while the protected product will not).

Q3: What is the best way to purify the final N-Cbz-DL-norleucine product?

After the reaction, the mixture is typically washed with an organic solvent like diethyl ether to remove non-polar impurities.[2] The aqueous layer is then cooled and acidified to a pH of approximately 2 with an acid like dilute HCl, which causes the N-Cbz-DL-norleucine to precipitate as a solid.[2] The solid can be collected by filtration. For higher purity, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is recommended.[2] If the product is an oil, purification by silica gel column chromatography may be necessary.[1]

Experimental Protocols

Standard Protocol for N-Cbz Protection of DL-Norleucine under Schotten-Baumann Conditions

  • Dissolution: Dissolve DL-norleucine (1.0 eq) in a 1 M sodium bicarbonate solution (2.5 eq) in water at 0°C in a round-bottom flask equipped with a stir bar.

  • Addition of Cbz-Cl: To the vigorously stirred solution, add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains between 0 and 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of the reaction mixture) to remove unreacted Cbz-Cl and other non-polar impurities. Discard the organic layers.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate of N-Cbz-DL-norleucine should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): If necessary, recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve higher purity.

Visualizations

experimental_workflow start Start: DL-Norleucine dissolve Dissolve in aq. NaHCO₃ at 0°C start->dissolve add_cbzcl Add Cbz-Cl (1.1 eq) dropwise at 0°C dissolve->add_cbzcl react Stir at 0°C -> RT (2-20h) add_cbzcl->react workup Workup: Wash with Ether react->workup precipitate Acidify to pH 2 with HCl workup->precipitate isolate Filter and Dry Product precipitate->isolate end End: Pure N-Cbz-DL-Norleucine isolate->end troubleshooting_logic issue Low Yield of N-Cbz-DL-Norleucine cause1 Incomplete Reaction issue->cause1 Check for unreacted starting material cause2 Product Loss During Workup issue->cause2 If starting material is consumed subcause1a Insufficient Base cause1->subcause1a subcause1b Low Temperature cause1->subcause1b subcause1c Poor Mixing cause1->subcause1c subcause2a Incomplete Precipitation (pH > 2) cause2->subcause2a subcause2b Product Soluble in Wash Solvent cause2->subcause2b

References

Validation & Comparative

A Comparative Guide to N-Carbobenzoxy-DL-norleucine and Boc-DL-norleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthetic strategy. Norleucine, a non-proteinogenic amino acid, is often incorporated into peptide sequences to enhance metabolic stability or to act as an isosteric replacement for methionine.[1][2] This guide provides an objective comparison of two common Nα-protecting groups for DL-norleucine: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group.

This comparison will delve into the chemical properties, strategic considerations, and performance of Z-DL-norleucine and Boc-DL-norleucine in solid-phase peptide synthesis (SPPS), supported by representative experimental data and detailed protocols.

Chemical Structures and Properties

The core difference between Z-DL-norleucine and Boc-DL-norleucine lies in the nature of their Nα-protecting groups.

G cluster_Z N-Carbobenzoxy-DL-norleucine (Z-DL-Nle) cluster_Boc Boc-DL-norleucine Z_struct Boc_struct

Caption: Chemical structures of Z-DL-norleucine and Boc-DL-norleucine.

The Z group is a benzyl carbamate, while the Boc group is a tert-butyl carbamate. This structural difference dictates their respective cleavage conditions and, consequently, the overall synthetic strategy.

Strategic Considerations in Peptide Synthesis

The choice between Z- and Boc-protection for norleucine is fundamentally a choice between two different orthogonal protection schemes in SPPS.

  • Boc-DL-norleucine is employed in the widely-used Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy .[3] In this approach, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved at the end of the synthesis with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]

  • Z-DL-norleucine , while historically significant in solution-phase synthesis, is less common in modern Fmoc-based SPPS.[6] However, it can be integrated into the Boc/Bzl strategy, where the Z group serves as a more permanent protecting group, often for the N-terminus or a side chain like lysine. For the purpose of this comparison, we will consider its use as a temporary Nα-protecting group, which requires a deprotection method orthogonal to the final cleavage. The classic method for Z-group removal is catalytic hydrogenolysis (e.g., H₂/Pd-C), which is not feasible on a solid support.[7] Therefore, in a solid-phase context, the Z group's removal would typically rely on strong acids, making it quasi-orthogonal with benzyl-based side-chain protection and requiring careful selection of cleavage conditions.

FeatureThis compound (Z-DL-Nle)Boc-DL-norleucine
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-butyloxycarbonyl (Boc)
Synthetic Strategy Primarily Boc/BzlBoc/Bzl
Nα-Deprotection Catalytic Hydrogenolysis (solution phase); Strong Acid (SPPS)Moderate Acid (e.g., 25-50% TFA in DCM)[4][5]
Final Cleavage Strong Acid (e.g., HF, TFMSA)[8]Strong Acid (e.g., HF, TFMSA)[8]
Orthogonality Quasi-orthogonal with Bzl groups in SPPSOrthogonal with Bzl groups[4]
Key Advantage High stability to mild acidsWell-established, rapid deprotection cycles
Key Disadvantage Deprotection on solid support can be harsh or impracticalRequires handling of strong acids (TFA, HF)[3]

Performance Comparison: A Quantitative Overview

While direct comparative studies for Z-DL-norleucine versus Boc-DL-norleucine are not extensively documented, the following data for the synthesis of a model tripeptide (Ala-Nle-Gly) on Merrifield resin is presented to illustrate the expected performance based on the known chemistry of each protecting group.

ParameterZ-DL-norleucine StrategyBoc-DL-norleucine Strategy
Average Coupling Efficiency per Cycle >98%>99%[9]
Crude Peptide Purity (by HPLC) ~70%~80%
Final Yield (after purification) ~20%~30%
Risk of Racemization during Coupling LowLow[10][11]
Synthesis Time per Residue 60-90 minutes45-60 minutes[4]

Note: This data is illustrative and actual results can vary based on the peptide sequence, coupling reagents, and specific laboratory conditions.

Experimental Protocols

The following are detailed methodologies for the manual solid-phase synthesis of the model tripeptide Ala-Nle-Gly-NH₂ on a Merrifield resin, highlighting the distinct workflows for Z-DL-Nle and Boc-DL-Nle.

SPPS_Workflow Resin Resin Swelling Deprotection Nα-Deprotection Resin->Deprotection 1. Start or Previous Cycle Neutralization Neutralization Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection For next amino acid Cleavage Final Cleavage & Deprotection Repeat->Cleavage Final amino acid coupled Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis using Boc-DL-norleucine (Boc/Bzl Strategy)

This protocol outlines the standard Boc-SPPS methodology.

1. Resin Preparation:

  • Swell 1g of Merrifield resin (chloromethylated polystyrene, 1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

  • Wash the resin with DCM (3 x 15 mL).

2. First Amino Acid Attachment (Boc-Gly-OH):

  • Dissolve Boc-Gly-OH (2.0 mmol) and cesium iodide (2.0 mmol) in 10 mL of dimethylformamide (DMF).

  • Add the solution to the resin and heat at 50°C for 12-24 hours.

  • Wash the resin with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL). Dry the resin under vacuum.

3. Peptide Chain Elongation (Boc-DL-Nle-OH and Boc-L-Ala-OH):

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (15 mL) for 30 minutes.[5] Filter and wash with DCM (3 x 15 mL) and isopropanol (IPA) (2 x 15 mL).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (15 mL) for 10 minutes.[9] Wash with DCM (3 x 15 mL).

  • Coupling (Boc-DL-Nle-OH):

    • In a separate flask, dissolve Boc-DL-norleucine (3.0 mmol) and HOBt (3.0 mmol) in 10 mL of DMF. Cool to 0°C.

    • Add dicyclohexylcarbodiimide (DCC, 3.0 mmol) and stir for 10 minutes.

    • Filter the pre-activated solution into the reaction vessel containing the resin. Shake for 2-4 hours.

    • Monitor the coupling completion with a Kaiser test.[4]

  • Wash: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-L-Ala-OH.

4. Final Cleavage and Deprotection:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF apparatus. Add anisole (1 mL) as a scavenger.

  • Cool the vessel in a dry ice/acetone bath and condense anhydrous HF (10 mL) into it.

  • Stir the mixture at 0°C for 1 hour.[8]

  • Evaporate the HF under vacuum.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide. Filter and lyophilize.

Protocol 2: Synthesis using Z-DL-norleucine

This protocol adapts the Boc/Bzl strategy for the use of a Z-protected amino acid, requiring strong acid for deprotection in each cycle.

1. Resin Preparation and First Amino Acid Attachment:

  • Follow steps 1 and 2 from Protocol 1.

2. Peptide Chain Elongation (Z-DL-Nle-OH and Z-L-Ala-OH):

  • Z-Deprotection: Treat the resin with 30% HBr in acetic acid (15 mL) for 60-90 minutes at room temperature.[12] Filter and wash with DCM (3 x 15 mL) and IPA (2 x 15 mL).

  • Neutralization: Treat the resin with 10% DIEA in DCM (15 mL) for 10 minutes. Wash with DCM (3 x 15 mL).

  • Coupling (Z-DL-Nle-OH):

    • Perform the coupling reaction as described in Protocol 1, Step 3, using Z-DL-norleucine instead of the Boc-protected version.

  • Wash: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for Z-L-Ala-OH.

3. Final Cleavage and Deprotection:

  • Follow step 4 from Protocol 1. The final HF cleavage will remove the peptide from the resin and any side-chain protecting groups.

Deprotection Mechanisms

The distinct chemical stability of the Z and Boc groups underpins their use in orthogonal and quasi-orthogonal synthetic strategies.

Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acid-Catalyzed) cluster_Z Z Deprotection (Hydrogenolysis) Boc_Peptide Boc-NH-Peptide Protonation Protonation of Carbonyl Boc_Peptide->Protonation + H⁺ (TFA) Cleavage Cleavage Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Deprotected_Amine H₂N-Peptide (Amine Salt) Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2 Z_Peptide Z-NH-Peptide Reduction Catalytic Hydrogenation Z_Peptide->Reduction H₂, Pd/C Toluene Toluene Reduction->Toluene Carbamic_Acid_Z Carbamic Acid Intermediate Reduction->Carbamic_Acid_Z Deprotected_Amine_Z H₂N-Peptide Carbamic_Acid_Z->Deprotected_Amine_Z CO2_Z CO₂ Carbamic_Acid_Z->CO2_Z

Caption: Comparison of Boc and Z group deprotection mechanisms.

Boc deprotection is an acid-catalyzed elimination that generates a stable tert-butyl cation, which must be trapped by scavengers to prevent side reactions.[4] The Z group is typically removed by catalytic hydrogenolysis, a reductive cleavage of the benzylic C-O bond, yielding toluene and the unstable carbamic acid, which decarboxylates to the free amine.[7]

Conclusion

The choice between this compound and Boc-DL-norleucine for peptide synthesis is dictated by the desired synthetic strategy and available laboratory infrastructure.

Boc-DL-norleucine represents the industry standard for the Boc/Bzl SPPS strategy. It offers high coupling efficiencies, well-established and rapid deprotection cycles with TFA, and a robust workflow for synthesizing a wide range of peptides.[3][9] Its primary drawback is the necessity of using hazardous strong acids, particularly HF for the final cleavage step.

Z-DL-norleucine , while a cornerstone of classical peptide chemistry, presents challenges in modern solid-phase synthesis. Its removal via catalytic hydrogenolysis is not practical on a solid support, necessitating the use of harsh acidic conditions for cleavage in each cycle. This reduces its orthogonality with benzyl-based side-chain protecting groups and can lead to lower yields and purity compared to the standard Boc protocol.

For most applications in solid-phase peptide synthesis, Boc-DL-norleucine is the superior choice due to its compatibility with the well-optimized and efficient Boc/Bzl strategy. The Z-protecting group remains valuable in solution-phase synthesis and for specific applications where its high stability to TFA is advantageous, such as the protection of side chains.

References

A Comparative Guide to Fmoc-DL-norleucine and N-Cbz-DL-norleucine for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acids is a critical determinant of the overall success and purity of the final peptide. This guide provides an in-depth, objective comparison of two protected forms of the non-proteinogenic amino acid DL-norleucine: 9-fluorenylmethoxycarbonyl (Fmoc)-DL-norleucine and N-carboxybenzyl (Cbz)-DL-norleucine. This comparison is supported by established principles of peptide chemistry and available experimental data to assist researchers in making informed decisions for their SPPS workflows.

Executive Summary

Fmoc-DL-norleucine represents the modern standard for the incorporation of DL-norleucine in SPPS. Its use is favored due to the mild, base-labile deprotection conditions that are highly compatible with a wide range of peptide sequences and solid supports. In contrast, N-Cbz-DL-norleucine, while historically significant in solution-phase peptide synthesis, is seldom used for the temporary protection of the α-amino group in SPPS. The harsher conditions required for Cbz group removal, typically catalytic hydrogenolysis, present significant challenges in the context of a solid-phase methodology.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these protected amino acids is essential for their effective use in SPPS.

PropertyFmoc-DL-norleucineN-Cbz-DL-norleucine
Molecular Formula C₂₁H₂₃NO₄C₁₄H₁₉NO₄
Molecular Weight 353.41 g/mol 265.30 g/mol
Melting Point 146-153 °CData not readily available for DL form; L-form: 59-61 °C
Appearance White to off-white powderWhite crystalline solid
Solubility Good solubility in common SPPS solvents (e.g., DMF, NMP)Soluble in organic solvents

Performance in Solid-Phase Peptide Synthesis

The performance of a protected amino acid in SPPS is evaluated based on several key parameters, including coupling efficiency, the ease and efficiency of deprotection, and the propensity for side reactions.

Coupling Efficiency

With the advent of modern coupling reagents such as HBTU, HATU, and DIC/Oxyma, the coupling efficiency for Fmoc-amino acids, including Fmoc-DL-norleucine, routinely exceeds 99%. This high per-step yield is crucial for the synthesis of long peptides.

While specific quantitative data for the coupling efficiency of N-Cbz-DL-norleucine in a standard SPPS workflow is not widely reported in recent literature, it is expected to be comparable to other N-Cbz protected amino acids. However, the bulky nature of the Cbz group might in some cases lead to slightly slower coupling kinetics compared to the Fmoc group.

Deprotection

The most significant difference between Fmoc- and Cbz-based strategies in SPPS lies in the deprotection step.

ParameterFmoc-DL-norleucineN-Cbz-DL-norleucine
Deprotection Reagent 20% Piperidine in DMFH₂/Pd/C, catalytic transfer hydrogenation
Deprotection Conditions Mild, basicHarsher, requires a catalyst and hydrogen source
Reaction Time Typically 5-20 minutesCan be several hours
Monitoring UV absorbance of the fulvene-piperidine adductNot easily monitored in real-time
Compatibility High compatibility with a wide range of functional groups and resinsLimited compatibility with reducible functional groups (e.g., Cys(Trt), Met) and certain solid supports

The mild, rapid, and easily monitored deprotection of the Fmoc group is a major advantage in SPPS, enabling the automation of the entire process. In contrast, on-resin catalytic hydrogenolysis for Cbz removal is technically more challenging, often requiring specialized equipment and longer reaction times. Furthermore, the palladium catalyst can sometimes be difficult to remove completely from the resin-bound peptide.

Experimental Protocols

Standard Fmoc-SPPS Coupling and Deprotection Cycle

This protocol outlines a standard manual cycle for the incorporation of Fmoc-DL-norleucine into a peptide chain on a solid support.

1. Resin Swelling: The resin (e.g., Rink Amide resin) is swollen in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin.

  • The mixture is agitated for 5-20 minutes at room temperature.

  • The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct.

3. Coupling of Fmoc-DL-norleucine:

  • In a separate vessel, Fmoc-DL-norleucine (3 equivalents relative to the resin loading) is pre-activated with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for a few minutes.

  • The activated amino acid solution is added to the deprotected resin.

  • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.

  • The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

4. Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove any unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

On-Resin Cbz Deprotection (Illustrative Protocol)

Due to its infrequent use in modern SPPS, a standardized protocol for on-resin Cbz deprotection is less established. However, the following illustrates a general approach using catalytic transfer hydrogenation.

1. Resin Swelling and Preparation: The Cbz-protected peptide-resin is swollen in a suitable solvent such as DMF or a mixture of DMF and DCM.

2. Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, is added to the resin slurry.

3. Hydrogen Source: A hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene, is added to the reaction mixture.

4. Deprotection Reaction: The reaction is agitated at room temperature for several hours. The progress of the reaction is typically monitored by cleaving a small amount of the peptide from the resin and analyzing it by HPLC-MS.

5. Catalyst Removal: The resin is thoroughly washed to remove the catalyst and byproducts. This step can be challenging and may require extensive washing protocols.

Side Reactions

Side reactions are a critical consideration in peptide synthesis. The choice of protecting group strategy can significantly influence the types and extent of these unwanted reactions.

Fmoc-DL-norleucine:

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.

  • Aspartimide formation: For sequences containing aspartic acid, the basic conditions of Fmoc deprotection can lead to the formation of a succinimide derivative.

N-Cbz-DL-norleucine:

  • Incomplete deprotection: The heterogeneous nature of on-resin hydrogenolysis can sometimes lead to incomplete removal of the Cbz group.

  • Catalyst poisoning: Sulfur-containing amino acids like methionine or cysteine can poison the palladium catalyst, inhibiting the deprotection reaction.

  • Reduction of other functional groups: While generally selective, prolonged reaction times or harsh conditions could potentially lead to the reduction of other sensitive functional groups in the peptide.

Orthogonality in SPPS

A key principle in modern peptide synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. The Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group is removed at each step, while the acid-labile side-chain protecting groups (like Boc and Trt) remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).

The Cbz group is removed by hydrogenolysis, which is orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu) protecting groups. This property makes the Cbz group valuable for the protection of side chains, particularly lysine, where selective deprotection might be required for on-resin modifications. However, for the temporary protection of the α-amino group in a standard SPPS workflow, its orthogonality to the commonly used acid-labile side-chain protecting groups does not outweigh the practical difficulties of its on-resin removal.

Visualizing the SPPS Workflow and Deprotection Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the general SPPS workflow and the deprotection mechanisms for both Fmoc and Cbz groups.

SPPS_Workflow Resin Solid Support (Resin) AA1 Couple Fmoc-AA-OH Resin->AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotect1 Wash1 Wash Deprotect1->Wash1 AA2 Couple Fmoc-AA-OH Wash1->AA2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) AA2->Deprotect2 Wash2 Wash Deprotect2->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleave Peptide Purified Peptide Cleave->Peptide

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Deprotection_Mechanisms cluster_fmoc Fmoc Deprotection (Base-Labile) cluster_cbz Cbz Deprotection (Hydrogenolysis) Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine + Piperidine Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Base Elimination β-Elimination Fulvene Dibenzofulvene Intermediate->Fulvene Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine Adduct Fulvene-Piperidine Adduct Fulvene->Adduct + Piperidine Cbz_Peptide Cbz-NH-Peptide-Resin H2_PdC + H₂/Pd-C Toluene Toluene Cbz_Peptide->Toluene Catalyst Free_Amine2 H₂N-Peptide-Resin Cbz_Peptide->Free_Amine2 CO2 CO₂ Cbz_Peptide->CO2

Comparison of Fmoc and Cbz deprotection mechanisms in peptide synthesis.

Conclusion and Recommendations

For the routine incorporation of DL-norleucine in SPPS, Fmoc-DL-norleucine is unequivocally the superior choice . The well-established, mild, and efficient Fmoc/tBu strategy ensures high peptide purity and yield, and is compatible with automated synthesis. The deprotection of the Fmoc group is rapid and can be easily monitored, simplifying the overall workflow.

N-Cbz-DL-norleucine is not recommended for the temporary α-amino protection in routine SPPS. The challenges associated with on-resin hydrogenolysis, including the need for specialized equipment, potential for incomplete deprotection, and catalyst-related side reactions, make it a far less practical and efficient approach compared to the Fmoc strategy. The primary utility of the Cbz group in modern peptide synthesis lies in the orthogonal protection of side chains, particularly for on-resin modification strategies.

Researchers embarking on peptide synthesis projects that require the incorporation of DL-norleucine will achieve more reliable and higher quality results by adopting the standard and well-optimized Fmoc-based methodology.

A Comparative Guide to the Orthogonality of Cbz, Boc, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within peptide and pharmaceutical development, the strategic use of protecting groups is paramount for success. These molecular shields temporarily mask reactive functional groups, preventing unintended side reactions and enabling precise, stepwise molecular construction. The principle of orthogonality—the ability to selectively remove one protecting group under specific conditions without affecting others—is a cornerstone of modern synthetic strategy.[1][2][3]

This guide provides an objective, data-driven comparison of three ubiquitous amine protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their distinct deprotection mechanisms, relative stabilities, and the experimental protocols that govern their use, offering researchers and drug development professionals a clear framework for strategic application.

Comparative Data: Cbz vs. Boc vs. Fmoc

The fundamental distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their mutual orthogonality.[1][3] The selection of a specific group is dictated by the stability of other functionalities within the molecule and the planned subsequent reaction steps.[1]

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Full Name Carboxybenzyltert-Butoxycarbonyl9-Fluorenylmethyloxycarbonyl
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Hydrogenolysis-LabileAcid-LabileBase-Labile
Typical Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][4][5]Strong Acid (e.g., TFA, HCl)[1][6][7][8]Base (e.g., 20% Piperidine in DMF)[1][9][10][11]
Stability Stable to mild acid and base.[4][12]Stable to base and hydrogenolysis.[12]Stable to acid and hydrogenolysis.[11][13][14]
Key Advantages Orthogonal to Boc and Fmoc; stable over a wide range of non-catalytic conditions.[4][5]Easily removed; compatible with Cbz and Fmoc; deprotected amine is often isolated as a salt.[1][6]Mild deprotection conditions; orthogonal to Boc and Cbz; UV absorbance allows for reaction monitoring.[][16][17][18]
Potential Limitations Incompatible with other reducible groups (e.g., alkynes, nitro groups); catalyst can sometimes be poisoned.[12]Harsh acidic conditions can damage sensitive substrates; generates a reactive tert-butyl cation that may cause side reactions.[6][7][12]The dibenzofulvene byproduct can form adducts; piperidine is a controlled substance in some regions.[12][17]

Orthogonality and Deprotection Mechanisms

The power of this trio of protecting groups lies in their distinct cleavage pathways, allowing for the selective deprotection of one amine in the presence of others protected by the remaining two groups.

Orthogonality cluster_deprotection Deprotection Conditions Molecule Peptide-NH-Fmoc Peptide-NH-Boc Peptide-NH-Cbz Base Base (e.g., Piperidine/DMF) Molecule->Base Selective Removal of Fmoc Acid Acid (e.g., TFA) Molecule->Acid Selective Removal of Boc Hydrogenolysis H₂, Pd/C Molecule->Hydrogenolysis Selective Removal of Cbz Product_Fmoc_Removed Peptide-NH₂ Peptide-NH-Boc Peptide-NH-Cbz Base->Product_Fmoc_Removed Product_Boc_Removed Peptide-NH-Fmoc Peptide-NH₂ Peptide-NH-Cbz Acid->Product_Boc_Removed Product_Cbz_Removed Peptide-NH-Fmoc Peptide-NH-Boc Peptide-NH₂ Hydrogenolysis->Product_Cbz_Removed

Caption: Orthogonal relationship of Cbz, Boc, and Fmoc protecting groups.
Cbz (Carboxybenzyl) Deprotection

The Cbz group is most commonly removed by catalytic hydrogenolysis.[1][4] This process involves the cleavage of the benzylic C-O bond with hydrogen gas, catalyzed by a transition metal like palladium on carbon (Pd/C). The reaction yields the free amine, toluene, and carbon dioxide.[4] Cbz is stable to the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage, making it an excellent orthogonal partner.[4]

Boc (tert-Butoxycarbonyl) Deprotection

The Boc group is highly sensitive to acid.[6] Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7] This acid-lability allows for the selective removal of Boc in the presence of the base-labile Fmoc and hydrogenolysis-labile Cbz groups.

Fmoc (9-Fluorenylmethyloxycarbonyl) Deprotection

The Fmoc group is uniquely base-labile.[11] Its removal is typically performed with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[10][11] The deprotection proceeds via a β-elimination (E1cB) mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid, which then decarboxylates to yield the free amine.[11][13] This base-mediated removal is orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[3]

Experimental Protocols

The following are generalized experimental protocols for the deprotection of Cbz, Boc, and Fmoc groups. Optimal conditions may vary depending on the specific substrate.

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
  • Materials:

    • Cbz-protected amine

    • Palladium on carbon (Pd/C, 5-10 mol%)[4]

    • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc))[4]

    • Hydrogen source (Hydrogen gas balloon or a transfer hydrogenation reagent like ammonium formate)[4]

    • Inert gas (Nitrogen or Argon)

    • Filtration aid (e.g., Celite)

  • Procedure:

    • Dissolve the Cbz-protected amine in the chosen solvent in a round-bottom flask.[4]

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the flask with an inert gas.

    • Introduce the hydrogen source. If using H₂ gas, maintain a positive pressure with a balloon. If using a transfer reagent, add it to the mixture.

    • Stir the reaction vigorously at room temperature. Monitor progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the combined filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Boc Deprotection via Acidolysis
  • Materials:

    • Boc-protected amine

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected substrate in anhydrous DCM (a common concentration is 0.1 to 0.5 M).[7]

    • In a fume hood, add TFA to the solution. A common mixture is 25-50% TFA in DCM (v/v).[7]

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[7] Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The deprotected amine is often obtained as a TFA salt, which can be used directly or neutralized with a mild base.[7]

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Materials:

    • Fmoc-protected peptide-resin

    • N,N-Dimethylformamide (DMF)

    • Piperidine

    • Deprotection solution: 20% (v/v) piperidine in DMF[10][11]

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[11]

    • Drain the DMF from the resin.

    • Add the 20% piperidine/DMF deprotection solution to the resin (approx. 10 mL per gram of resin).[10]

    • Agitate the mixture for 3 minutes, then drain the solution.[11]

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[11]

    • Drain the solution from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the next coupling step.

Deprotection Workflow Diagram

The selection of a deprotection strategy is a logical process based on the protecting groups present in the molecule.

Deprotection_Workflow start Start: Select Target Amine for Deprotection q1 Is the amine protected with Fmoc? start->q1 q2 Is the amine protected with Boc? q1->q2 No proc_fmoc Treat with Base (e.g., 20% Piperidine/DMF) q1->proc_fmoc Yes q3 Is the amine protected with Cbz? q2->q3 No proc_boc Treat with Strong Acid (e.g., TFA/DCM) q2->proc_boc Yes proc_cbz Perform Catalytic Hydrogenolysis (e.g., H₂, Pd/C) q3->proc_cbz Yes end_node Deprotected Amine proc_fmoc->end_node proc_boc->end_node proc_cbz->end_node

References

Navigating Peptide Design: A Comparative Analysis of N-Carbobenzoxy-DL-norleucine and its Alternatives in Peptide Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids and the choice of N-terminal protecting groups are pivotal in modulating the structural integrity and proteolytic stability of synthetic peptides. This guide provides a comprehensive comparison of N-Carbobenzoxy-DL-norleucine (Cbz-DL-Nle) with its more contemporary alternatives, namely Fmoc-L-norleucine and Boc-L-norleucine, focusing on their respective impacts on peptide structure and stability.

The inclusion of norleucine, an isomer of leucine, is a recognized strategy to enhance the stability of peptides, particularly as a substitute for methionine to prevent oxidation. The selection of the N-terminal protecting group—be it the traditional Carbobenzoxy (Cbz) or the more widely used Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) groups—further dictates the synthetic strategy and can influence the final properties of the peptide.

Performance Comparison at a Glance: Cbz vs. Fmoc vs. Boc

The primary distinction between these protecting groups lies in their cleavage conditions, which dictates their compatibility with different solid-phase peptide synthesis (SPPS) strategies.[][2] The Cbz group is typically removed by catalytic hydrogenolysis, the Boc group is acid-labile, and the Fmoc group is base-labile.[][2] This orthogonality is a cornerstone of modern peptide chemistry, allowing for selective deprotection.[]

FeatureN-Carbobenzoxy (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[]Mild base (e.g., 20% piperidine in DMF)[3]Strong acid (e.g., Trifluoroacetic acid - TFA)[3]
Stability to Mild Acids StableStableLabile
Stability to Bases StableLabileStable
Orthogonality Orthogonal to Boc and Fmoc[]Orthogonal to Cbz and BocOrthogonal to Cbz and Fmoc
Primary Application Solution-phase synthesis, fragment condensationSolid-phase peptide synthesis (SPPS)Solid-phase peptide synthesis (SPPS)

Impact on Peptide Structure

The incorporation of norleucine and the choice of the N-terminal protecting group can induce significant changes in the peptide's conformational landscape.

Conformational Flexibility

The bulky nature of the N-terminal protecting group can restrict the conformational freedom of the peptide backbone. The planar and aromatic nature of the Cbz and Fmoc groups may influence secondary structure formation differently than the more compact Boc group. While specific data for Cbz-DL-norleucine is limited, the introduction of a D-amino acid, as is present in the racemic DL-mixture of Cbz-DL-norleucine, is known to be a strong inducer of β-turns.[4] This can lead to more compact and folded structures.[4]

Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[5] Hypothetical CD data below illustrates the potential impact of an N-terminal protecting group and the chirality of the amino acid on a model peptide's secondary structure. A decrease in negative ellipticity at 222 nm generally suggests a reduction in α-helical content.[4]

Wavelength (nm)Model Peptide (with L-Norleucine) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)Model Peptide (with Boc-D-norleucine) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)
222-15,000-5,000
208-18,000-8,000

This is hypothetical data to illustrate a concept.[4]

Impact on Peptide Stability

A primary motivation for using non-proteinogenic amino acids and specific N-terminal modifications is to enhance the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.

Proteolytic Resistance

Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[6] Therefore, the D-norleucine component of the Cbz-DL-norleucine racemic mixture can enhance proteolytic stability.[4] Furthermore, N-terminal capping with groups like Cbz, Boc, or an acetyl group has been shown to increase resistance to exopeptidases.[7][8]

FeaturePeptide with L-Amino AcidPeptide with D-Amino Acid (e.g., D-Norleucine)
Proteolytic Stability Susceptible to degradation by proteases that recognize L-amino acid sequences.[4]High resistance to enzymatic degradation due to the unnatural D-configuration.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of peptides.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Schotten-Baumann reaction.[9]

  • Dissolution : Dissolve DL-norleucine in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Cooling : Cool the solution in an ice bath.

  • Addition of Cbz-Cl : Add benzyl chloroformate (Cbz-Cl) portion-wise with vigorous stirring, maintaining an alkaline pH.

  • Reaction : Stir the mixture until the reaction is complete.

  • Extraction : Extract the reaction mixture with an organic solvent to remove unreacted Cbz-Cl.

  • Acidification and Precipitation : Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Purification : Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.[9]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a general workflow for incorporating a protected amino acid into a peptide chain using SPPS.

SPPS_Workflow Resin Resin Support Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Resin->Deprotection Washing1 Washing (e.g., DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated protected amino acid) Washing1->Coupling Washing2 Washing (e.g., DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Final Cleavage & Side-chain Deprotection (e.g., 95% TFA) Washing2->Cleavage Final amino acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_structure Structural Analysis cluster_stability Stability Analysis Synthesis Synthesized Peptide CD Circular Dichroism (CD) (Secondary Structure) Synthesis->CD NMR NMR Spectroscopy (3D Structure) Synthesis->NMR Plasma_Assay Plasma Stability Assay (Proteolytic Degradation) Synthesis->Plasma_Assay Thermal_Melt Thermal Melt Assay (Thermal Stability) Synthesis->Thermal_Melt

References

A Researcher's Guide to Chiral Purity Analysis of Peptides Synthesized with N-Cbz-DL-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of synthetic peptides is a critical aspect of quality control and efficacy assessment. The use of racemic starting materials, such as N-Carbobenzoxy-DL-norleucine (N-Cbz-DL-norleucine), in peptide synthesis necessitates robust analytical methodologies to separate and quantify the resulting diastereomeric peptides.

This guide provides a comparative overview of three prominent analytical techniques for the chiral purity analysis of such peptides: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We present supporting experimental data from analogous peptide systems to illustrate the performance of these methods and provide detailed protocols to aid in their implementation.

From Racemic Precursor to Diastereomeric Peptides: A Synthetic Overview

The synthesis of a simple dipeptide using N-Cbz-DL-norleucine and a chiral amino acid ester (e.g., L-Alanine methyl ester) will result in the formation of two diastereomers: N-Cbz-D-norleucyl-L-Alanine methyl ester and N-Cbz-L-norleucyl-L-Alanine methyl ester. The distinct stereochemistry of these products allows for their separation and quantification using various chromatographic and electrophoretic techniques.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Chiral Purity Analysis N-Cbz-DL-Nor N-Cbz-DL-Norleucine Coupling Peptide Coupling (e.g., DCC/HOBt) N-Cbz-DL-Nor->Coupling L-AA-ester L-Amino Acid Ester L-AA-ester->Coupling Dipeptides Diastereomeric Dipeptides (Cbz-D-Nle-L-AA & Cbz-L-Nle-L-AA) Coupling->Dipeptides Analytical_Method Analytical Method Selection Dipeptides->Analytical_Method HPLC Chiral HPLC Analytical_Method->HPLC Direct Separation GCMS GC-MS Analytical_Method->GCMS Indirect (Hydrolysis) CE Capillary Electrophoresis Analytical_Method->CE High Resolution Data Data Analysis & Quantification HPLC->Data GCMS->Data CE->Data Method_Selection Start Start: Need to Analyze Chiral Purity of Peptide Direct_Analysis Direct Analysis of Diastereomers Possible? Start->Direct_Analysis HPLC Use Chiral HPLC Direct_Analysis->HPLC Yes GCMS Use GC-MS (after hydrolysis & derivatization) Direct_Analysis->GCMS No High_Throughput High Throughput Needed? High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity No CE Use Capillary Electrophoresis High_Throughput->CE Yes Minimal_Sample Minimal Sample Consumption? High_Sensitivity->Minimal_Sample No High_Sensitivity->GCMS Yes Minimal_Sample->CE Yes HPLC->High_Throughput

A Comparative Analysis of Norleucine Protection Strategies for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an amino-protecting group is a critical determinant for the success of peptide synthesis. This guide provides an objective comparison of the three most common protecting groups for the non-proteinogenic amino acid L-norleucine: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). This analysis is supported by experimental data on yields and detailed methodologies to inform synthetic strategy.

Norleucine, an isomer of leucine, is often incorporated into peptide-based drug candidates to enhance their metabolic stability and fine-tune their pharmacological properties. The protection of its α-amino group is a prerequisite for its stepwise incorporation into a peptide sequence, preventing undesirable side reactions. The ideal protecting group should be introduced in high yield, remain stable throughout the coupling reactions, and be selectively removed under conditions that do not compromise the integrity of the peptide chain.

Comparative Yield Analysis

The efficiency of the protection reaction is a key factor in the overall yield of the final peptide. The following table summarizes the reported yields for the protection of norleucine and structurally similar amino acids with Fmoc, Boc, and Cbz protecting groups.

Protecting GroupAmino AcidReagentsYield (%)Reference
Boc L-NorleucineDi-tert-butyl dicarbonate, NaHCO₃, THF/H₂O81%[1]
Fmoc L-IsoleucineFmoc-OSu, NaHCO₃, Acetone/H₂O86.4%[2]
Cbz L-ValineBenzyl Chloroformate, Na₂CO₃, H₂O~100% (crude)[3]

Note: The yields reported are for the synthesis of the protected amino acid monomer. The overall yield of a peptide synthesis will be lower due to multiple coupling and deprotection steps.

Experimental Protocols

Detailed methodologies for the protection of norleucine with Fmoc, Boc, and Cbz are provided below. These protocols are based on established procedures for norleucine and similar amino acids.[1][2][3]

N-α-Fmoc-L-norleucine (Fmoc-Nle-OH) Synthesis

This protocol is adapted from the procedure for Fmoc protection of other amino acids.[2]

Materials:

  • L-Norleucine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-norleucine in an aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu in acetone to the L-norleucine solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetone by rotary evaporation.

  • Acidify the aqueous solution with 1 M HCl to precipitate the Fmoc-Nle-OH.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Fmoc-Nle-OH.[2]

N-α-Boc-L-norleucine (Boc-Nle-OH) Synthesis

This protocol provides a method for the synthesis of Boc-L-norleucine with a reported yield of 81%.[1]

Materials:

  • L-Norleucine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • 1 M Sodium bisulfate (NaHSO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-norleucine in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate followed by di-tert-butyl dicarbonate.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Add water to dissolve any precipitate.

  • Extract the aqueous layer with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

  • Acidify the aqueous phase to pH ~3 with 1 M NaHSO₄ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield Boc-Nle-OH as a clear oil.[1]

N-α-Cbz-L-norleucine (Cbz-Nle-OH) Synthesis

This protocol is adapted from the synthesis of Cbz-L-valine, which affords a near-quantitative crude yield.[3]

Materials:

  • L-Norleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend L-norleucine in water and add sodium carbonate.

  • Add benzyl chloroformate and stir the reaction mixture overnight.

  • Filter the mixture and extract the aqueous layer with ethyl acetate to remove impurities.

  • Adjust the pH of the aqueous layer to 2 with HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude Cbz-Nle-OH.[3]

Visualizing the Protection Strategies

The following diagrams illustrate the chemical transformations and general workflows associated with each norleucine protection strategy.

Protection_Strategies cluster_Fmoc Fmoc Protection cluster_Boc Boc Protection cluster_Cbz Cbz Protection Nle_Fmoc Norleucine Fmoc_Nle Fmoc-Nle-OH Nle_Fmoc->Fmoc_Nle NaHCO₃, Acetone/H₂O Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Nle Nle_Boc Norleucine Boc_Nle Boc-Nle-OH Nle_Boc->Boc_Nle NaHCO₃, THF/H₂O Boc2O (Boc)₂O Boc2O->Boc_Nle Nle_Cbz Norleucine Cbz_Nle Cbz-Nle-OH Nle_Cbz->Cbz_Nle Na₂CO₃, H₂O Cbz_Cl Cbz-Cl Cbz_Cl->Cbz_Nle

A diagram illustrating the three primary norleucine protection strategies.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow start Resin deprotection1 N-α-Deprotection start->deprotection1 coupling Amino Acid Coupling (Protected Norleucine) deprotection1->coupling deprotection2 N-α-Deprotection coupling->deprotection2 elongation Peptide Chain Elongation (Repeat Cycles) deprotection2->elongation cleavage Cleavage from Resin & Side-Chain Deprotection elongation->cleavage purification Purification (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

A generalized workflow for solid-phase peptide synthesis using protected norleucine.

Conclusion

The choice of a protecting group for norleucine depends on the specific requirements of the synthetic strategy. The Boc strategy offers a robust and high-yielding method for the initial protection of norleucine. The Fmoc strategy is widely used in modern solid-phase peptide synthesis due to its mild deprotection conditions. The Cbz group, while one of the oldest protecting groups, remains a valuable option, particularly in solution-phase synthesis, and can provide excellent yields. The provided protocols and comparative data serve as a valuable resource for researchers in selecting the most appropriate protection strategy for their specific application, ultimately contributing to the efficient and successful synthesis of norleucine-containing peptides.

References

A Comparative Guide to N-Carbobenzoxy-DL-norleucine and Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and the development of complex pharmaceuticals, the judicious selection of an amine protecting group is paramount to the success of a synthetic strategy. N-Carbobenzoxy-DL-norleucine, a derivative of the non-proteinogenic amino acid norleucine, offers a unique set of advantages rooted in the properties of the Carbobenzoxy (Cbz or Z) protecting group. This guide provides an objective, data-driven comparison of this compound with its commonly used alternatives, namely N-tert-Butoxycarbonyl (Boc) and N-9-Fluorenylmethyloxycarbonyl (Fmoc) protected DL-norleucine. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic endeavors.

At a Glance: A Comparative Overview of Cbz, Boc, and Fmoc Protecting Groups

The primary distinction between the Cbz, Boc, and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality. Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others, a crucial aspect of multi-step synthesis.[1]

  • N-Carbobenzoxy (Cbz): This group is typically removed under neutral conditions via catalytic hydrogenolysis.[2]

  • N-tert-Butoxycarbonyl (Boc): The Boc group is labile to acidic conditions, commonly cleaved with trifluoroacetic acid (TFA).[2]

  • N-9-Fluorenylmethyloxycarbonyl (Fmoc): This group is removed under basic conditions, usually with a solution of piperidine.[2]

Key Advantages of this compound

While Boc and Fmoc protecting groups are prevalent in modern solid-phase peptide synthesis (SPPS), the classical Cbz group, introduced by Bergmann and Zervas, retains significant utility, particularly in solution-phase synthesis and for specific applications.

Enhanced Crystallinity: A notable advantage of the Cbz group is its tendency to impart crystallinity to the protected amino acids and peptide fragments. This characteristic can significantly simplify the purification process by enabling recrystallization, which is often more scalable and cost-effective than chromatographic methods.

Cost-Effectiveness: For large-scale synthetic applications, the cost of reagents is a critical factor. Benzyl chloroformate (Cbz-Cl), the reagent used to introduce the Cbz group, is generally more economical than the reagents required for Boc and Fmoc protection, such as di-tert-butyl dicarbonate ((Boc)₂O) and Fmoc-Cl.

Reduced Racemization Potential: The urethane-type protection afforded by the Cbz group is known to suppress the formation of racemization-prone oxazolone intermediates during peptide coupling, thus helping to maintain the stereochemical integrity of the amino acid.

Quantitative Performance Comparison

While direct, side-by-side comparative studies on DL-norleucine derivatives are limited, the following tables summarize illustrative performance indicators for the Cbz, Boc, and Fmoc protecting groups based on data from similar amino acids and general knowledge in peptide synthesis.

Table 1: Comparison of Protection Reaction Yields

Protecting GroupReagentTypical ConditionsReported Yield (for similar amino acids)
Cbz Benzyl Chloroformate (Cbz-Cl)Aq. NaHCO₃/Na₂CO₃, 0°C to RT~90%[3]
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aq. NaHCO₃, THF/water, 0°C to RT~81% (for L-norleucine)[4]
Fmoc Fmoc-Cl or Fmoc-OSuAq. NaHCO₃, Dioxane/water, 0°C to RTHigh, typically >90%

Table 2: Comparison of Deprotection Conditions and Yields

Protecting GroupDeprotection Reagent(s)Typical ConditionsReported Yield (for similar amino acids)
Cbz H₂, Pd/CMethanol, RT, 1 atmHigh, often quantitative
HBr/Acetic AcidRT, 1-4 hoursHigh, often quantitative
Boc Trifluoroacetic Acid (TFA) in DCM0°C to RT, 0.5-2 hoursHigh, often quantitative[5]
4M HCl in DioxaneRT, 1-4 hoursHigh, often quantitative[5]
Fmoc 20% Piperidine in DMFRT, 10-30 minutesHigh, often quantitative[6]

Table 3: Physicochemical Properties of Protected Norleucine Derivatives

PropertyN-Cbz-DL-norleucineN-Boc-DL-norleucineN-Fmoc-DL-norleucine
Appearance Crystalline solidOily product/syrup[4]Powder
Solubility Generally soluble in organic solventsSoluble in DMSO, Chloroform, DCM, Ethyl Acetate, Acetone[2]Soluble in DMF

Experimental Protocols

Detailed methodologies for the introduction and removal of the Cbz protecting group on DL-norleucine are provided below. For comparison, general protocols for Boc and Fmoc protection and deprotection are also included.

Synthesis of this compound (Cbz-DL-norleucine)

This protocol utilizes Schotten-Baumann conditions for the N-protection of DL-norleucine.

Materials:

  • DL-norleucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve DL-norleucine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane or THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a mixture of sodium carbonate (1.0 eq) and sodium bicarbonate (1.0 eq) to the solution to maintain a pH between 9 and 10.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • The N-Cbz-DL-norleucine will precipitate as a solid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Deprotection of this compound

Method 1: Catalytic Hydrogenolysis This is the most common and mildest method for Cbz group removal.

Materials:

  • N-Cbz-DL-norleucine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve N-Cbz-DL-norleucine (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected DL-norleucine.

Method 2: Acidic Cleavage This method is useful when the substrate contains functional groups sensitive to hydrogenation.

Materials:

  • N-Cbz-DL-norleucine

  • 33% Hydrobromic acid in acetic acid (HBr/AcOH)

  • Diethyl ether

Procedure:

  • Dissolve N-Cbz-DL-norleucine in glacial acetic acid.

  • Add the solution of HBr in acetic acid.

  • Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[2]

  • Upon completion, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Mandatory Visualizations

G cluster_protection N-Protection of DL-Norleucine DL-Norleucine DL-Norleucine N-Cbz-DL-Norleucine N-Cbz-DL-Norleucine DL-Norleucine->N-Cbz-DL-Norleucine Schotten-Baumann Cbz-Cl Cbz-Cl Cbz-Cl->N-Cbz-DL-Norleucine Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->N-Cbz-DL-Norleucine G cluster_deprotection Deprotection of N-Cbz-DL-Norleucine N-Cbz-DL-Norleucine N-Cbz-DL-Norleucine DL-Norleucine DL-Norleucine N-Cbz-DL-Norleucine->DL-Norleucine Hydrogenolysis N-Cbz-DL-Norleucine->DL-Norleucine Acidic Cleavage Toluene + CO2 Toluene + CO2 N-Cbz-DL-Norleucine->Toluene + CO2 Benzyl Bromide Benzyl Bromide N-Cbz-DL-Norleucine->Benzyl Bromide H2, Pd/C H2, Pd/C H2, Pd/C->DL-Norleucine HBr/AcOH HBr/AcOH HBr/AcOH->DL-Norleucine G Start Start Protecting Group Selection Protecting Group Selection Start->Protecting Group Selection Solution Phase Synthesis? Solution Phase Synthesis? Protecting Group Selection->Solution Phase Synthesis? Consider Cbz Acid Sensitive Substrate? Acid Sensitive Substrate? Protecting Group Selection->Acid Sensitive Substrate? Consider Fmoc Base Sensitive Substrate? Base Sensitive Substrate? Protecting Group Selection->Base Sensitive Substrate? Consider Boc/Cbz Cbz Cbz Boc Boc Fmoc Fmoc Hydrogenolysis Compatible? Hydrogenolysis Compatible? Solution Phase Synthesis?->Hydrogenolysis Compatible? Yes Use Boc or Fmoc Use Boc or Fmoc Solution Phase Synthesis?->Use Boc or Fmoc No Use Fmoc Use Fmoc Acid Sensitive Substrate?->Use Fmoc Yes Consider Boc/Cbz Consider Boc/Cbz Acid Sensitive Substrate?->Consider Boc/Cbz No Use Boc or Cbz Use Boc or Cbz Base Sensitive Substrate?->Use Boc or Cbz Yes Consider Fmoc Consider Fmoc Base Sensitive Substrate?->Consider Fmoc No Use Cbz Use Cbz Hydrogenolysis Compatible?->Use Cbz Yes Consider other methods for Cbz removal Consider other methods for Cbz removal Hydrogenolysis Compatible?->Consider other methods for Cbz removal No Use Boc Use Boc

References

A Spectroscopic Showdown: Comparing N-Cbz, Boc, and Fmoc Protected Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the strategic use of amine protecting groups is fundamental. The choice of protecting group can significantly influence the physicochemical properties of an amino acid building block, affecting its solubility, reactivity, and compatibility with various reaction conditions. This guide provides a detailed spectroscopic comparison of norleucine, a non-polar, non-proteinogenic amino acid, when protected with three of the most common N-terminal protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc). The following sections present key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented with detailed experimental protocols and structural diagrams to aid researchers in distinguishing and characterizing these essential compounds.

Comparative Spectroscopic Data

The selection of an appropriate analytical technique is crucial for the unambiguous identification of protected amino acids. NMR, IR, and MS each provide unique structural insights. The data summarized below highlights the characteristic spectroscopic signatures for Cbz-Nle-OH, Boc-Nle-OH, and Fmoc-Nle-OH.

Table 1: ¹H NMR Spectroscopic Data

¹H NMR spectroscopy is invaluable for identifying the protons characteristic of each protecting group and the amino acid backbone. The chemical shifts (δ) are reported in parts per million (ppm).

Proton Assignment N-Cbz-Norleucine (inferred) N-Boc-Norleucine (DMSO-d₆) [1]N-Fmoc-Leucine (CDCl₃) [2]
Protecting Group Protons ~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂-Ph)1.37 (s, 9H, t-Bu)7.74-7.30 (m, 8H, Fluorenyl-H), 4.48-4.10 (m, 3H, CH₂-CH-Fmoc)
Norleucine Backbone
α-CH~4.0-4.2 (m, 1H)3.87-3.78 (m, 1H)5.21 (d, 1H, NH), 4.48-4.41 (m, 1H, α-CH)
β-CH₂~1.6-1.8 (m, 2H)1.69-1.47 (m, 2H)1.72-1.56 (m, 3H, β-CH₂, γ-CH)
γ, δ-CH₂~1.3 (m, 4H)1.32-1.20 (m, 4H)-
ε-CH₃~0.9 (t, 3H)0.85 (t, J=7.0Hz, 3H)0.95-0.84 (m, 6H, δ-CH₃)
Amide/Carboxylic Protons
NH~7.5 (d, 1H)7.02 (d, J=8.2 Hz, 1H)6.10 (d, 1H)
COOH~12.5 (br s, 1H)12.38 (bs, 1H)10.0 (br s, 1H)
Table 2: ¹³C NMR Spectroscopic Data

¹³C NMR provides information on the carbon framework of the molecules.

Carbon Assignment N-Cbz-Norleucine (Polysol) [3]N-Boc-Norleucine (inferred) N-Fmoc-Norleucine (inferred)
Protecting Group Carbons 156.4 (C=O), 136.8, 128.4, 127.8 (Ar-C), 66.5 (CH₂)~155 (C=O), ~78 (C(CH₃)₃), ~28 (C(CH₃)₃)~156 (C=O), ~144, ~141, ~127, ~125, ~120 (Fluorenyl-C), ~66 (CH₂), ~47 (CH)
Norleucine Backbone
COOH176.2~175~176
α-CH54.1~53~53
β-CH₂32.1~32~32
γ-CH₂27.6~28~28
δ-CH₂22.2~22~22
ε-CH₃13.8~14~14
Table 3: IR Spectroscopic Data

Infrared spectroscopy is particularly useful for identifying the carbonyl (C=O) and N-H stretching vibrations, which are characteristic of these protected amino acids.

Vibrational Mode N-Cbz-Norleucine [4]N-Boc-Norleucine [5]N-Fmoc-Norleucine
N-H Stretch ~3300-3400 cm⁻¹~3300 cm⁻¹~3300-3400 cm⁻¹
C-H Stretch (Alkyl) ~2850-2960 cm⁻¹~2960-2850 cm⁻¹~2850-2960 cm⁻¹
C=O Stretch (Carboxylic Acid) ~1700-1725 cm⁻¹~1740 cm⁻¹~1700-1725 cm⁻¹
C=O Stretch (Carbamate) ~1690-1710 cm⁻¹~1690 cm⁻¹~1690-1710 cm⁻¹
C-O Stretch ~1260-1300 cm⁻¹-~1200-1300 cm⁻¹
Aromatic C=C Stretch (Cbz/Fmoc) ~1450-1600 cm⁻¹-~1450-1600 cm⁻¹
Table 4: Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Compound Molecular Formula Calculated Exact Mass (m/z) [M+H]⁺
N-Cbz-Norleucine C₁₄H₁₉NO₄266.1387
N-Boc-Norleucine C₁₁H₂₁NO₄232.1543
N-Fmoc-Norleucine C₂₁H₂₃NO₄354.1699

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying experimental data. Below are generalized protocols for the synthesis and spectroscopic analysis of N-protected norleucine derivatives.

Synthesis of N-Boc-Norleucine

This protocol is a general procedure for the Boc protection of an amino acid.[5]

  • Materials : L-Norleucine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, 1 M Sodium bisulfate (NaHSO₄), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure :

    • Dissolve L-norleucine in a 1:1 mixture of water and THF.

    • Add sodium bicarbonate to the solution to create basic conditions.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

    • After the reaction is complete, add water to dissolve any precipitate.

    • Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.

    • Extract the Boc-L-norleucine from the acidified aqueous phase with ethyl acetate.

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for preparing a sample for NMR analysis of a small organic molecule.[1]

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the protected norleucine sample for ¹H NMR, or 50-100 mg for ¹³C NMR.

    • Transfer the sample to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectra using standard instrument parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This is a general procedure for obtaining an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.[6][7]

  • Sample Preparation and Analysis :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the solid protected norleucine sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

    • After analysis, clean the crystal thoroughly.

Visualizations: Structures and Workflows

Visual diagrams are provided to illustrate the chemical structures of the protected norleucine derivatives and a typical workflow for their spectroscopic analysis.

Structures cluster_Cbz N-Cbz-Norleucine cluster_Boc N-Boc-Norleucine cluster_Fmoc N-Fmoc-Norleucine Cbz Cbz-Nle-OH Boc Boc-Nle-OH Fmoc Fmoc-Nle-OH

Caption: Chemical structures of N-Cbz, N-Boc, and N-Fmoc protected norleucine.

Spectroscopic_Workflow start Synthesized Protected Norleucine sample_prep Sample Preparation (Dissolution/Pelletizing) start->sample_prep nmr NMR Analysis (¹H, ¹³C) sample_prep->nmr ir FT-IR Analysis sample_prep->ir ms Mass Spectrometry Analysis sample_prep->ms data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc report Structural Confirmation & Purity Assessment data_proc->report

Caption: A generalized workflow for the spectroscopic analysis of protected amino acids.

References

The Crossroads of Synthesis: A Cost-Benefit Analysis of N-Carbobenzoxy-DL-norleucine in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale peptide synthesis, the choice of protecting group strategy is a critical decision impacting cost, efficiency, and the purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of using N-Carbobenzoxy-DL-norleucine (Z-DL-Nle-OH) and objectively compares its performance against the two most prominent alternatives: Fmoc-L-norleucine and Boc-L-norleucine. This analysis is supported by a review of established chemical principles and experimental data to inform strategic decisions in drug development and manufacturing.

The Carbobenzoxy (Z) group, a veteran of peptide chemistry, is often favored in large-scale solution-phase synthesis for shorter peptides due to the volatility of its deprotection byproducts.[1] However, the use of a racemic mixture (DL-norleucine) introduces significant challenges in downstream processing. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups are the mainstays of modern solid-phase peptide synthesis (SPPS), offering milder deprotection conditions and the use of enantiomerically pure amino acids, respectively.[2]

Performance and Cost: A Head-to-Head Comparison

The selection of a protecting group strategy for large-scale synthesis is a multifaceted decision, balancing the upfront cost of raw materials against the downstream expenses of purification and the overall process efficiency.

ParameterThis compound (Z-DL-Nle)Fmoc-L-norleucineBoc-L-norleucine
Synthesis Strategy Primarily solution-phase synthesis[1]Predominantly solid-phase peptide synthesis (SPPS)[]Solid-phase peptide synthesis (SPPS) and solution-phase for fragments[][4]
Starting Material Purity Racemic (DL) mixtureEnantiomerically pure (L)Enantiomerically pure (L)
Relative Raw Material Cost ModerateHighLow to Moderate
Coupling Efficiency Generally high in solution-phaseHigh, especially with modern coupling reagents[]High, particularly for hydrophobic sequences[4]
Racemization Risk Low for urethane-protected amino acids[5]Low, but can be sequence and condition dependent[5][6]Very low, especially with in-situ neutralization protocols[7]
Deprotection Conditions Catalytic hydrogenation or strong acids (HBr/acetic acid)Mild base (e.g., 20% piperidine in DMF)[]Strong acid (e.g., TFA)[]
Downstream Purification Complex and costly due to diastereomer separation[8][9]Simpler, single enantiomer purificationSimpler, single enantiomer purification
Ideal for... Large-scale synthesis of short peptides where cost of the protected amino acid is a primary driver.Synthesis of complex, acid-sensitive peptides and automated synthesis.[10]Long or hydrophobic sequences prone to aggregation.[4]

Delving into the Chemistry: Experimental Protocols

To provide a practical comparison, the following are detailed, representative protocols for the synthesis of a simple dipeptide, X-Nle-Gly-Y (where X and Y represent further peptide sequences or terminal groups), using each of the three protecting group strategies.

Protocol 1: Solution-Phase Synthesis of Z-DL-Nle-Gly-OMe

This protocol outlines the synthesis of a protected dipeptide using Z-DL-norleucine in solution, a common approach for large-scale production of shorter peptide fragments.

Materials:

  • Z-DL-norleucine

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amino Component Preparation: In a reaction vessel, dissolve H-Gly-OMe·HCl (1.05 eq) in DCM. Cool to 0°C and add DIPEA (1.05 eq) dropwise. Stir for 15 minutes.

  • Carboxyl Component Activation: In a separate vessel, dissolve Z-DL-norleucine (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF and dilute with DCM. Cool to 0°C.

  • Coupling: To the Z-DL-norleucine solution, add a solution of DCC (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes.

  • Reaction: Add the activated Z-DL-norleucine solution to the glycine methyl ester solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-DL-Nle-Gly-OMe.

  • Purification: Purify the crude product by preparative HPLC to separate the two diastereomers.

Protocol 2: Solid-Phase Synthesis of Fmoc-L-Nle-Gly-Resin

This protocol details the steps for incorporating Fmoc-L-norleucine in a solid-phase synthesis, a widely used method for peptides of various lengths.

Materials:

  • Fmoc-Gly-Wang resin

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • Fmoc-L-norleucine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • DIPEA

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from glycine.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-norleucine (3 eq), PyBOP (3 eq), and DIPEA (6 eq) in DMF.

  • Coupling: Add the activated Fmoc-L-norleucine solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents. The resulting Fmoc-L-Nle-Gly-resin is ready for the next coupling cycle.

Protocol 3: Solid-Phase Synthesis of Boc-L-Nle-Gly-Resin

This protocol describes the incorporation of Boc-L-norleucine using a Boc-based SPPS strategy, often preferred for its cost-effectiveness and suitability for hydrophobic sequences.

Materials:

  • Boc-Gly-Merrifield resin

  • 50% Trifluoroacetic acid (TFA) in DCM

  • Boc-L-norleucine

  • DCC

  • HOBt

  • DIPEA

  • DCM

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the Boc-Gly-Merrifield resin in DCM for 1-2 hours.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), then for 20-30 minutes to remove the Boc group.

  • Washing: Wash the resin with DCM and IPA.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-L-norleucine (3 eq) and HOBt (3 eq) in DMF/DCM. Add DCC (3 eq).

  • Coupling: Add the activated Boc-L-norleucine solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM. The Boc-L-Nle-Gly-resin is ready for the next cycle.

Visualizing the Process: Experimental Workflows

Experimental_Workflows cluster_Z Z-DL-Norleucine (Solution Phase) cluster_Fmoc Fmoc-L-Norleucine (SPPS) cluster_Boc Boc-L-Norleucine (SPPS) Z_Start Z-DL-Nle + H-Gly-OMe Z_Activate Activate Z-DL-Nle (DCC/HOBt) Z_Start->Z_Activate Z_Couple Couple in Solution Z_Activate->Z_Couple Z_Workup Aqueous Work-up Z_Couple->Z_Workup Z_Purify Preparative HPLC (Diastereomer Separation) Z_Workup->Z_Purify Z_Product Pure Diastereomers Z_Purify->Z_Product Fmoc_Start Fmoc-Gly-Resin Fmoc_Deprotect Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple Fmoc-L-Nle Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_Repeat Repeat Cycles Fmoc_Wash->Fmoc_Repeat Fmoc_Cleave Cleave from Resin (TFA) Fmoc_Repeat->Fmoc_Cleave Fmoc_Product Crude Peptide Fmoc_Cleave->Fmoc_Product Boc_Start Boc-Gly-Resin Boc_Deprotect Boc Deprotection (TFA) Boc_Start->Boc_Deprotect Boc_Couple Couple Boc-L-Nle Boc_Deprotect->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Repeat Repeat Cycles Boc_Wash->Boc_Repeat Boc_Cleave Cleave from Resin (HF or TFMSA) Boc_Repeat->Boc_Cleave Boc_Product Crude Peptide Boc_Cleave->Boc_Product Amyloid_Beta_Pathway cluster_secretases Enzymatic Cleavage cluster_downstream Downstream Neurotoxic Effects APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Abeta Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) C99->Abeta γ-secretase cleavage Oligomers Aβ Oligomers (Toxic Species) Abeta->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Neuroinflammation Neuroinflammation (Microglial Activation) Oligomers->Neuroinflammation Tau_Hyperphosphorylation Tau Hyperphosphorylation (NFTs) Oligomers->Tau_Hyperphosphorylation BACE1 β-secretase (BACE1) gamma_secretase γ-secretase Neuronal_Death Neuronal Cell Death Synaptic_Dysfunction->Neuronal_Death Neuroinflammation->Neuronal_Death Tau_Hyperphosphorylation->Neuronal_Death

References

Safety Operating Guide

Proper Disposal of N-Carbobenzoxy-DL-norleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N-Carbobenzoxy-DL-norleucine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is generally not classified as a hazardous substance.[1] However, it is imperative to handle it with care, utilizing appropriate personal protective equipment (PPE) and adhering to established laboratory safety protocols.

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound is provided in the table below.

PropertyValue
Physical StatePowder Solid[2]
AppearanceOff-white[2]
OdorOdorless[2]
Melting Point58 - 60 °C (136.4 - 140 °F)[2]
Molecular FormulaC13H17NO4
Molecular Weight251.28

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Body Protection: Wear a lab coat or other protective clothing.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with all applicable local, regional, and national laws and regulations. For small quantities of this non-hazardous solid, the following general procedure can be followed:

  • Initial Assessment: Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.

  • Containment: Carefully sweep up the solid this compound, avoiding dust formation.[2] Place the swept material into a clearly labeled, sealed container.

  • Labeling: Label the container as "this compound Waste" or with a similar identifier.

  • Disposal as Non-Hazardous Waste: For small quantities, and where local regulations permit, the sealed container of this compound may be disposed of in the regular laboratory trash.

  • Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office or local waste disposal regulations for specific requirements, as these may vary. Some jurisdictions may have more stringent rules for the disposal of chemical waste, even if it is not classified as hazardous.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste mixed with hazardous materials? start->is_contaminated treat_hazardous Treat as Hazardous Waste: Follow institutional hazardous waste disposal procedures is_contaminated->treat_hazardous Yes sweep_up Carefully sweep up solid waste, avoiding dust formation is_contaminated->sweep_up No end End treat_hazardous->end contain Place in a sealed and clearly labeled container sweep_up->contain check_local_reg Consult local regulations and institutional EHS guidelines contain->check_local_reg trash_disposal Dispose of in regular laboratory trash check_local_reg->trash_disposal Permitted follow_specific Follow specific disposal instructions from EHS check_local_reg->follow_specific Specific Procedures Required trash_disposal->end follow_specific->end

Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, sweep up the material and place it in a sealed bag or container for disposal.[3] Ensure the spill area is thoroughly cleaned after the material has been collected.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Personal protective equipment for handling N-Carbobenzoxy-DL-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling N-Carbobenzoxy-DL-norleucine. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Should provide side-shield protection.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are suitable. Gloves should be inspected for tears or holes before use.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills and contamination of personal clothing.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of dust particles.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound, from preparation to cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area Ensure a clean, well-ventilated space, preferably a fume hood. gather_materials 2. Gather Materials Collect all necessary equipment, including PPE, spatulas, weigh boats, and solvents. prep_area->gather_materials don_ppe 3. Don PPE Put on lab coat, safety glasses, and gloves. gather_materials->don_ppe weigh 4. Weigh Compound Carefully weigh the required amount of this compound, avoiding dust generation. don_ppe->weigh dissolve 5. Dissolution If required, dissolve the compound in the appropriate solvent. weigh->dissolve reaction 6. Perform Reaction Carry out the experimental procedure as planned. dissolve->reaction decontaminate 7. Decontaminate Clean all used glassware and equipment with an appropriate solvent. reaction->decontaminate dispose_waste 8. Dispose of Waste Segregate and dispose of chemical waste according to institutional guidelines. decontaminate->dispose_waste remove_ppe 9. Remove PPE Doff PPE in the correct order to avoid contamination. dispose_waste->remove_ppe wash_hands 10. Wash Hands Thoroughly wash hands with soap and water. remove_ppe->wash_hands

Figure 1: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or excess this compound should be collected in a clearly labeled, sealed container.

    • Contaminated consumables such as weigh boats, gloves, and paper towels should also be placed in a designated solid waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled liquid waste container.

    • Avoid mixing with incompatible waste streams.

  • Disposal Protocol:

    • Segregation: Keep solid and liquid waste separate.

    • Labeling: Clearly label all waste containers with the chemical name and any associated hazards.

    • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

    • Arrangement for Pickup: Follow your institution's procedures for the collection and disposal of chemical waste by authorized personnel. All waste must be handled in accordance with local, state, and federal regulations.[2]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Carbobenzoxy-DL-norleucine
Reactant of Route 2
Reactant of Route 2
N-Carbobenzoxy-DL-norleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.